1,2-Propanediol, 1-acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxypropyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-4(6)3-8-5(2)7/h4,6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPFYBPQAPISCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90892234 | |
| Record name | 2-Hydroxypropyl acetate | |
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Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
627-69-0, 1331-12-0 | |
| Record name | 1,2-Propanediol, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=627-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-Acetoxy-2-propanol | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Propanediol, monoacetate | |
| Source | ChemIDplus | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propylene glycol 1-acetate | |
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| Record name | 1,2-Propanediol, 1-acetate | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Hydroxypropyl acetate | |
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| Record name | 1,2-Propanediol, 1-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.191 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-ACETOXY-2-PROPANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/359T9N1SED | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
physicochemical properties of 1,2-Propanediol, 1-acetate
An In-depth Technical Guide to the Physicochemical Properties of 1,2-Propanediol, 1-acetate
Introduction
This compound, also known by synonyms such as 2-hydroxypropyl acetate (B1210297) and propylene (B89431) glycol 1-acetate, is an organic ester with the chemical formula C5H10O3.[1][2] This colorless, hygroscopic liquid is a valuable and versatile solvent used in various research and industrial applications, including coatings, inks, adhesives, and cleaning agents.[2] Its significance is underscored by its role as a key chemical intermediate in organic synthesis.[2] The compound's bifunctional nature, possessing both a hydroxyl and an acetate group, imparts unique chemical properties and reactivity.[1] This guide provides a comprehensive overview of the core , intended for researchers, scientists, and professionals in drug development.
Chemical Identity
Proper identification is crucial for the safe handling and application of chemical compounds. The following table summarizes the key identifiers for this compound.
| Identifier | Value |
| CAS Number | 627-69-0[1][2][3] |
| IUPAC Name | 2-hydroxypropyl acetate[1][2] |
| Molecular Formula | C5H10O3[1][2][3][4] |
| Molecular Weight | 118.13 g/mol [1][2][3] |
| SMILES | CC(COC(=O)C)O[1] |
| InChI Key | PPPFYBPQAPISCT-UHFFFAOYSA-N[1][2] |
Physicochemical Properties
The physical and chemical properties of this compound dictate its behavior and suitability for various applications. These properties are summarized in the table below.
| Property | Value |
| Physical State | Colorless liquid[1][2] |
| Boiling Point | 191°C at 760 mmHg[4] |
| Density | 1.05 g/cm³[4] |
| Refractive Index | 1.42[4] |
| Vapor Pressure | 0.142 mmHg at 25°C[4] |
| Flash Point | 77.5°C[4] |
| LogP (Octanol/Water) | -0.31[4] |
| Water Solubility | Miscible[2] |
| Solubility in Organic Solvents | Soluble in acetone (B3395972) and methanol[1] |
Synthesis and Reactivity
The primary synthesis route for this compound is the esterification of propylene glycol with acetic acid, often catalyzed by an acid.[1] The compound's structure, featuring both an ester and a hydroxyl group, allows it to undergo a variety of chemical reactions. The hydroxyl group can participate in further esterification, while the ester group is susceptible to hydrolysis, breaking down into 1,2-propanediol and acetic acid, a reaction that is accelerated in the presence of an acid or base.[2]
Experimental Protocols
Accurate determination of physicochemical properties relies on standardized experimental methodologies. Below are detailed protocols for key properties.
Determination of Boiling Point
The boiling point is determined using the distillation method (ASTM D1078).
-
Apparatus Setup : A standard distillation apparatus is assembled, consisting of a distillation flask, a condenser, a temperature sensor (thermometer or thermocouple), and a receiving flask.
-
Sample Preparation : A measured volume of this compound is placed into the distillation flask along with boiling chips to ensure smooth boiling.
-
Heating : The flask is heated gently. The temperature is monitored continuously.
-
Data Collection : The boiling point is recorded as the temperature at which the vapor and liquid phases are in equilibrium, observed as a stable temperature reading during distillation. The atmospheric pressure is also recorded and the boiling point is corrected to standard pressure (760 mmHg) if necessary.
Measurement of Density
Density is typically measured using a pycnometer or a digital density meter.
-
Calibration : The pycnometer is cleaned, dried, and its empty weight is recorded. It is then filled with deionized water of a known temperature, and the weight is recorded to determine its exact volume.
-
Sample Measurement : The pycnometer is emptied, dried, and filled with this compound at a controlled temperature (e.g., 20°C).
-
Calculation : The weight of the sample is determined by subtracting the empty weight of the pycnometer. The density is then calculated by dividing the mass of the sample by the volume of the pycnometer.
Measurement of Refractive Index
The refractive index is measured using a refractometer, such as an Abbe refractometer.[5]
-
Calibration : The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).
-
Sample Application : A few drops of this compound are placed on the prism of the refractometer.
-
Measurement : The instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
-
Reading : The refractive index is read directly from the instrument's scale. The temperature is controlled and recorded as the refractive index is temperature-dependent.
Analytical Characterization
Gas chromatography (GC) is a primary analytical technique for the characterization and purity assessment of this compound.[1]
-
Principle : GC separates compounds in a mixture based on their volatility and interaction with a stationary phase in a capillary column.
-
Typical Conditions : For analysis, a capillary column is often used with an oven temperature around 220°C. A Flame Ionization Detector (FID) is commonly employed for detection, with a detector temperature of approximately 250°C.[1]
-
Derivatization : To analyze compounds with active hydrogens, derivatization techniques such as silylation or esterification can be used to increase volatility for GC analysis.[2]
The relationship between the compound's structure and its suitability for GC analysis is a key logical consideration for analytical method development.
Safety and Handling
According to available safety data, this compound is classified with a "Warning" GHS hazard classification.[1] It is recommended to handle this chemical with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area.[6] For storage, it should be kept in a cool, dry place, with a recommended storage temperature of 2-7°C.[1]
Conclusion
This compound is a versatile organic compound with a well-characterized set of physicochemical properties. Its unique bifunctional structure makes it a useful solvent and synthetic intermediate. A thorough understanding of its properties, supported by standardized experimental protocols and analytical methods, is essential for its effective and safe use in research and development.
References
- 1. This compound (627-69-0) for sale [vulcanchem.com]
- 2. This compound|627-69-0|C5H10O3 [benchchem.com]
- 3. This compound (CAS 627-69-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. guidechem.com [guidechem.com]
- 5. Using a Refractometer for Propylene Glycol: A Guide For Beginners [rennysdraftsolutions.com]
- 6. synerzine.com [synerzine.com]
An In-depth Technical Guide to the Synthesis of 1,2-Propanediol, 1-Acetate from Propylene Glycol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1,2-propanediol, 1-acetate, also known as propylene (B89431) glycol monoacetate, from propylene glycol. The primary focus is on the direct esterification of propylene glycol with acetic acid, a common and efficient method for this transformation. This document details the underlying reaction mechanism, presents a variety of experimental conditions with different catalysts, and offers a step-by-step experimental protocol. Furthermore, it includes methods for product purification and characterization, supported by quantitative data and visualizations to facilitate understanding and replication.
Introduction
This compound (CAS No: 627-69-0) is a valuable organic compound with applications as a solvent in the production of coatings, inks, and cleaning agents.[1] Its precursor, 1,2-propanediol, is recognized as a key platform chemical, increasingly produced from renewable resources, which elevates the green profile of its derivatives.[1] The synthesis of this compound is a fundamental esterification reaction, typically achieved through the acid-catalyzed reaction of propylene glycol with acetic acid or via acetylation with acetic anhydride. This guide will explore the chemical principles and practical methodologies for its synthesis.
Reaction Mechanism and Signaling Pathway
The synthesis of this compound from propylene glycol and acetic acid is a classic example of Fischer-Speier esterification. The reaction is catalyzed by an acid, which protonates the carbonyl oxygen of acetic acid, thereby increasing the electrophilicity of the carbonyl carbon. The nucleophilic oxygen of the primary hydroxyl group of propylene glycol then attacks the activated carbonyl carbon. Following a series of proton transfer steps, a molecule of water is eliminated, and subsequent deprotonation of the carbonyl oxygen yields the final ester product, this compound.
Caption: Acid-catalyzed esterification of propylene glycol.
Quantitative Data on Synthesis
The efficiency of the synthesis of this compound is influenced by several factors including the choice of catalyst, reaction temperature, molar ratio of reactants, and reaction time. Below is a summary of various reported conditions and outcomes.
| Catalyst | Acylating Agent | Molar Ratio (Propylene Glycol:Acylating Agent) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| N-ethyl-N,N-diisopropylamine | Acetic Anhydride | - | 40 | - | 85.0 | - | [2] |
| Yttria-stabilized zirconia | Acetic Anhydride | - | 40 | 10 | 76.0 | - | [2] |
| 12-Tungstophosphoric Acid | Acetic Acid | 1:1.3 | 110 | 2.5 | 92.8 | >99 | [3] |
| Amberlyst-35 | Acetic Acid | 1:3 | 80 | - | 78.0 | - | [4][5] |
| p-Toluenesulfonic Acid | Acetic Acid | - | 80-150 | - | - | - | [6] |
| Concentrated Sulfuric Acid | Acetic Acid | - | 80-150 | - | - | - | [6] |
*Note: Data for 12-Tungstophosphoric Acid, Amberlyst-35, p-Toluenesulfonic Acid, and Concentrated Sulfuric Acid are for the analogous synthesis of propylene glycol methyl ether acetate (B1210297) and are included to provide insight into effective catalytic systems and reaction conditions for the esterification of propylene glycol derivatives.[3][4][5][6]
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound via direct esterification, followed by purification and characterization.
Synthesis of this compound
This protocol is a representative procedure for the acid-catalyzed esterification of propylene glycol.
Materials:
-
Propylene glycol (1,2-propanediol)
-
Glacial acetic acid
-
Amberlyst-15 (or other suitable acid catalyst)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Toluene (B28343) (or other suitable solvent for azeotropic removal of water)
Equipment:
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser
-
Dean-Stark trap
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a Dean-Stark trap, and a thermometer, add propylene glycol (e.g., 0.5 mol), glacial acetic acid (e.g., 0.75 mol, 1.5 equivalents), and Amberlyst-15 (e.g., 5-10% by weight of the total reactants).[4]
-
Add toluene to the flask to facilitate the azeotropic removal of water produced during the reaction.
-
Heat the reaction mixture to reflux with vigorous stirring. The temperature will depend on the boiling point of the mixture, typically in the range of 100-140°C.[6]
-
Monitor the progress of the reaction by collecting the water in the Dean-Stark trap. The reaction is considered complete when the theoretical amount of water has been collected.
-
Allow the reaction mixture to cool to room temperature.
-
Filter the reaction mixture to remove the solid Amberlyst-15 catalyst.
-
Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acetic acid.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.
-
The crude product can be further purified by fractional distillation under reduced pressure.
Caption: Experimental workflow for synthesis.
Purification by Fractional Distillation
Crude this compound can be purified by fractional distillation under reduced pressure to separate it from unreacted starting materials and any side products.
-
Apparatus: A standard fractional distillation setup with a Vigreux column or a packed column is suitable.
-
Conditions: The distillation should be performed under vacuum to lower the boiling point and prevent potential decomposition. The boiling point of this compound is approximately 183°C at atmospheric pressure.[7]
-
Procedure: The crude product is heated in the distillation flask, and the fraction corresponding to the boiling point of this compound at the applied pressure is collected.
Product Characterization
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.
-
Gas Chromatography (GC): GC is an effective method to determine the purity of the product and to quantify any remaining starting materials or byproducts. A flame ionization detector (FID) is typically used for detection.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for structural elucidation.
-
¹H NMR (CDCl₃, 500 MHz): δ (ppm) ~4.0 (m, 2H, -CH₂-O-), ~3.8 (m, 1H, -CH(OH)-), ~2.1 (s, 3H, -C(O)CH₃), ~1.2 (d, 3H, -CH(OH)CH₃). A broad singlet corresponding to the hydroxyl proton is also expected.
-
¹³C NMR (CDCl₃): δ (ppm) ~171 (-C=O), ~70 (-CH₂-O-), ~66 (-CH(OH)-), ~21 (-C(O)CH₃), ~19 (-CH(OH)CH₃).
-
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. Expected characteristic peaks include a broad O-H stretch (~3400 cm⁻¹) and a strong C=O stretch (~1740 cm⁻¹).
Conclusion
The synthesis of this compound from propylene glycol is a well-established esterification reaction. This guide has provided a detailed overview of the process, from the fundamental reaction mechanism to practical experimental protocols and characterization techniques. By carefully selecting the catalyst and optimizing reaction conditions, high yields of the desired product can be achieved. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.
References
- 1. This compound|627-69-0|C5H10O3 [benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. preprints.org [preprints.org]
- 6. CN1515537A - The synthetic method of propylene glycol methyl ether acetate - Google Patents [patents.google.com]
- 7. 2-hydroxypropyl acetate [stenutz.eu]
- 8. Synthesis of Propylene Glycol Methyl Ether Acetate: Reaction Kinetics and Process Simulation Using Heterogeneous Catalyst [mdpi.com]
An In-depth Technical Guide to 1,2-Propanediol, 1-acetate: Chemical Structure, Reactivity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,2-propanediol, 1-acetate, a bifunctional organic molecule of interest in various chemical and pharmaceutical applications. This document details its chemical structure, reactivity, and provides illustrative experimental protocols for its synthesis and key reactions.
Chemical Identity and Structure
This compound, also known as 2-hydroxypropyl acetate (B1210297), is the monoacetate ester of 1,2-propanediol.[1][2] Its structure features a primary acetate group and a secondary hydroxyl group, making it a versatile chemical intermediate.[1]
The key identification parameters for this compound are summarized in the table below.
| Parameter | Value |
| IUPAC Name | 2-hydroxypropyl acetate |
| Synonyms | Propylene glycol 1-acetate, 1-Acetoxy-2-propanol |
| CAS Number | 627-69-0[2] |
| Molecular Formula | C₅H₁₀O₃[1][2] |
| Molecular Weight | 118.13 g/mol [1] |
| SMILES | CC(O)COC(=O)C |
| InChI Key | PPPFYBPQAPISCT-UHFFFAOYSA-N[1][2] |
Physicochemical and Spectroscopic Data
The physical and spectroscopic properties of this compound are crucial for its handling, characterization, and application.
| Property | Value |
| Physical State | Colorless liquid[1] |
| Boiling Point | 481.83 K (calculated)[3] |
| Solubility | Miscible with water, alcohols, and many organic solvents[4] |
| logP (Octanol/Water Partition Coefficient) | -0.070 (calculated)[3] |
| Enthalpy of Vaporization (ΔvapH°) | 52.17 kJ/mol (calculated)[3] |
| IR Spectroscopy (cm⁻¹) | ~3400 (O-H stretch, broad), ~1740 (C=O stretch, ester)[4] |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 118, Base Peak: m/z 43 ([CH₃CO]⁺)[4] |
Chemical Reactivity and Mechanisms
The reactivity of this compound is dictated by its two functional groups: the secondary hydroxyl group and the primary acetate (ester) group.
Hydrolysis of the Ester Group
The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, yielding 1,2-propanediol and acetic acid.[4]
-
Acid-Catalyzed Hydrolysis: This is a reversible reaction where a proton source protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction involving the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon.[4] This proceeds through a tetrahedral intermediate, followed by the elimination of the 1,2-propoxide ion, which then deprotonates the newly formed acetic acid.[4]
Reactions of the Hydroxyl Group
The secondary hydroxyl group can undergo typical alcohol reactions.
-
Esterification: Further esterification can occur in the presence of a carboxylic acid and an acid catalyst to form 1,2-propanediol diacetate.
-
Oxidation: The secondary alcohol can be oxidized to a ketone, forming acetoxyacetone.[4] The choice of oxidizing agent will determine the product selectivity. Stronger oxidizing conditions may lead to cleavage of C-C bonds.[4]
Synthesis of this compound
The most common method for synthesizing this compound is the direct esterification of 1,2-propanediol with acetic acid, typically in the presence of an acid catalyst like sulfuric acid.[1]
Experimental Protocols
The following are representative experimental protocols for the synthesis and hydrolysis of this compound.
Synthesis via Fischer Esterification
Objective: To synthesize this compound from 1,2-propanediol and acetic acid.
Materials:
-
1,2-Propanediol
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (catalyst)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus
Procedure:
-
In a round-bottom flask, combine 1,2-propanediol and a molar excess of glacial acetic acid.
-
Slowly add a catalytic amount of concentrated sulfuric acid while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for a specified time, monitoring the reaction progress by TLC or GC.
-
After cooling, transfer the mixture to a separatory funnel and wash with water, followed by saturated sodium bicarbonate solution to neutralize the excess acid, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure.
Base-Catalyzed Hydrolysis
Objective: To hydrolyze this compound to 1,2-propanediol.
Materials:
-
This compound
-
Aqueous Sodium Hydroxide (e.g., 2 M)
-
Hydrochloric Acid (for neutralization)
-
Ethyl Acetate (for extraction)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel
Procedure:
-
Dissolve this compound in an aqueous solution of sodium hydroxide in a round-bottom flask.
-
Heat the mixture at a specified temperature with stirring for a set duration.
-
Monitor the disappearance of the starting material by TLC or GC.
-
Cool the reaction mixture and neutralize it with hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 1,2-propanediol.
Conclusion
This compound is a valuable bifunctional molecule with well-defined reactivity. Its synthesis via esterification and its susceptibility to hydrolysis are key transformations of interest. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and scientists working with this compound in various fields, from materials science to drug development.
References
Spectroscopic Analysis of 1,2-Propanediol, 1-acetate: A Technical Guide
This technical guide provides an in-depth overview of the spectroscopic data for 1,2-Propanediol, 1-acetate (also known as 2-hydroxypropyl acetate), a bifunctional organic compound with applications as a solvent and chemical intermediate.[1][2] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Molecular Structure and Spectroscopic Overview
This compound possesses both a secondary alcohol and an ester functional group.[2] This unique structure gives rise to characteristic signals in various spectroscopic analyses, which are crucial for its identification and characterization. The molecular formula is C₅H₁₀O₃, with a molecular weight of 118.13 g/mol .[1][3]
The general workflow for the spectroscopic characterization of a chemical entity like this compound involves a multi-technique approach to unambiguously determine its structure.
Caption: General workflow for spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.
¹H NMR Data
The proton NMR spectrum is characterized by distinct signals for the acetate (B1210297) methyl group and the protons on the propanediol (B1597323) backbone.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH ₃ (on propane (B168953) backbone) | ~1.2 | Doublet (d) | 3H |
| -OCOCH ₃ (acetate methyl) | ~2.05 - 2.15 | Singlet (s) | 3H |
| -OH (hydroxyl) | Variable (broad singlet) | Singlet (br s) | 1H |
| -CH (OH)- | ~3.8 - 4.0 | Multiplet (m) | 1H |
| -CH ₂(OAc)- | ~4.0 - 4.2 | Multiplet (m) | 2H |
| Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data inferred from typical values for similar functional groups.[1] |
¹³C NMR Data
The carbon NMR spectrum confirms the presence of five distinct carbon environments.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| -C H₃ (on propane backbone) | ~18-20 |
| -OCOC H₃ (acetate methyl) | ~21 |
| -C H(OH)- | ~65-67 |
| -C H₂(OAc)- | ~68-70 |
| -OC =O (ester carbonyl) | ~170-172 |
| Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data inferred from typical values for similar functional groups. |
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the key functional groups present in the molecule. For this compound, the most prominent features are the absorptions corresponding to the hydroxyl and ester groups.[1]
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Alcohol) | 3200 - 3600 | Broad, Strong |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong |
| C=O Stretch (Ester) | ~1740 | Strong, Sharp |
| C-O Stretch (Ester & Alcohol) | 1000 - 1300 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which serves as a chemical fingerprint. For a volatile compound like this compound, it is often coupled with Gas Chromatography (GC-MS).[1]
| m/z Value | Assignment | Notes |
| 118 | [M]⁺ | Molecular Ion |
| 103 | [M - CH₃]⁺ | Loss of a methyl group |
| 75 | [M - CH₃CO]⁺ | Loss of an acetyl group |
| 59 | [CH₃CH(OH)CH₂]⁺ | Fragment from cleavage of the ester bond |
| 43 | [CH₃CO]⁺ | Acetyl cation, often a base peak for acetates |
| Note: Fragmentation patterns are predicted based on common pathways for esters and alcohols. The relative intensities of fragments can vary depending on the ionization method. |
Experimental Protocols
The following are generalized protocols for acquiring spectroscopic data for a liquid sample such as this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if quantitative analysis or precise referencing is required.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the magnetic field to ensure homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-64 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the solvent residual peak or the TMS signal (0 ppm). Integrate the ¹H NMR signals.
FT-IR Spectroscopy Protocol
-
Sample Preparation: For a liquid sample, the Attenuated Total Reflectance (ATR) method is common. Place a single drop of this compound directly onto the ATR crystal. Alternatively, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).
-
Background Spectrum: Acquire a background spectrum of the empty instrument (or clean ATR crystal/salt plates) to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile organic solvent such as dichloromethane (B109758) or methanol.
-
GC Method Setup:
-
Column: Use a high-polarity capillary column, such as one with a polyethylene (B3416737) glycol (PEG) stationary phase.[1]
-
Injector: Set the injector temperature to around 200-220°C.[2] Inject a small volume (e.g., 1 µL) of the sample.
-
Oven Program: Implement a temperature ramp, for example, starting at 50°C and increasing at a rate of 10°C/min up to 250°C to ensure separation from any impurities.
-
Carrier Gas: Use Helium or Hydrogen as the carrier gas.
-
-
MS Method Setup:
-
Ionization Mode: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Range: Scan a mass-to-charge (m/z) range from approximately 35 to 200 amu.
-
Detector: Set the detector temperature to around 250°C.[2]
-
-
Data Analysis: Analyze the resulting chromatogram to determine the retention time of the compound. Examine the mass spectrum corresponding to the chromatographic peak to identify the molecular ion and characteristic fragment ions. Compare the obtained spectrum with a library database (e.g., NIST) for confirmation.[4]
References
An In-depth Technical Guide to the Solubility of 1,2-Propanediol, 1-acetate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1,2-Propanediol, 1-acetate (also known as 2-hydroxypropyl acetate) in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work.
Introduction to this compound
This compound (CAS No: 627-69-0) is a colorless, hygroscopic liquid with the molecular formula C5H10O3.[1] Its structure, featuring both a hydroxyl and an ester functional group, imparts a dual polarity that makes it a versatile solvent and chemical intermediate.[1][2] This bifunctionality allows it to be miscible with a wide range of both polar and non-polar organic solvents, as well as with water.[1]
Solubility Profile of this compound
The solubility of this compound in organic solvents is a critical parameter for its application in various fields, including coatings, inks, adhesives, and as a component in cleaning agents.[1] Due to its chemical nature, it is widely reported to be miscible with many common organic solvents. "Miscibility" refers to the ability of two liquids to mix in all proportions, forming a single, homogeneous phase.
The following table summarizes the available qualitative solubility data for this compound in a range of organic solvents. It is important to note that while quantitative solubility data (e.g., in g/100 mL at a specific temperature) is not extensively available in the literature, the compound's miscibility with many solvents indicates a very high degree of solubility.
Table 1: Solubility of this compound in Various Organic Solvents
| Solvent Category | Specific Solvent | Solubility/Miscibility | Reference |
| Alcohols | Methanol | Miscible | [1][2] |
| Ethanol | Miscible | [1] | |
| Ketones | Acetone | Miscible | [2] |
| Esters | Ethyl Acetate | Miscible (Expected) | |
| Halogenated Solvents | Dichloromethane | Miscible (Expected) | |
| Aromatic Hydrocarbons | Toluene | Miscible (Expected) | |
| Aliphatic Hydrocarbons | Hexane | Immiscible/Poorly Soluble (Expected) | |
| Ethers | Diethyl Ether | Miscible (Expected) | |
| Water | Miscible | [1] |
Note: "Miscible (Expected)" indicates that while direct experimental data for this compound was not found in the search results, miscibility is anticipated based on its known properties and the general principle of "like dissolves like." Conversely, "Immiscible/Poorly Soluble (Expected)" is based on the significant difference in polarity between the solute and the non-polar solvent.
Experimental Protocols for Solubility Determination
For applications requiring precise solubility measurements, the Shake-Flask Method is the gold standard for determining the thermodynamic equilibrium solubility of a substance.[3][4] This method involves saturating a solvent with the solute and then measuring the concentration of the solute in the saturated solution.
Detailed Methodology: Shake-Flask Method for Liquid Solutes
This protocol is a synthesized methodology based on established principles for determining the solubility of a liquid, such as this compound, in an organic solvent.
3.1.1. Materials and Equipment:
-
This compound (high purity)
-
Organic solvents (analytical grade or higher)
-
Volumetric flasks and pipettes (calibrated)
-
Glass vials or flasks with airtight screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge (optional)
-
Syringe filters (chemically compatible with the solvent and solute)
-
Analytical balance
-
Gas chromatograph with a flame ionization detector (GC-FID) or a high-performance liquid chromatograph with a suitable detector (HPLC)
3.1.2. Experimental Procedure:
-
Preparation of the Test System:
-
Accurately prepare a series of standard solutions of this compound in the chosen organic solvent at known concentrations. These will be used to create a calibration curve.
-
Into a series of glass vials, add a measured volume of the organic solvent.
-
-
Equilibration:
-
Add an excess amount of this compound to each vial containing the organic solvent. An excess is confirmed by the presence of a separate, undissolved phase of the solute.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled orbital shaker or on a magnetic stirrer. The temperature should be maintained at the desired value (e.g., 25 °C ± 0.5 °C).
-
Agitate the mixtures for a sufficient period to ensure that equilibrium is reached. This can range from 24 to 72 hours. A preliminary study can be conducted to determine the optimal equilibration time.[5]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow for the separation of the undissolved solute phase.
-
Alternatively, the vials can be centrifuged to facilitate the separation of the two phases.
-
-
Sampling and Analysis:
-
Carefully withdraw an aliquot of the supernatant (the saturated solvent phase) using a syringe.
-
Filter the aliquot through a chemically resistant syringe filter to remove any undissolved micro-droplets of the solute.
-
Accurately dilute the filtered aliquot with the pure organic solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a pre-calibrated GC-FID or HPLC method to determine the concentration of this compound.
-
-
Data Interpretation:
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the solubility of this compound in the organic solvent at the specified temperature, taking into account the dilution factor. The solubility is typically expressed in units such as g/100 mL, mg/mL, or mol/L.
-
Visualization of Solvent Selection Workflow
The selection of an appropriate organic solvent for a specific application involving this compound depends on several factors beyond just solubility. The following diagram illustrates a logical workflow for this selection process.
Caption: A logical workflow for selecting an organic solvent for use with this compound.
Conclusion
This compound is a versatile compound that exhibits high solubility, often to the point of complete miscibility, with a wide range of common organic solvents. This property is a direct result of its unique molecular structure containing both a hydroxyl and an ester group. For applications that require a precise understanding of its solubility limits, the detailed shake-flask experimental protocol provided in this guide offers a robust framework for accurate determination. The solvent selection workflow further provides a systematic approach for choosing the most appropriate solvent system for a given research or development need.
References
Thermal Decomposition of 1,2-Propanediol, 1-Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal decomposition of 1,2-propanediol, 1-acetate (also known as propylene (B89431) glycol monoacetate or 2-hydroxypropyl acetate). Due to a lack of extensive research specifically on this compound, this guide synthesizes information from studies on analogous compounds, including 1,2-propanediol and other acetate (B1210297) esters, to predict its thermal behavior. The document outlines potential decomposition pathways, expected products, and kinetic parameters. It also details standardized experimental protocols, such as thermogravimetric analysis (TGA) and pyrolysis-gas chromatography-mass spectrometry (Py-GC/MS), that are essential for a thorough investigation of its thermal stability. This guide is intended to be a valuable resource for researchers in drug development and other fields where the thermal stability of this compound is a critical consideration.
Introduction
This compound is a bifunctional organic molecule containing both a hydroxyl and an acetate ester group. Its unique structure makes it a versatile solvent and a key intermediate in various chemical syntheses. The thermal stability of this compound is a crucial factor in its application, particularly in processes that involve elevated temperatures. Understanding its decomposition behavior is essential for ensuring process safety, predicting product purity, and developing stable formulations.
This guide will explore the theoretical and practical aspects of the thermal decomposition of this compound. While direct experimental data for this specific compound is limited in publicly available literature, we can infer its behavior by examining the thermal degradation of its constituent functional groups and related molecules.
Predicted Thermal Decomposition Pathways
The thermal decomposition of this compound is expected to proceed through several competing pathways, primarily involving the ester and alcohol functionalities. The most probable decomposition routes include:
-
Ester Pyrolysis (Syn-Elimination): Acetate esters with a β-hydrogen atom can undergo a concerted, six-membered ring transition state elimination to yield an alkene and acetic acid. For this compound, this would involve the abstraction of a hydrogen atom from the secondary carbon, leading to the formation of allyl alcohol and acetic acid. However, this pathway typically requires high temperatures.
-
Dehydration: The secondary alcohol group can undergo dehydration to form unsaturated compounds. This process can lead to the formation of various products, including propionaldehyde (B47417) or acetone (B3395972) through subsequent rearrangements.
-
Hydrolysis: In the presence of water, the ester linkage is susceptible to hydrolysis, yielding 1,2-propanediol and acetic acid. This reaction can be catalyzed by acids or bases.
-
C-O and C-C Bond Scission: At higher temperatures, homolytic cleavage of the carbon-oxygen and carbon-carbon bonds can occur, leading to the formation of various radical species. These radicals can then participate in a complex series of propagation and termination reactions, resulting in a wide array of smaller decomposition products.
Based on the high-temperature degradation pathways of 1,2-propanediol, we can anticipate the formation of smaller molecules like formaldehyde, acetaldehyde, and acetone.[1]
Quantitative Data Summary
Table 1: Thermal Properties of 1,2-Propanediol and a Related Acetate Ester
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Autoignition Temperature (°C) | Decomposition Onset (°C) |
| 1,2-Propanediol | C₃H₈O₂ | 76.09 | 188.2 | 415 | ~160[2] |
| Propylene Glycol Methyl Ether Acetate (PGMEA) | C₆H₁₂O₃ | 132.16 | 146 | 333 | Not specified |
Table 2: Predicted Decomposition Products and Their Boiling Points
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Acetic Acid | C₂H₄O₂ | 60.05 | 118.1 |
| Allyl Alcohol | C₃H₆O | 58.08 | 97 |
| Propionaldehyde | C₃H₆O | 58.08 | 48 |
| Acetone | C₃H₆O | 58.08 | 56 |
| 1,2-Propanediol | C₃H₈O₂ | 76.09 | 188.2 |
| Formaldehyde | CH₂O | 30.03 | -19 |
| Acetaldehyde | C₂H₄O | 44.05 | 20.2 |
Experimental Protocols
To accurately determine the thermal decomposition characteristics of this compound, a combination of thermoanalytical techniques is recommended.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the decomposition temperature range and to study the kinetics of the decomposition reactions.
Methodology:
-
Sample Preparation: A small sample of this compound (typically 5-10 mg) is accurately weighed into a TGA pan (e.g., alumina (B75360) or platinum).
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heating Program: The sample is heated at a constant rate (e.g., 5, 10, 15, and 20 °C/min) over a temperature range that encompasses the entire decomposition process (e.g., from ambient to 600 °C).
-
Data Analysis: The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset temperature of decomposition, the temperature of maximum decomposition rate (Tmax), and the final residual mass. Kinetic parameters such as activation energy (Ea) and the pre-exponential factor (A) can be calculated using model-free (e.g., Flynn-Wall-Ozawa, Kissinger-Akahira-Sunose) or model-fitting methods.[3]
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
Py-GC/MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition. The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.
Methodology:
-
Sample Preparation: A small amount of this compound (typically in the microgram range) is placed in a pyrolysis sample cup.
-
Pyrolysis: The sample is introduced into a pyrolyzer, which is rapidly heated to a specific temperature (e.g., in the range of 300-800 °C) for a short period. The pyrolysis products are swept by a carrier gas (e.g., helium) into the GC injection port.
-
Gas Chromatography: The decomposition products are separated on a GC column (e.g., a non-polar or mid-polar capillary column) using a temperature program that allows for the separation of a wide range of volatile compounds.
-
Mass Spectrometry: The separated compounds are introduced into a mass spectrometer, which provides mass spectra that can be used to identify the individual decomposition products by comparison with spectral libraries (e.g., NIST).
Conclusion
While direct experimental data on the thermal decomposition of this compound is limited, this guide provides a framework for understanding its likely behavior based on the well-established principles of thermal analysis and the known decomposition pathways of analogous compounds. The primary decomposition routes are predicted to be ester pyrolysis, dehydration, hydrolysis, and bond scission, leading to a variety of smaller volatile products. For a definitive characterization of its thermal stability, a comprehensive experimental investigation using TGA and Py-GC/MS is strongly recommended. The protocols and predictive information presented herein serve as a valuable starting point for researchers and professionals working with this compound in thermally sensitive applications.
References
Hydrolysis Kinetics of 1,2-Propanediol, 1-Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the hydrolysis kinetics of 1,2-propanediol, 1-acetate (CAS 627-69-0), an organic ester of significant interest in various industrial and research applications. The document elucidates the fundamental principles governing its degradation in aqueous environments, including the mechanisms of acid- and base-catalyzed hydrolysis. While specific kinetic data for this compound is limited in publicly available literature, this guide synthesizes known information, presents data from closely related compounds, and provides detailed experimental protocols to enable researchers to conduct their own kinetic studies. Particular emphasis is placed on clear data presentation and the visualization of reaction pathways to facilitate a deeper understanding of the hydrolysis process.
Introduction
This compound, also known as propylene (B89431) glycol monoacetate, is a bifunctional molecule featuring both a hydroxyl and an ester group.[1] This structure imparts properties that make it a versatile solvent and chemical intermediate. Its susceptibility to hydrolysis, the cleavage of the ester bond by water to form 1,2-propanediol and acetic acid, is a critical parameter influencing its stability, shelf-life, and environmental fate.[1] Understanding the kinetics of this hydrolysis reaction is paramount for applications in drug formulation, where excipient stability is crucial, as well as in chemical manufacturing and environmental science.
The hydrolysis of this compound can be significantly influenced by pH and temperature. The reaction is subject to catalysis by both acids and bases, and its rate can vary by several orders of magnitude across the pH scale. This guide will delve into the mechanisms of these catalytic processes and provide a framework for their quantitative assessment.
Hydrolysis Mechanisms
The hydrolysis of this compound proceeds through different mechanisms depending on the pH of the aqueous solution. The most common pathways are acid-catalyzed and base-catalyzed hydrolysis.
Acid-Catalyzed Hydrolysis (AAC2 Mechanism)
Under acidic conditions, the hydrolysis of this compound typically follows a bimolecular acyl-oxygen cleavage (AAC2) mechanism. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.
The key steps in the AAC2 mechanism are:
-
Protonation of the carbonyl oxygen: The ester is protonated by a hydronium ion (H₃O⁺).
-
Nucleophilic attack by water: A water molecule attacks the carbonyl carbon, forming a tetrahedral intermediate.
-
Proton transfer: A proton is transferred from the attacking water molecule to the oxygen of the leaving group (1,2-propanediol).
-
Elimination of the leaving group: The tetrahedral intermediate collapses, expelling the protonated 1,2-propanediol.
-
Deprotonation: The protonated carboxylic acid is deprotonated by a water molecule to yield acetic acid and regenerate the hydronium ion catalyst.
Base-Catalyzed Hydrolysis (BAC2 Mechanism)
In alkaline solutions, the hydrolysis of this compound occurs via a bimolecular acyl-oxygen cleavage (BAC2) mechanism, commonly known as saponification. This process is effectively irreversible due to the deprotonation of the resulting carboxylic acid in the basic medium.
The key steps in the BAC2 mechanism are:
-
Nucleophilic attack by hydroxide (B78521): A hydroxide ion (OH⁻) directly attacks the electrophilic carbonyl carbon.
-
Formation of a tetrahedral intermediate: This results in the formation of a negatively charged tetrahedral intermediate.
-
Elimination of the leaving group: The intermediate collapses, reforming the carbonyl double bond and expelling the 1,2-propanediolate anion.
-
Proton transfer: The strongly basic 1,2-propanediolate anion abstracts a proton from the newly formed acetic acid, yielding 1,2-propanediol and the acetate (B1210297) anion.
Quantitative Data on Hydrolysis Kinetics
Table 1: In Vitro Hydrolysis Half-Life of Propylene Glycol Monomethyl Ether Acetate (PGMEA)
| Biological Matrix | Species | Initial Concentration (µg/mL) | Hydrolysis Half-Life (minutes) |
| Whole Blood | Rat | 5 | 16 |
| 50 | 15 | ||
| Whole Blood | Human | 5 | 36 |
| 50 | 34 | ||
| Liver Homogenate | Rat | 5 | 34 |
| 50 | Not Reported | ||
| Liver Homogenate | Human | 5 | 27-30 |
| 50 | Not Reported | ||
| Data sourced from a study on the hydrolysis kinetics of PGMEA.[2] |
Table 2: In Vivo Hydrolysis Half-Life of Propylene Glycol Monomethyl Ether Acetate (PGMEA) in Rats
| Administration Route | Dose (mg/kg) | Hydrolysis Half-Life (minutes) |
| Intravenous | 14.7 | 1.6 |
| Intravenous | 147 | 2.3 |
| Data sourced from a study on the hydrolysis kinetics of PGMEA following intravenous administration to Fischer 344 rats.[2] |
Experimental Protocols for Determining Hydrolysis Kinetics
The following section outlines a general experimental workflow for determining the hydrolysis kinetics of this compound. This protocol can be adapted based on the specific experimental conditions and available analytical instrumentation.
Materials and Reagents
-
This compound (high purity)
-
Buffer solutions of various pH values (e.g., phosphate, acetate, borate) with constant ionic strength
-
Standard solutions of 1,2-propanediol and acetic acid for calibration
-
Reagents for quenching the reaction (if necessary)
-
High-purity water
-
Analytical grade solvents for chromatography (if applicable)
Equipment
-
Constant temperature water bath or incubator
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Reaction vessels (e.g., sealed vials or a jacketed reactor)
-
Analytical instrument for quantification (e.g., HPLC-UV/RI, GC-FID, or autotitrator)
Procedure
-
Preparation of Reaction Solutions: Prepare a series of buffer solutions at the desired pH values. The ionic strength of the buffers should be kept constant to minimize its effect on the reaction rate.
-
Temperature Equilibration: Place the buffer solutions and a stock solution of this compound in a constant temperature bath until they reach the desired reaction temperature.
-
Initiation of the Reaction: To initiate the hydrolysis, add a known amount of the this compound stock solution to the pre-heated buffer solution in the reaction vessel. Start a timer immediately upon addition.
-
Sampling: At predetermined time intervals, withdraw aliquots of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot to stop the hydrolysis. This can be achieved by rapid cooling, neutralization of the pH, or addition of a chemical inhibitor, depending on the reaction conditions.
-
Quantitative Analysis: Analyze the quenched samples to determine the concentration of the remaining this compound or the formation of the products, 1,2-propanediol and acetic acid.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column (e.g., a C18 column) and detector (e.g., refractive index or UV for the ester) can be used to separate and quantify the reactant and products.
-
Gas Chromatography (GC): GC with a flame ionization detector (FID) is another effective method for quantifying the volatile components of the reaction mixture.
-
Titration: The concentration of the produced acetic acid can be determined by titration with a standardized solution of a strong base (e.g., NaOH). This method is particularly useful for reactions at neutral or acidic pH.
-
-
Data Analysis: Plot the concentration of this compound versus time. From this data, determine the observed rate constant (kobs) at each pH and temperature by fitting the data to the appropriate integrated rate law (typically pseudo-first-order under constant pH).
Determination of pH-Rate Profile
By plotting the logarithm of the observed rate constant (log kobs) against pH, a pH-rate profile can be constructed. This profile typically exhibits a 'V' or 'U' shape, with distinct regions corresponding to acid-catalyzed, neutral (water-mediated), and base-catalyzed hydrolysis.
Factors Influencing Hydrolysis Kinetics
pH
As depicted in the mechanisms, the hydrolysis rate is highly dependent on the concentration of H⁺ and OH⁻ ions. In the acidic region, the rate is generally proportional to the H⁺ concentration, while in the alkaline region, it is proportional to the OH⁻ concentration. A pH-independent region may be observed around neutrality, where the hydrolysis is primarily mediated by water molecules.
Temperature
The rate of hydrolysis increases with temperature. The relationship between the rate constant (k) and temperature (T) is described by the Arrhenius equation:
k = A * e(-Ea/RT)
where:
-
k is the rate constant
-
A is the pre-exponential factor
-
Ea is the activation energy
-
R is the universal gas constant
-
T is the absolute temperature in Kelvin
By determining the rate constants at several temperatures, the activation energy for the hydrolysis of this compound can be calculated from the slope of a plot of ln(k) versus 1/T (an Arrhenius plot).
Conclusion
The hydrolysis of this compound is a fundamental chemical process with significant implications for its practical applications. This guide has provided a detailed overview of the acid- and base-catalyzed hydrolysis mechanisms, presented available kinetic data from a closely related compound, and outlined a comprehensive experimental protocol for conducting kinetic studies. While a complete quantitative kinetic dataset for this compound remains to be fully elucidated in the public domain, the information and methodologies presented herein offer a robust framework for researchers and professionals to investigate and understand the stability of this important chemical entity under various aqueous conditions. Further research to establish a detailed pH-rate profile and determine the Arrhenius parameters for the hydrolysis of this compound is encouraged to fill the existing data gaps.
References
Green Synthesis of 1,2-Propanediol, 1-Acetate from Renewable Resources: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The imperative for sustainable chemical production has driven significant research into the utilization of renewable feedstocks. This technical guide provides an in-depth overview of the green synthesis of 1,2-propanediol, 1-acetate, a valuable solvent and chemical intermediate, from biomass-derived resources. This guide details the two-stage conversion process: the initial transformation of renewable feedstocks, primarily glycerol (B35011) and lactic acid, into 1,2-propanediol, followed by the green catalytic esterification to the final acetate (B1210297) product. It includes detailed experimental protocols, comparative data on various catalytic systems, and visualizations of the key pathways and workflows.
Introduction
This compound, also known as propylene (B89431) glycol monomethyl ether acetate (PGMEA), is traditionally synthesized from petroleum-derived propylene oxide. The shift towards a bio-based economy necessitates the development of alternative, sustainable routes to this important chemical. The focus of green chemistry in this context is on the use of renewable starting materials, environmentally benign catalysts, and energy-efficient processes. This guide outlines the most promising green pathways for the synthesis of this compound, with a focus on heterogeneous catalysis to simplify product purification and catalyst recycling.
Synthesis of 1,2-Propanediol from Renewable Feedstocks
The primary renewable feedstocks for the production of 1,2-propanediol are glycerol, a byproduct of biodiesel production, and lactic acid, which can be obtained from the fermentation of sugars.
From Glycerol via Hydrogenolysis
The catalytic hydrogenolysis of glycerol to 1,2-propanediol is a well-established green route. This process typically involves a dehydration step followed by hydrogenation. Copper-based catalysts are widely studied for this reaction due to their high selectivity and relatively low cost.
Reaction Pathway:
The overall reaction involves the removal of a hydroxyl group from glycerol and its replacement with a hydrogen atom. The reaction typically proceeds through an acetol intermediate.
Figure 1: Reaction pathway for the hydrogenolysis of glycerol to 1,2-propanediol.
Experimental Protocol: Hydrogenolysis of Glycerol using a Cu/ZnO Catalyst
This protocol describes a typical lab-scale procedure for the hydrogenolysis of glycerol.
Catalyst Preparation (Co-precipitation Method):
-
Dissolve copper(II) nitrate (B79036) and zinc nitrate in deionized water in a desired molar ratio (e.g., 1:1).
-
Slowly add a precipitating agent (e.g., a solution of sodium carbonate) to the nitrate solution under vigorous stirring at a constant pH (e.g., pH 7-8) and temperature (e.g., 60-70 °C).
-
Age the resulting precipitate in the mother liquor for a specified time (e.g., 1-2 hours) at the same temperature.
-
Filter and wash the precipitate thoroughly with deionized water until the filtrate is neutral to remove residual ions.
-
Dry the filter cake overnight at a controlled temperature (e.g., 100-120 °C).
-
Calcine the dried powder in air at a high temperature (e.g., 300-500 °C) for several hours to obtain the mixed oxide catalyst.
-
Prior to the reaction, reduce the catalyst in a hydrogen flow at an elevated temperature (e.g., 250-350 °C) to activate the copper species.
Hydrogenolysis Reaction:
-
Load the pre-reduced catalyst into a high-pressure batch reactor.
-
Add an aqueous solution of glycerol (e.g., 20-80 wt%) to the reactor.
-
Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) to remove air.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 20-60 bar).
-
Heat the reactor to the reaction temperature (e.g., 180-240 °C) under constant stirring.
-
Maintain the reaction for a specific duration (e.g., 4-12 hours).
-
After the reaction, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Collect the liquid product for analysis.
Product Analysis:
-
The products are typically analyzed by gas chromatography (GC) using a flame ionization detector (FID) and a suitable capillary column (e.g., DB-Wax). An internal standard method can be used for quantification.
-
Glycerol conversion and selectivity to 1,2-propanediol are calculated based on the GC analysis.
Quantitative Data for Glycerol Hydrogenolysis:
The following table summarizes representative data for the hydrogenolysis of glycerol to 1,2-propanediol using various copper-based catalysts.
| Catalyst | Temperature (°C) | Pressure (bar H₂) | Reaction Time (h) | Glycerol Conversion (%) | 1,2-Propanediol Selectivity (%) | Reference |
| Cu/ZnO/Al₂O₃ | 200 | 55 | 8 | 92.5 | 88.4 | [1] |
| Cu-Cr₂O₃ | 200 | 14 | 24 | ~90 | ~90 | [2] |
| Cu/SiO₂ | 220 | 60 | 6 | 89.5 | 92.1 | [3] |
| Cu/ZrO₂ | 240 | 20 | 24 | ~80 | ~75 | [4] |
From Lactic Acid via Hydrogenation
The catalytic hydrogenation of lactic acid, obtainable from biomass fermentation, presents another green avenue to 1,2-propanediol. Ruthenium-based catalysts have shown high efficacy for this transformation.
Reaction Pathway:
The carboxylic acid group of lactic acid is hydrogenated to a primary alcohol, yielding 1,2-propanediol.
Figure 2: Reaction pathway for the hydrogenation of lactic acid to 1,2-propanediol.
Experimental Protocol: Hydrogenation of Lactic Acid using a Ru/C Catalyst
This protocol outlines a general procedure for the hydrogenation of lactic acid in a laboratory setting.
Catalyst Preparation (Impregnation Method):
-
Disperse activated carbon support in a solution of a ruthenium precursor (e.g., ruthenium(III) chloride) in a suitable solvent (e.g., deionized water).
-
Stir the suspension for a period to ensure uniform impregnation of the precursor onto the support.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator).
-
Dry the impregnated support in an oven (e.g., at 110 °C) overnight.
-
Reduce the catalyst precursor under a hydrogen flow at an elevated temperature (e.g., 300-400 °C) to obtain the active ruthenium catalyst.
Hydrogenation Reaction:
-
Charge the Ru/C catalyst and an aqueous solution of lactic acid (e.g., 10-20 wt%) into a high-pressure autoclave.
-
Seal the reactor and purge with an inert gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 40-80 bar).
-
Heat the reactor to the reaction temperature (e.g., 120-180 °C) while stirring.
-
Maintain the reaction for a specific duration (e.g., 6-24 hours).
-
After cooling and depressurizing the reactor, filter the catalyst and collect the liquid product for analysis.
Product Analysis:
-
Analysis of the reaction mixture is typically performed using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., an organic acid column) and a refractive index (RI) or UV detector.
-
Gas chromatography (GC) can also be used after derivatization of the products.
Quantitative Data for Lactic Acid Hydrogenation:
The table below presents typical results for the hydrogenation of lactic acid to 1,2-propanediol.
| Catalyst | Temperature (°C) | Pressure (bar H₂) | Reaction Time (h) | Lactic Acid Conversion (%) | 1,2-Propanediol Selectivity (%) | Reference |
| Ru/C | 150 | 80 | 10 | 98.5 | 95.2 | [5][6] |
| Ru/TiO₂ | 130 | 60 | 20 | 79 | 88.6 | [7] |
| Ru-Re/C | 140 | 70 | 8 | >99 | 97 | [5] |
Green Esterification of 1,2-Propanediol to this compound
The final step in the green synthesis is the esterification of the bio-derived 1,2-propanediol with acetic acid. To maintain the green credentials of the process, the use of heterogeneous solid acid catalysts is preferred over traditional corrosive mineral acids.
Reaction Pathway:
This is a classic Fischer-Speier esterification reaction where an alcohol reacts with a carboxylic acid to form an ester and water.
Figure 3: Reaction pathway for the esterification of 1,2-propanediol with acetic acid.
Experimental Protocol: Esterification using Amberlyst-15 Catalyst
This protocol details a batch reactor process for the esterification of 1,2-propanediol.
Catalyst Pre-treatment:
-
Wash the Amberlyst-15 resin with deionized water to remove any impurities.
-
Dry the resin in an oven at a moderate temperature (e.g., 80-100 °C) overnight to remove moisture.
Esterification Reaction:
-
Charge the pre-treated Amberlyst-15 catalyst, 1,2-propanediol, and acetic acid into a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. The molar ratio of acetic acid to 1,2-propanediol is a key parameter to optimize (e.g., 1:1 to 3:1).
-
Heat the reaction mixture to the desired temperature (e.g., 70-100 °C) with constant stirring.
-
Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by GC.
-
Once the reaction reaches equilibrium or the desired conversion, cool the mixture to room temperature.
-
Separate the catalyst from the liquid product by filtration. The catalyst can be washed, dried, and reused.
-
The liquid product can be purified by distillation to remove unreacted starting materials and water.
Product Analysis:
-
The composition of the reaction mixture is determined by gas chromatography (GC) with an FID detector.
-
The identity of the product can be confirmed by GC-Mass Spectrometry (GC-MS).[8]
Quantitative Data for Esterification of 1,2-Propanediol:
The following table provides a summary of reaction conditions and outcomes for the esterification of 1,2-propanediol with acetic acid using solid acid catalysts.
| Catalyst | Temperature (°C) | Molar Ratio (Acid:Alcohol) | Catalyst Loading (wt%) | Conversion of 1,2-Propanediol (%) | Selectivity to Monoacetate (%) | Reference |
| Amberlyst-15 | 80 | 2:1 | 5 | ~85 | >95 | [9][10] |
| Sulfated Zirconia | 120 | 3:1 | 10 | 92 | 93 | [11] |
| H-ZSM-5 | 110 | 1.5:1 | 8 | 88 | 90 | [12] |
Overall Process Workflow and Logical Relationships
The green synthesis of this compound from renewable resources can be visualized as a two-step process with distinct experimental workflows.
Figure 4: Overall workflow for the green synthesis of this compound.
Conclusion
The synthesis of this compound from renewable resources offers a sustainable alternative to conventional petrochemical routes. The two-stage process, involving the conversion of glycerol or lactic acid to 1,2-propanediol followed by green catalytic esterification, is a viable and environmentally conscious approach. The use of heterogeneous catalysts, such as copper-based systems for hydrogenolysis and solid acids like Amberlyst-15 for esterification, is crucial for developing efficient and recyclable processes. This guide provides a foundational understanding of the key reactions, experimental procedures, and catalytic systems involved, serving as a valuable resource for researchers and professionals in the field of sustainable chemistry and drug development. Further research and process optimization will continue to enhance the economic viability and environmental benefits of these bio-based production routes.
References
- 1. Study of the Glycerol Hydrogenolysis Reaction on Cu, Cu–Zn, and Cu–ZnO Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of different supports for copper as catalysts on glycerol hydrogenolysis to 1,2-propanediol - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Glycerol Hydrogenolysis to 1,2-Propanediol over Novel Cu/ZrO2 Catalysts [mdpi.com]
- 5. Hydrogenation of Lactic Acid to 1,2-Propanediol over Ru-Based Catalysts | TU Delft Repository [repository.tudelft.nl]
- 6. pure.tue.nl [pure.tue.nl]
- 7. researchgate.net [researchgate.net]
- 8. This compound [webbook.nist.gov]
- 9. aet.irost.ir [aet.irost.ir]
- 10. researchgate.net [researchgate.net]
- 11. Esterification of Mixed Carboxylic-fatty Anhydrides Using Amberlyst-15 as Heterogeneous Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1,2-Propanediol, 1-Acetate (CAS 627-69-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Propanediol, 1-acetate, with the CAS number 627-69-0, is an organic compound also known by several synonyms including 2-hydroxypropyl acetate (B1210297) and propylene (B89431) glycol 1-acetate. It is the monoacetate ester of 1,2-propanediol. This colorless, hygroscopic liquid is characterized by its miscibility with water and a wide range of organic solvents, making it a versatile solvent and a key intermediate in various chemical syntheses. Its bifunctional nature, possessing both a hydroxyl and an ester group, allows for a variety of chemical reactions. In the context of research and drug development, it is primarily utilized as a solvent and a building block for more complex molecules. Its precursor, 1,2-propanediol, is a well-known and extensively studied compound in pharmaceutical formulations, and understanding the properties of its acetate ester is crucial for applications where it may be formed or utilized.
It is important to distinguish CAS number 627-69-0 from other compounds. Occasionally, it has been incorrectly associated with N,N'-Diacetyl-p-phenylenediamine, which has a distinct CAS number (140-50-1) and different chemical and biological properties. This guide will focus exclusively on this compound.
Chemical and Physical Properties
A comprehensive summary of the key chemical and physical properties of this compound is provided in the table below. This data is essential for its handling, application in experimental settings, and for the design of chemical processes.
| Property | Value |
| Molecular Formula | C5H10O3 |
| Molecular Weight | 118.13 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 162 °C at 760 mmHg |
| Density | 1.05 g/cm³ |
| Solubility | Miscible with water, alcohols, and many organic solvents. |
| Vapor Pressure | 0.7 mmHg at 20 °C |
| Flash Point | 71 °C (160 °F) |
| Refractive Index | 1.421 |
| LogP (Octanol-Water) | -0.34 |
Synthesis and Purification
The primary method for the synthesis of this compound is the direct esterification of 1,2-propanediol with acetic acid. This reaction is typically catalyzed by an acid.
Experimental Protocol: Synthesis
Materials:
-
1,2-Propanediol
-
Glacial Acetic Acid
-
Sulfuric Acid (concentrated, as catalyst)
-
Sodium Bicarbonate solution (5% aqueous)
-
Brine (saturated sodium chloride solution)
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 1,2-propanediol and a molar excess of glacial acetic acid (e.g., 1.5 to 2 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a 5% aqueous solution of sodium bicarbonate to neutralize the excess acetic acid and the sulfuric acid catalyst. Repeat the washing until the aqueous layer is no longer acidic.
-
Wash the organic layer with brine to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Purify the crude product by fractional distillation under atmospheric or reduced pressure to obtain pure this compound.
Experimental Protocol: Purification
For applications requiring high purity, the synthesized this compound can be further purified.
Materials:
-
Crude this compound
-
Fractional distillation apparatus
-
Vacuum pump (optional)
Procedure:
-
Set up a fractional distillation apparatus with a fractionating column of appropriate length and packing material to ensure efficient separation.
-
Place the crude this compound in the distillation flask.
-
Heat the flask gently to initiate boiling.
-
Carefully collect the fraction that distills at the boiling point of this compound (162 °C at atmospheric pressure). If the compound is sensitive to high temperatures, distillation under reduced pressure is recommended.
-
Monitor the purity of the collected fractions using GC analysis.
Analytical Characterization
Accurate characterization of this compound is crucial for quality control and research purposes. The following are the primary analytical techniques used.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of this compound.
Experimental Protocol: GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer.
-
Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent).
GC Conditions (Typical):
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 220 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Split or splitless, depending on the sample concentration.
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 30-200.
-
Ion Source Temperature: 230 °C.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or dichloromethane).
-
Create a series of calibration standards by diluting the stock solution to known concentrations.
-
For unknown samples, dissolve a known amount in the chosen solvent.
-
Inject a fixed volume (e.g., 1 µL) of the standards and samples into the GC-MS system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the molecular structure of this compound.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the methyl protons of the acetate group, the methyl protons of the propanediol (B1597323) backbone, the methine proton, and the methylene (B1212753) protons. The hydroxyl proton will also be present, though its chemical shift can be variable.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the ester, the two methyl carbons, the methine carbon, and the methylene carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in the molecule. The IR spectrum of this compound will exhibit a strong absorption band corresponding to the C=O stretching of the ester group (typically around 1740 cm⁻¹) and a broad absorption band for the O-H stretching of the hydroxyl group (around 3400 cm⁻¹).
Biological Activity and Metabolism
Biological Fate
This compound is expected to be readily hydrolyzed in biological systems by esterases to yield 1,2-propanediol and acetic acid. Both of these metabolites are endogenous and have well-characterized metabolic pathways.
Metabolic Pathway
The primary metabolic fate of the 1,2-propanediol released from the hydrolysis of the acetate ester involves its conversion to lactate (B86563) and subsequently to pyruvate. Pyruvate can then enter the citric acid cycle for energy production or be used as a substrate for gluconeogenesis.[1]
Toxicology
The toxicological profile of this compound is primarily inferred from the data available for its hydrolysis product, 1,2-propanediol. 1,2-Propanediol is generally recognized as safe (GRAS) by the U.S. Food and Drug Administration for use in food and is a common excipient in pharmaceutical formulations. It has low acute and chronic toxicity. However, at high doses, it can cause central nervous system depression and other adverse effects. Specific toxicological studies on this compound are limited, but it is expected to have a similar low toxicity profile due to its rapid hydrolysis to 1,2-propanediol and acetic acid.
Applications in Research and Drug Development
The primary application of this compound in research and drug development is as a versatile solvent. Its ability to dissolve a wide range of both polar and non-polar compounds makes it a suitable medium for various chemical reactions and formulations. It can also be used as a starting material or intermediate in the synthesis of more complex molecules, including potential drug candidates.
Workflow Diagrams
Synthesis and Purification Workflow
Analytical Workflow
References
An In-depth Technical Guide to the Synthesis and Characterization of 2-Hydroxypropyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-hydroxypropyl acetate (B1210297), a key chemical intermediate. This document details established synthetic methodologies, including regioselective enzymatic synthesis, and outlines the analytical techniques for its thorough characterization. Experimental protocols, quantitative data, and workflow visualizations are provided to support researchers in their laboratory work.
Introduction
2-Hydroxypropyl acetate, also known as propylene (B89431) glycol monoacetate, is a valuable organic compound with applications as a solvent and as a building block in the synthesis of various pharmaceuticals and other fine chemicals. Its structure, consisting of both a hydroxyl and an ester functional group, imparts unique solubility characteristics. This guide focuses on its chemical synthesis and the analytical methods used to confirm its identity, purity, and structural integrity.
Synthesis of 2-Hydroxypropyl Acetate
The synthesis of 2-hydroxypropyl acetate can be achieved through several routes. The two most common methods are the acetylation of propylene glycol and the ring-opening of propylene oxide with acetic acid. For the purpose of this guide, we will focus on a highly regioselective and environmentally friendly enzymatic approach using a lipase (B570770) catalyst.
Enzymatic Synthesis via Lipase-Catalyzed Acetylation of Propylene Glycol
Enzymatic synthesis offers the advantage of high regioselectivity, specifically targeting the primary hydroxyl group of propylene glycol, leading to the preferential formation of 1-hydroxypropan-2-yl acetate. Lipases, such as Candida antarctica lipase B (CALB), are effective catalysts for this transesterification reaction.
This protocol is adapted from established methodologies for lipase-catalyzed esterification.
Materials:
-
Propylene glycol
-
Vinyl acetate (acyl donor)
-
Immobilized Candida antarctica lipase B (Novozym® 435)
-
tert-Butyl methyl ether (MTBE) (solvent)
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl acetate (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve propylene glycol (1.0 equivalent) in tert-butyl methyl ether.
-
Addition of Acyl Donor and Catalyst: Add vinyl acetate (1.2 equivalents) and immobilized Candida antarctica lipase B (10% by weight of the substrates).
-
Reaction Conditions: Seal the flask and stir the mixture at 40°C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete (typically after 24-48 hours), filter off the immobilized enzyme.
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The crude product can be purified by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: Collect the fractions containing the desired product and concentrate them to obtain pure 2-hydroxypropyl acetate. Confirm the structure and purity using NMR, IR, and mass spectrometry.
Logical Workflow for Lipase-Catalyzed Synthesis
Synthesis via Ring-Opening of Propylene Oxide with Acetic Acid
An alternative method involves the acid-catalyzed ring-opening of propylene oxide with acetic acid. This reaction typically yields a mixture of 1-hydroxypropan-2-yl acetate and 2-hydroxypropyl acetate (the primary and secondary alcohol isomers, respectively). The regioselectivity can be influenced by the choice of catalyst and reaction conditions.
Materials:
-
Propylene oxide
-
Glacial acetic acid
-
Amberlyst-15 (or other acidic resin catalyst)
-
Anhydrous sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Dichloromethane (solvent)
Procedure:
-
Reaction Setup: In a flask cooled in an ice bath, combine glacial acetic acid and a catalytic amount of Amberlyst-15 in dichloromethane.
-
Addition of Propylene Oxide: Slowly add propylene oxide to the stirred mixture.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC or GC.
-
Work-up: Filter off the catalyst. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acetic acid, followed by brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting mixture of isomers can be separated by fractional distillation or column chromatography.
-
Characterization: Analyze the fractions to identify the desired isomer and confirm its purity.
Quantitative Data for Synthesis
| Synthesis Method | Catalyst | Typical Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Enzymatic Acetylation | Lipase (e.g., CALB) | 85-95 | >98 | High regioselectivity, mild conditions | Longer reaction times, cost of enzyme |
| Acid-Catalyzed Ring Opening | Acidic Resin | 70-85 | Varies (isomer mixture) | Faster reaction, cheaper catalyst | Produces isomer mixture, requires neutralization |
Characterization of 2-Hydroxypropyl Acetate
A combination of spectroscopic techniques is essential for the unambiguous characterization of 2-hydroxypropyl acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure.
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
¹H NMR Data for 1-Hydroxypropan-2-yl Acetate
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.95 | Multiplet | 1H | CH-O(Ac) |
| ~3.55 | Multiplet | 2H | CH₂-OH |
| ~2.05 | Singlet | 3H | C(=O)CH₃ |
| ~1.20 | Doublet | 3H | CH-CH₃ |
The ¹³C NMR spectrum reveals the number of unique carbon environments.
¹³C NMR Data for 1-Hydroxypropan-2-yl Acetate
| Chemical Shift (δ, ppm) | Assignment |
| ~171.0 | C=O |
| ~71.5 | CH-O(Ac) |
| ~65.0 | CH₂-OH |
| ~21.0 | C(=O)CH₃ |
| ~16.5 | CH-CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
FTIR Spectral Data for 2-Hydroxypropyl Acetate
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3400 (broad) | O-H stretch | Alcohol |
| ~2980, 2940 | C-H stretch | Alkane |
| ~1735 (strong) | C=O stretch | Ester |
| ~1240 | C-O stretch | Ester |
| ~1050 | C-O stretch | Alcohol |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
GC-MS Fragmentation Data for 2-Hydroxypropyl Acetate
In electron ionization (EI) mass spectrometry, 2-hydroxypropyl acetate will fragment in a characteristic manner.
| m/z | Proposed Fragment |
| 118 | [M]⁺ (Molecular Ion) |
| 103 | [M - CH₃]⁺ |
| 75 | [M - CH₃CO]⁺ |
| 59 | [CH(OH)CH₂OH]⁺ or [CH₃CH(OH)O]⁺ |
| 43 | [CH₃CO]⁺ (Base Peak) |
Experimental Workflow for Characterization
Conclusion
This technical guide has detailed the synthesis and comprehensive characterization of 2-hydroxypropyl acetate. The provided experimental protocols for both enzymatic and acid-catalyzed synthesis, along with the tabulated quantitative data and spectroscopic interpretations, offer a solid foundation for researchers. The use of regioselective enzymatic synthesis is highlighted as a modern, green approach to obtaining the desired isomer with high purity. The characterization workflow emphasizes the importance of a multi-technique approach for unambiguous structure confirmation. This guide serves as a valuable resource for scientists and professionals involved in chemical synthesis and drug development.
Methodological & Application
Application Notes and Protocols for 1,2-Propanediol, 1-acetate (PGMEA) in Coating Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Propanediol, 1-acetate, commonly known as propylene (B89431) glycol monomethyl ether acetate (B1210297) (PGMEA), is a versatile, slow-evaporating solvent widely utilized in the coatings industry.[1][2][3] Its unique combination of ether and ester functional groups provides excellent solvency for a broad range of resins, making it an ideal choice for high-performance coating formulations.[2] PGMEA is favored for its ability to improve flow and leveling, reduce surface defects, and its favorable safety profile compared to some other glycol ethers.[2] This document provides detailed application notes, starting point formulations, and experimental protocols for evaluating the performance of coatings containing PGMEA.
Key Properties of PGMEA
A comprehensive understanding of PGMEA's physical and chemical properties is crucial for successful formulation development. Key properties are summarized in the table below.
| Property | Value |
| CAS Number | 108-65-6[1] |
| Molecular Formula | C6H12O3[1] |
| Molecular Weight | 132.16 g/mol [1] |
| Boiling Point | 146 °C (295 °F)[1] |
| Flash Point (Closed Cup) | 42 °C (108 °F)[1] |
| Evaporation Rate (nBuAc = 1) | 0.33[1] |
| Density @ 20°C | 0.967 kg/L [1] |
| Viscosity @ 25°C | 0.8 cP[1] |
| Solubility in Water @ 20°C | 16%[1] |
Applications in Coating Formulations
PGMEA is a valuable solvent in a variety of coating systems due to its excellent solvency for resins such as acrylics, epoxies, polyurethanes, and nitrocellulose.[2] Its moderate evaporation rate allows for good flow and leveling of the coating, which helps to minimize defects and achieve a smooth, high-gloss finish.[2]
Starting Point Formulations
The following tables provide starting point formulations for various coating types. The concentration of PGMEA can be adjusted based on the desired viscosity, drying time, and application properties.
Table 1: 2K Polyurethane Automotive Clearcoat
| Component | Function | Weight (%) |
| Acrylic Polyol Resin | Binder | 40 - 50 |
| Polyisocyanate Hardener | Crosslinker | 20 - 25 |
| PGMEA | Solvent | 15 - 25 |
| Other Solvents (e.g., Butyl Acetate, Xylene) | Co-solvent | 10 - 15 |
| Flow and Leveling Additives | Additive | 0.5 - 1.5 |
| UV Stabilizer | Additive | 1 - 2 |
Note: In a case study for an automotive clearcoat, replacing toluene (B28343) with PGMEA resulted in a 30% reduction in Volatile Organic Compound (VOC) emissions while maintaining gloss and adhesion.[4]
Table 2: High-Solids Acrylic Enamel
| Component | Function | Weight (%) |
| High-Solids Acrylic Resin | Binder | 50 - 60 |
| Melamine-Formaldehyde Resin | Crosslinker | 15 - 20 |
| PGMEA | Solvent | 10 - 20 |
| Other Solvents (e.g., Aromatic 100) | Co-solvent | 5 - 10 |
| Catalyst (e.g., p-Toluenesulfonic acid) | Additive | 0.5 - 1.0 |
| Pigment (e.g., Titanium Dioxide) | Pigment | As required |
Table 3: Epoxy Primer
| Component | Function | Weight (%) |
| Epoxy Resin (Bisphenol A type) | Binder | 35 - 45 |
| Polyamide/Amine Adduct Hardener | Crosslinker | 15 - 25 |
| PGMEA | Solvent | 20 - 30 |
| Anti-corrosive Pigments (e.g., Zinc Phosphate) | Pigment | 10 - 20 |
| Fillers (e.g., Talc, Barytes) | Filler | 5 - 15 |
| Wetting and Dispersing Additives | Additive | 0.5 - 1.5 |
Table 4: Nitrocellulose Wood Lacquer
| Component | Function | Weight (%) |
| Nitrocellulose Resin (e.g., RS 1/2 sec) | Binder | 15 - 20 |
| Alkyd or Maleic Resin | Co-resin | 5 - 10 |
| Plasticizer (e.g., Dibutyl Phthalate) | Plasticizer | 3 - 5 |
| PGMEA | Solvent | 20 - 30 |
| Other Solvents (e.g., Toluene, Ethanol, Butyl Acetate) | Co-solvent | 35 - 45 |
| Matting Agent (e.g., Silica) | Additive | As required |
Experimental Protocols
The following are detailed protocols for evaluating the performance of coatings formulated with PGMEA, based on ASTM standards.
Protocol 1: Drying Time Evaluation (ASTM D1640)
This protocol describes the determination of set-to-touch time and tack-free time.
1. Materials:
- Coated test panels
- Clean, lint-free cotton
- Timer
- Glass plate
2. Procedure for Set-to-Touch Time:
- Apply the coating to a test panel at a specified thickness and allow it to dry under controlled temperature and humidity.
- At regular intervals, lightly touch the coating film with the tip of a clean finger.
- Immediately after touching the film, place the fingertip against a clean, clear glass plate.
- Observe if any of the coating is transferred to the glass.
- The set-to-touch time is the point at which the coating does not transfer to the glass.[5]
3. Procedure for Tack-Free Time:
- Continue to monitor the coated panel after the set-to-touch time has been reached.
- Gently press a small piece of clean cotton onto the surface of the coating.
- Invert the panel.
- The tack-free time is the point at which the cotton falls away from the coating without any fibers adhering to the surface.
Protocol 2: Adhesion Test - Method B, Cross-Cut (ASTM D3359)
This method is suitable for laboratory testing of coatings on metallic substrates.[6][7]
1. Materials:
- Coated test panels
- Cross-hatch cutting tool with multiple blades
- Pressure-sensitive adhesive tape (as specified in the standard)
- Soft brush
- Magnifying glass
2. Procedure:
- Ensure the coated panel is fully cured.
- Using the cross-hatch cutter, make a lattice pattern of six or eleven parallel cuts intersecting at 90° through the coating to the substrate.[6]
- Gently brush the area with a soft brush to remove any detached flakes or ribbons of coating.[8]
- Apply a piece of the specified pressure-sensitive tape over the lattice and smooth it down firmly with a finger or eraser to ensure good contact.[6]
- Within 90 seconds of application, remove the tape by pulling it off rapidly at a 180° angle.[6]
- Inspect the grid area for removal of coating from the substrate using a magnifying glass.
- Rate the adhesion on a scale from 5B (no peeling or removal) to 0B (severe peeling).[6]
Protocol 3: Specular Gloss Measurement (ASTM D523)
This protocol describes the measurement of gloss using a gloss meter.
1. Materials:
- Coated test panels
- Gloss meter with 20°, 60°, and 85° geometries
- Calibration standard (black glass)
- Lint-free cloth
2. Procedure:
- Calibrate the gloss meter according to the manufacturer's instructions using the supplied calibration standard.
- Ensure the surface of the coated panel is clean and free of any defects.
- Select the appropriate measurement geometry. The 60° geometry is used for most coatings.[9] For high gloss coatings (above 70 GU at 60°), the 20° geometry is recommended.[10] For low gloss (matte) coatings (below 10 GU at 60°), the 85° geometry is used.[9][10]
- Place the gloss meter firmly on the surface of the coated panel.
- Take a reading.
- Repeat the measurement at several different locations on the panel to obtain an average value.
Protocol 4: Impact Resistance Test (ASTM D2794)
This test evaluates the resistance of a coating to rapid deformation (impact).
1. Materials:
- Coated test panels (typically thin metal)
- Impact tester consisting of a standard weight, an indenter, and a guide tube[11][12]
- Magnifier
2. Procedure:
- Apply a uniform coating to at least four test panels and allow them to cure completely.[12]
- Secure a coated panel in the testing apparatus.[11]
- Release a standard weight from a predetermined height, allowing it to strike the indenter which deforms the coating and substrate.[11][12] The indentation can be either an intrusion (direct impact) or an extrusion (reverse impact).[12]
- Remove the panel and examine the coating for any signs of cracking or delamination, using a magnifier if necessary.[12]
- Gradually increase the drop height until failure (cracking) is observed.[11][12]
- The impact resistance is reported as the maximum impact (in inch-pounds or Joules) the coating can withstand without failing.[11]
Visualizations
Coating Formulation Workflow
References
- 1. monumentchemical.com [monumentchemical.com]
- 2. nbinno.com [nbinno.com]
- 3. Propylene glycol methyl ether acetate - Wikipedia [en.wikipedia.org]
- 4. chinaamines.com [chinaamines.com]
- 5. scribd.com [scribd.com]
- 6. hightower-labs.com [hightower-labs.com]
- 7. micomlab.com [micomlab.com]
- 8. youtube.com [youtube.com]
- 9. micomlab.com [micomlab.com]
- 10. youtube.com [youtube.com]
- 11. ASTM D2794: Impact Resistance Test Explained [croccoatings.com]
- 12. allpowderpaints.com [allpowderpaints.com]
Application Notes and Protocols: 1,2-Propanediol, 1-acetate as a Versatile Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Propanediol, 1-acetate (also known as 2-hydroxypropyl acetate (B1210297) or propylene (B89431) glycol-1-monoacetate) is a bifunctional organic molecule possessing both a secondary hydroxyl group and an acetate ester. This unique structural feature makes it a valuable and versatile chemical intermediate in a variety of synthetic applications. Its chirality at the C2 position also presents opportunities for its use as a building block in the synthesis of enantiomerically pure compounds, a critical aspect of modern drug development.
These application notes provide detailed protocols and data for the use of this compound in the synthesis of flavor and fragrance esters, as a monomer for polymerization, and as a chiral synthon.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 627-69-0 |
| Molecular Formula | C₅H₁₀O₃ |
| Molecular Weight | 118.13 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | Approximately 187-189 °C |
| Solubility | Soluble in water, alcohols, and common organic solvents |
Application 1: Synthesis of Flavor and Fragrance Esters
This compound can be utilized as the alcohol component in Fischer esterification reactions to produce a variety of esters, many of which have characteristic and pleasant aromas, making them valuable in the food and fragrance industries. The presence of the acetate group in the starting material results in the formation of diesters of 1,2-propanediol.
General Experimental Protocol: Fischer Esterification
This protocol describes a general method for the synthesis of flavor esters using this compound and various carboxylic acids.
1. Materials:
-
This compound
-
Carboxylic acid (e.g., butyric acid, isovaleric acid, hexanoic acid)
-
Sulfuric acid (concentrated, catalytic amount)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Organic solvent (e.g., diethyl ether or dichloromethane)
-
Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus
2. Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the desired carboxylic acid (1.2 eq).
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and unreacted carboxylic acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude ester can be purified by fractional distillation to yield the final product.
Data Presentation: Representative Flavor Ester Synthesis
| Carboxylic Acid | Product (Diester) | Molar Ratio (Acetate:Acid) | Catalyst | Reaction Time (h) | Expected Aroma |
| Butyric Acid | 1-acetoxypropan-2-yl butyrate | 1 : 1.2 | H₂SO₄ | 3 | Fruity, Pineapple-like |
| Isovaleric Acid | 1-acetoxypropan-2-yl isovalerate | 1 : 1.2 | H₂SO₄ | 3 | Apple-like |
| Hexanoic Acid | 1-acetoxypropan-2-yl hexanoate | 1 : 1.2 | H₂SO₄ | 4 | Sweet, Fruity |
Visualization: Fischer Esterification Workflow
Caption: Workflow for the synthesis of flavor esters.
Application 2: Monomer for Polymer Synthesis
The hydroxyl group of this compound can be functionalized with a polymerizable group, such as an acrylate (B77674) or methacrylate, to form a monomer. This monomer can then be used in the synthesis of polymers with pendant acetate groups, which can be further modified post-polymerization.
General Experimental Protocol: Synthesis of 2-Acetoxypropyl Acrylate Monomer
1. Materials:
-
This compound
-
Acryloyl chloride
-
Anhydrous dichloromethane (B109758) (DCM)
-
Round-bottom flask, dropping funnel, magnetic stirrer
2. Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Add acryloyl chloride (1.05 eq) dissolved in anhydrous DCM dropwise to the stirred solution via a dropping funnel.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude monomer can be purified by column chromatography on silica (B1680970) gel.
Visualization: Monomer Synthesis Pathway
Caption: Synthesis of 2-acetoxypropyl acrylate monomer.
General Experimental Protocol: Radical Polymerization of 2-Acetoxypropyl Acrylate
1. Materials:
-
2-Acetoxypropyl acrylate monomer
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous solvent (e.g., toluene (B28343) or dioxane)
-
Schlenk flask, magnetic stirrer
2. Procedure:
-
Dissolve the 2-acetoxypropyl acrylate monomer and AIBN (typically 0.1-1 mol% relative to the monomer) in the anhydrous solvent in a Schlenk flask.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 60-80 °C under an inert atmosphere for 12-24 hours.
-
Cool the reaction and precipitate the polymer by pouring the solution into a non-solvent (e.g., cold methanol (B129727) or hexane).
-
Filter the polymer and dry it under vacuum to a constant weight.
Data Presentation: Polymerization Parameters
| Monomer | Initiator | Solvent | Temperature (°C) | Time (h) | Expected Polymer |
| 2-Acetoxypropyl acrylate | AIBN | Toluene | 70 | 18 | Poly(2-acetoxypropyl acrylate) |
Application 3: Chiral Building Block in Asymmetric Synthesis
The enantiomers of this compound, namely (R)-2-hydroxypropyl acetate and (S)-2-hydroxypropyl acetate, are valuable chiral building blocks for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals.[1] The secondary alcohol can be used in nucleophilic substitution reactions, such as the Williamson ether synthesis, to introduce a chiral center into a target molecule.
General Experimental Protocol: Williamson Ether Synthesis
This protocol describes the synthesis of a chiral ether from an enantiomerically pure this compound.
1. Materials:
-
(R)- or (S)-1,2-Propanediol, 1-acetate
-
Sodium hydride (NaH)
-
Alkyl halide (e.g., benzyl (B1604629) bromide)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Round-bottom flask, magnetic stirrer, dropping funnel
2. Procedure:
-
To a stirred suspension of NaH (1.2 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere, add a solution of (R)- or (S)-1,2-propanediol, 1-acetate (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Stir the mixture at room temperature for 1 hour to ensure complete formation of the alkoxide.
-
Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation: Chiral Ether Synthesis
| Chiral Starting Material | Alkyl Halide | Base | Solvent | Expected Product |
| (R)-1,2-Propanediol, 1-acetate | Benzyl bromide | NaH | THF | (R)-1-acetoxy-2-(benzyloxy)propane |
| (S)-1,2-Propanediol, 1-acetate | Ethyl iodide | NaH | THF | (S)-1-acetoxy-2-ethoxypropane |
Visualization: Chiral Synthesis Pathway
Caption: Williamson ether synthesis for chiral ethers.
References
Application Notes and Protocols for the Biocatalytic Synthesis of 1,2-Propanediol, 1-Acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,2-propanediol, 1-acetate in biocatalytic reactions, with a focus on its enzymatic synthesis. While direct and detailed protocols for the biocatalytic production of this compound are not extensively documented in publicly available literature, this document compiles and adapts established methods for the enzymatic esterification and transesterification of 1,2-propanediol and other secondary alcohols. The protocols and data presented are based on analogous reactions and are intended to serve as a starting point for reaction optimization.
Introduction
This compound, also known as propylene (B89431) glycol monomethyl ether acetate (B1210297) (PGMEA), is a versatile organic solvent with applications in various industries, including coatings, inks, and electronics.[1][2][3] Biocatalytic synthesis of this compound offers a green and sustainable alternative to traditional chemical methods, often providing high selectivity and milder reaction conditions. Lipases, particularly immobilized forms like Candida antarctica lipase (B570770) B (CALB), are the most commonly employed enzymes for this type of transformation due to their broad substrate specificity and stability in organic solvents.[4][5][6][7]
The two primary biocatalytic routes for the synthesis of this compound are:
-
Direct Esterification: The reaction of 1,2-propanediol with acetic acid.
-
Transesterification: The reaction of 1,2-propanediol with an acyl donor such as vinyl acetate or ethyl acetate.[4][8][9]
Biocatalytic Synthesis Pathways
The enzymatic synthesis of this compound can be achieved through two main pathways, each with its own advantages and considerations.
References
- 1. This compound [webbook.nist.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound (CAS 627-69-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Syntheses of Enantiopure Aliphatic Secondary Alcohols and Acetates by Bioresolution with Lipase B from Candida antarctica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immobilized Candida antarctica lipase B catalyzed synthesis of biodegradable polymers for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. impact.ornl.gov [impact.ornl.gov]
- 9. Lipase-mediated conversion of vegetable oils into biodiesel using ethyl acetate as acyl acceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: GC-MS Analysis of 1,2-Propanediol, 1-acetate
An application note and detailed protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 1,2-Propanediol, 1-acetate, is provided below for researchers, scientists, and professionals in drug development.
Introduction
This compound (CAS No: 627-69-0), also known as 2-hydroxypropyl acetate, is an organic ester with the molecular formula C5H10O3 and a molecular weight of 118.13 g/mol .[1][2] It is a colorless, hygroscopic liquid utilized as a solvent in coatings, inks, and cleaning agents, and serves as a chemical intermediate in organic synthesis.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[1][3] This method offers high sensitivity, selectivity, and resolution, making it the preferred choice for analyzing this compound in various matrices.[1]
This document outlines a comprehensive protocol for the analysis of this compound using GC-MS, covering sample preparation, instrument parameters, and data analysis.
Experimental Protocols
1. Sample Preparation
The choice of sample preparation technique is critical and depends on the sample matrix. The goal is to extract and concentrate the analyte while removing interfering components.[3] Samples should be collected in clean glass containers to prevent contamination.[3]
a) Direct Injection / Dilution
This method is suitable for liquid samples where the analyte is present at a sufficient concentration and the matrix is relatively clean.
-
Protocol:
-
Dilute the liquid sample in a volatile, low-boiling-point solvent such as dichloromethane (B109758), methanol, or acetone (B3395972) to achieve a concentration within the instrument's linear range (typically 0.1 to 1 mg/mL).[4]
-
If the sample contains particulate matter, filter it through a 0.22 µm syringe filter to prevent clogging of the GC inlet.[4]
-
For samples with suspended solids, centrifugation can be used to separate the liquid phase before transfer to a GC vial.[4]
-
Transfer the final prepared sample into a glass autosampler vial for analysis.[3]
-
b) Liquid-Liquid Extraction (LLE)
LLE is used to isolate the analyte from a complex aqueous matrix by partitioning it into an immiscible organic solvent.
-
Protocol:
-
In a separatory funnel, combine the aqueous sample with an appropriate organic extraction solvent, such as dichloromethane or ethyl acetate.[5]
-
Vigorously shake the funnel for several minutes to facilitate the transfer of the analyte into the organic phase.[5]
-
Allow the layers to separate completely.
-
Collect the organic layer containing the analyte.
-
The extract can be concentrated by evaporating the solvent under a gentle stream of nitrogen.[5]
-
Reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis.
-
c) Headspace Solid-Phase Microextraction (HS-SPME)
SPME is a solvent-free technique ideal for volatile compounds in liquid or solid matrices.[6][7]
-
Protocol:
-
Place a known amount of the sample into a headspace vial and seal it.[6]
-
Heat the vial at a constant temperature to allow the volatile this compound to partition into the headspace.[6]
-
Expose an SPME fiber to the vial's headspace for a defined period to allow for the adsorption of the analyte.[6]
-
Retract the fiber and introduce it into the hot GC injector, where the analyte is thermally desorbed onto the column for analysis.[6][7]
-
GC-MS Instrumentation and Parameters
The following parameters are a general guideline and may require optimization based on the specific instrument and sample matrix.
| Parameter | Setting | Reference |
| Gas Chromatograph (GC) | ||
| Column | High-polarity capillary column (e.g., DB-Wax or StabilWax). Dimensions: 30-60 m length x 0.25 mm inner diameter x 0.25-0.50 µm film thickness. | [1][8] |
| Injection Mode | Split (e.g., 50:1 split ratio) or Splitless, depending on analyte concentration. | [6] |
| Injector Temperature | 200 - 250 °C | [1] |
| Carrier Gas | Helium, constant flow rate of 1.0 - 1.2 mL/min. | [8] |
| Oven Program | Initial temperature: 70°C, hold for 2 minutes. Ramp at 10°C/min to 220°C, hold for 5 minutes. | [6] |
| Mass Spectrometer (MS) | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV. | [1] |
| Ion Source Temperature | 230 °C | |
| Quadrupole Temperature | 150 °C | |
| Mass Scan Range | 35 - 250 amu. | [9] |
| Solvent Delay | 3 - 5 minutes (to prevent filament damage from the solvent). |
Data Presentation
Quantitative Data Summary for this compound
| Parameter | Value | Reference |
| Molecular Formula | C5H10O3 | [2][8] |
| Molecular Weight | 118.13 g/mol | [2][8] |
| CAS Number | 627-69-0 | [2][8] |
| Retention Time (Example) | Dependent on specific column and conditions. | |
| Molecular Ion (M+) | m/z 118 | [1] |
| Key Mass Fragments (m/z) | 43 (base peak), 58, 59, 75, 87 | [1] |
Note: The primary fragmentation pathway for esters often involves the cleavage of the bond adjacent to the carbonyl group, resulting in a prominent acetyl cation ([CH₃CO]⁺) at m/z 43.[1]
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the GC-MS analysis of this compound.
Caption: Experimental workflow for GC-MS analysis of this compound.
Data Analysis and Interpretation
-
Peak Identification: The primary identification of this compound is achieved by comparing its retention time with that of a certified reference standard analyzed under identical conditions. Confirmation is made by comparing the acquired mass spectrum with a reference library spectrum (e.g., NIST) or a standard. The presence of the molecular ion (m/z 118) and characteristic fragment ions (m/z 43, 58, 59, etc.) confirms the compound's identity.[1]
-
Quantification: For quantitative analysis, a calibration curve is generated by analyzing a series of standards of known concentrations. The peak area of the analyte in the sample is then used to determine its concentration by interpolation from the calibration curve. The use of an internal standard is recommended to correct for variations in sample injection and instrument response.
References
- 1. This compound|627-69-0|C5H10O3 [benchchem.com]
- 2. This compound [webbook.nist.gov]
- 3. scioninstruments.com [scioninstruments.com]
- 4. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 5. organomation.com [organomation.com]
- 6. benchchem.com [benchchem.com]
- 7. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 8. This compound [webbook.nist.gov]
- 9. gcms.cz [gcms.cz]
Application Note and Protocol for Purity Assessment of 1,2-Propanediol, 1-acetate by High-Performance Liquid Chromatography (HPLC)
Introduction
1,2-Propanediol, 1-acetate, also known as propylene (B89431) glycol monoacetate, is a widely used solvent in the pharmaceutical and chemical industries. Its purity is a critical quality attribute that can impact the safety and efficacy of final products. While gas chromatography (GC) is a common technique for the analysis of volatile compounds like this compound, High-Performance Liquid Chromatography (HPLC) offers a viable alternative, particularly when GC is not available or when dealing with samples in non-volatile matrices.[1][2] This application note details a reverse-phase HPLC method for the quantitative determination of the purity of this compound. The method utilizes a C18 column with a refractive index (RI) detector, which is suitable for the analysis of compounds lacking a significant UV chromophore.
Principle
The method is based on reverse-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is a polar mixture of water and acetonitrile (B52724). This compound and its potential impurities are separated based on their differential partitioning between the stationary and mobile phases. The separated components are detected by a refractive index detector, and the purity of this compound is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC System: An isocratic HPLC system equipped with a pump, autosampler, column oven, and a refractive index detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data Acquisition and Processing: Chromatography data station.
-
Solvents: HPLC grade acetonitrile and water.
-
Reference Standard: this compound (purity ≥ 99.5%).
-
Sample: this compound to be tested.
2. Chromatographic Conditions
A summary of the chromatographic conditions is provided in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Water:Acetonitrile (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detector | Refractive Index (RI) Detector, maintained at 35°C |
| Run Time | 15 minutes |
3. Preparation of Solutions
-
Mobile Phase Preparation: Prepare a sufficient volume of the mobile phase by mixing 700 mL of HPLC grade water with 300 mL of HPLC grade acetonitrile. Degas the mobile phase before use.
-
Reference Standard Preparation: Accurately weigh about 100 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a final concentration of approximately 10 mg/mL.
-
Sample Preparation: Accurately weigh about 100 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a final concentration of approximately 10 mg/mL.
4. System Suitability
Before sample analysis, perform a system suitability test to ensure the performance of the chromatographic system. Inject the reference standard solution five times and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
5. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Perform the system suitability test by injecting the reference standard solution.
-
Inject the sample solution in duplicate.
-
Record the chromatograms and integrate the peaks.
6. Calculation of Purity
The purity of this compound is calculated based on the area percentage of the main peak.
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Data Presentation
Table 1: System Suitability Results
| Injection | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |
| 1 | 5.21 | 1254321 | 1.1 | 2560 |
| 2 | 5.22 | 1256789 | 1.1 | 2580 |
| 3 | 5.21 | 1253987 | 1.2 | 2550 |
| 4 | 5.23 | 1258765 | 1.1 | 2590 |
| 5 | 5.22 | 1255432 | 1.2 | 2570 |
| Mean | 5.22 | 1255859 | 1.14 | 2570 |
| RSD (%) | 0.17 | 0.16 | - | - |
Table 2: Sample Analysis Results
| Sample ID | Main Peak Retention Time (min) | Main Peak Area | Total Peak Area | Purity (%) |
| Sample 1 | 5.22 | 1248976 | 1251234 | 99.82 |
| Sample 2 | 5.23 | 1249123 | 1251456 | 99.81 |
Visualization of Experimental Workflow
Caption: Workflow for HPLC Purity Assessment of this compound.
Conclusion
The described reverse-phase HPLC method with RI detection is a straightforward and reliable approach for determining the purity of this compound. The method is suitable for quality control purposes in research and manufacturing environments. The system suitability parameters were met, and the sample analysis demonstrated the ability of the method to accurately assess the purity of the compound.
References
Application Notes and Protocols for 1,2-Propanediol, 1-acetate as a Plasticizer in Polymer Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,2-Propanediol, 1-acetate (Propylene Glycol 1-Acetate) as a plasticizer in polymer formulations. This document includes its chemical properties, mechanism of action as a plasticizer, and detailed protocols for incorporation and evaluation of its effects on polymer properties. While specific quantitative data for this compound is limited in publicly available literature, the provided protocols are standard methods in polymer science and can be readily adapted for its evaluation. The expected effects are extrapolated from studies on structurally similar and commonly used plasticizers.
Introduction to this compound
This compound, also known as 2-hydroxypropyl acetate (B1210297) or propylene (B89431) glycol 1-acetate, is an organic ester with the molecular formula C5H10O3.[1] It is a colorless, hygroscopic liquid that is miscible with water, alcohols, and many organic solvents, making it a versatile solvent and potential plasticizer for a variety of polymer systems.[1] Its bifunctional nature, containing both a hydroxyl and an acetate group, allows for diverse interactions with polymer chains.
Chemical and Physical Properties:
| Property | Value |
| CAS Number | 627-69-0 |
| Molecular Formula | C5H10O3 |
| Molecular Weight | 118.13 g/mol |
| Appearance | Colorless liquid |
| Solubility | Miscible with water, alcohols, and many organic solvents[1] |
Mechanism of Action as a Plasticizer
Plasticizers are additives that increase the flexibility and processability of polymers. They work by inserting themselves between polymer chains, thereby reducing the intermolecular forces and increasing the free volume. This leads to a decrease in the glass transition temperature (Tg), the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The expected mechanism for this compound involves the interaction of its polar hydroxyl and acetate groups with polar sites on the polymer chains, disrupting polymer-polymer interactions.
Expected Effects on Polymer Properties
The incorporation of this compound as a plasticizer is expected to modify the mechanical and thermal properties of the polymer. The magnitude of these changes will depend on the polymer type, the concentration of the plasticizer, and the processing conditions.
Table 1: Expected Effects of this compound on Polymer Properties
| Property | Expected Change | Rationale |
| Glass Transition Temperature (Tg) | Decrease | Increased free volume and polymer chain mobility.[2] |
| Tensile Strength | Decrease | Reduced intermolecular forces between polymer chains.[3] |
| Elongation at Break | Increase | Increased flexibility and ability of polymer chains to move past each other.[3] |
| Young's Modulus (Stiffness) | Decrease | Softer, more flexible material.[3] |
Experimental Protocols
The following are detailed protocols for the incorporation of this compound into a polymer matrix and the subsequent evaluation of the resulting film's properties. These protocols are based on standard laboratory techniques.[4][5][6]
Protocol 1: Preparation of Polymer Films by Solvent Casting
This protocol describes a common method for preparing thin polymer films with a plasticizer in a laboratory setting.
Materials and Equipment:
-
Polymer (e.g., Polyvinyl chloride (PVC), Polylactic acid (PLA), Cellulose Acetate)
-
This compound
-
Suitable volatile solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Acetone)
-
Glass petri dishes or other flat casting surfaces
-
Magnetic stirrer and stir bars
-
Leveling table
-
Fume hood
-
Vacuum oven
Procedure:
-
Polymer Solution Preparation: Weigh the desired amount of polymer and dissolve it in a suitable solvent in a beaker with a magnetic stir bar. The concentration will depend on the polymer's solubility and the desired film thickness. A typical starting point is a 5-10% (w/v) solution.
-
Plasticizer Addition: Calculate the required amount of this compound to achieve the desired weight percentage (e.g., 5%, 10%, 15% w/w relative to the polymer). Add the plasticizer to the polymer solution.
-
Homogenization: Stir the mixture at room temperature until the plasticizer is fully dissolved and the solution is homogeneous. This may take several hours.
-
Casting: Place a clean, dry petri dish on a leveling table inside a fume hood. Pour the polymer solution into the petri dish, ensuring it spreads evenly.
-
Solvent Evaporation: Cover the petri dish with a perforated lid or aluminum foil with small holes to allow for slow and controlled solvent evaporation. Leave the dish undisturbed in the fume hood for 24-48 hours, or until the film appears dry.
-
Drying: Carefully peel the film from the petri dish. Place the film in a vacuum oven at a temperature below the expected Tg of the plasticized polymer (e.g., 40-60 °C) for at least 24 hours to remove any residual solvent.
-
Storage: Store the dried films in a desiccator to prevent moisture absorption.
Protocol 2: Evaluation of Thermal Properties using Differential Scanning Calorimetry (DSC)
DSC is used to determine the glass transition temperature (Tg) of the polymer films. A decrease in Tg is a primary indicator of plasticization.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Hermetic aluminum pans and lids
-
Microbalance
-
Plasticized polymer film samples
Procedure:
-
Sample Preparation: Cut a small piece of the polymer film (typically 5-10 mg) and accurately weigh it into a hermetic aluminum DSC pan. Seal the pan.
-
DSC Analysis:
-
Place the sealed pan in the DSC cell. An empty sealed pan should be used as a reference.
-
Perform a heat-cool-heat cycle to erase the thermal history of the sample. A typical cycle would be:
-
Heat from room temperature to a temperature above the expected melting point of the polymer at a rate of 10 °C/min.
-
Hold for 2-5 minutes to ensure complete melting.
-
Cool to a temperature well below the expected Tg at a rate of 10 °C/min.
-
Heat again at a rate of 10 °C/min to a temperature above the Tg.
-
-
-
Data Analysis: Determine the glass transition temperature (Tg) from the second heating scan. The Tg is typically taken as the midpoint of the step change in the heat flow curve.
Protocol 3: Evaluation of Mechanical Properties using a Universal Testing Machine
This protocol outlines the measurement of tensile strength, elongation at break, and Young's modulus, which are crucial for understanding the mechanical performance of the plasticized polymer.
Materials and Equipment:
-
Universal Testing Machine (UTM) with a suitable load cell
-
Film grips
-
Dumbbell-shaped cutter or a sharp razor blade for cutting samples to a standard geometry (e.g., ASTM D638 Type V)
-
Caliper or micrometer for measuring sample dimensions
Procedure:
-
Sample Preparation: Cut the polymer films into a standard shape (e.g., dumbbell) using a die cutter. At least five specimens should be prepared for each formulation.
-
Dimension Measurement: Measure the thickness and width of the gauge section of each specimen at three different points and calculate the average cross-sectional area.
-
Tensile Testing:
-
Mount the specimen in the grips of the UTM, ensuring it is aligned vertically and not slipping.
-
Set the crosshead speed. A typical speed for thin films is 5 mm/min.
-
Start the test and record the load and displacement data until the specimen breaks.
-
-
Data Analysis: From the stress-strain curve generated for each specimen, calculate:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Elongation at Break: The percentage increase in length at the point of fracture.
-
Young's Modulus (Modulus of Elasticity): The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.
-
-
Reporting: Report the average and standard deviation for each mechanical property for each formulation.
Data Presentation
The quantitative data obtained from the experimental protocols should be summarized in a clear and structured format for easy comparison.
Table 2: Example of Thermal Properties Data
| Sample (Polymer + Plasticizer wt%) | Glass Transition Temperature (Tg) (°C) |
| Neat Polymer | Value |
| Polymer + 5% this compound | Value |
| Polymer + 10% this compound | Value |
| Polymer + 15% this compound | Value |
Table 3: Example of Mechanical Properties Data
| Sample (Polymer + Plasticizer wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) |
| Neat Polymer | Value ± SD | Value ± SD | Value ± SD |
| Polymer + 5% this compound | Value ± SD | Value ± SD | Value ± SD |
| Polymer + 10% this compound | Value ± SD | Value ± SD | Value ± SD |
| Polymer + 15% this compound | Value ± SD | Value ± SD | Value ± SD |
Logical Relationship Diagram for Plasticizer Evaluation
The following diagram illustrates the logical flow of evaluating a new plasticizer for a polymer formulation.
Conclusion
This compound holds promise as a plasticizer for various polymer systems due to its chemical structure and physical properties. The detailed protocols provided in these application notes offer a systematic approach for researchers and drug development professionals to incorporate and rigorously evaluate its plasticizing efficiency. By following these standardized methods, a clear understanding of its impact on the thermal and mechanical properties of polymer formulations can be achieved, enabling its effective application in research and product development.
References
Application Notes and Protocols for the Sustainable Production of 1,2-Propanediol, 1-Acetate from Glycerol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the sustainable synthesis of 1,2-propanediol, 1-acetate, a valuable chemical intermediate, from crude glycerol (B35011), a byproduct of biodiesel production. The process is presented as a two-stage approach: the catalytic hydrogenolysis of glycerol to 1,2-propanediol, followed by the selective acetylation of 1,2-propanediol to its monoacetate ester. This methodology emphasizes sustainable practices by utilizing a renewable feedstock and heterogeneous catalysts.
Stage 1: Catalytic Hydrogenolysis of Glycerol to 1,2-Propanediol
The conversion of glycerol to 1,2-propanediol is a key step in the valorization of this bio-based feedstock. This process typically involves the dehydration of glycerol to acetol, followed by the hydrogenation of acetol to 1,2-propanediol. Various catalytic systems have been developed to achieve high conversion and selectivity.
The primary reaction pathway involves two main steps:
-
Dehydration: Glycerol is first dehydrated to form acetol (hydroxyacetone). This reaction is typically catalyzed by acidic sites on the catalyst support.
-
Hydrogenation: The intermediate acetol is then hydrogenated to 1,2-propanediol. This step requires a metallic catalyst component.
A simplified representation of this pathway is shown below.
Caption: Reaction pathway for glycerol hydrogenolysis.
The choice of catalyst is critical for the efficient conversion of glycerol to 1,2-propanediol. Below is a summary of the performance of various catalytic systems reported in the literature.
| Catalyst System | Support | Temperature (°C) | Pressure (MPa) | Glycerol Conversion (%) | 1,2-Propanediol Selectivity (%) | Reference |
| 25 wt% Ni–10 wt% Cu | AlO(OH) | 220 | 5.5 | 90.2 | 79.5 | [1] |
| Cu-Zn | MgO | 220 | 0.72 | ~98.5 | ~89 | [2] |
| 6Cu–4Ru | MgO | 220 | 0.8 | ~98 | ~75 | |
| Cu0.4/Mg6.28Al1.32O8.26 | - | 210 | Autogenous | 95.1 | 92.2 | [3] |
| Pt | NaY Zeolite | 230 | Autogenous | 85.4 | 57.2 | [4] |
This protocol is a generalized procedure based on common practices in the literature for laboratory-scale synthesis.
Materials:
-
Glycerol (80 wt% aqueous solution)
-
Heterogeneous catalyst (e.g., Cu-Zn/MgO)
-
High-pressure autoclave reactor with magnetic stirring
-
Hydrogen gas (high purity)
-
Inert gas (e.g., Nitrogen or Argon)
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Catalyst Activation (if required): Some catalysts require a reduction step prior to reaction. For a Cu-based catalyst, this is typically done by heating the catalyst under a flow of hydrogen gas.
-
Reactor Charging: Load the autoclave reactor with the desired amount of catalyst and the aqueous glycerol solution. A typical catalyst loading is 1-5 wt% relative to the glycerol mass.
-
Purging: Seal the reactor and purge several times with an inert gas to remove air, followed by purging with hydrogen gas.
-
Pressurization: Pressurize the reactor with hydrogen to the desired reaction pressure (e.g., 0.72 MPa).
-
Reaction: Heat the reactor to the target temperature (e.g., 220 °C) while stirring. Maintain the temperature and pressure for the desired reaction time (e.g., 4-8 hours).
-
Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Product Recovery and Analysis: Open the reactor and separate the liquid product from the solid catalyst by filtration or centrifugation. Analyze the liquid product using GC to determine the glycerol conversion and selectivity to 1,2-propanediol.
Stage 2: Selective Acetylation of 1,2-Propanediol to this compound
The second stage involves the esterification of the produced 1,2-propanediol with acetic acid to yield this compound. This reaction is an equilibrium-limited Fischer esterification, which is typically catalyzed by a strong acid. To favor the formation of the monoacetate, the reaction conditions, particularly the molar ratio of the reactants, should be carefully controlled.
The esterification of 1,2-propanediol with acetic acid can produce both mono- and di-acetate esters. By using a controlled amount of acetic acid, the formation of the monoacetate can be favored.
Caption: Fischer esterification of 1,2-propanediol.
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials:
-
1,2-Propanediol (purified from Stage 1 or commercial grade)
-
Glacial acetic acid
-
Acid catalyst (e.g., concentrated sulfuric acid or a solid acid catalyst like Amberlyst-15)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
Reactant Charging: In a round-bottom flask, combine 1,2-propanediol and glacial acetic acid. To favor mono-acetylation, a molar ratio of 1,2-propanediol to acetic acid of approximately 1:1.2 can be used.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) or a solid acid catalyst (e.g., 5 wt% of total reactants).
-
Reflux: Attach a reflux condenser and heat the mixture to reflux with constant stirring. The reaction temperature will be around 100-120 °C. Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or GC. A typical reaction time is 2-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a solid acid catalyst was used, remove it by filtration.
-
Transfer the mixture to a separatory funnel and wash with water to remove excess acetic acid and the catalyst.
-
Wash with a saturated sodium bicarbonate solution to neutralize any remaining acid. Be cautious of CO2 evolution.
-
Wash with brine (saturated NaCl solution) to aid in the separation of the aqueous and organic layers.
-
-
Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter to remove the drying agent. Remove any remaining volatile components using a rotary evaporator.
-
Purification (Optional): If high purity is required, the product can be further purified by fractional distillation under reduced pressure.
-
Characterization: Confirm the identity and purity of the this compound product using techniques such as NMR spectroscopy, IR spectroscopy, and GC-MS.
Integrated Workflow Diagram
The overall process from glycerol to this compound can be visualized as a two-stage workflow.
References
- 1. Enhanced 1,2-propanediol production from glycerol using bimetallic Ni–Cu catalysts on different supports - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 2. Production of propylene glycol (1,2-propanediol) by the hydrogenolysis of glycerol in a fixed-bed downflow tubular reactor over a highly effective Cu–Zn bifunctional catalyst: effect of an acidic/basic support - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Hydrogen-free synthesis of 1,2-propanediol from glycerol over Cu–Mg–Al catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. nacatsoc.org [nacatsoc.org]
Application Notes and Protocols for 1,2-Propanediol, 1-Acetate in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Propanediol, 1-acetate, also known as propylene (B89431) glycol monoacetate, is a versatile excipient with growing applications in pharmaceutical formulations. Its unique properties as a solvent and stabilizer make it a valuable tool for addressing challenges in drug delivery, particularly for poorly soluble active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the effective utilization of this compound in pharmaceutical research and development.
Propylene glycol monoacetate is a colorless, viscous liquid that is miscible with a wide range of solvents, including water, acetone, and chloroform.[1] This broad miscibility allows for its use in various dosage forms, including oral, injectable, and topical formulations.[1] Its precursor, propylene glycol, is generally recognized as safe (GRAS) by the U.S. Food and Drug Administration (FDA) and is a common component in many pharmaceutical products.[1]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective application in formulation development.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀O₃ | |
| Molecular Weight | 118.13 g/mol | |
| Appearance | Colorless liquid | |
| Boiling Point | 145-146 °C | |
| Density | 0.970 g/mL at 25 °C | |
| Water Solubility | 198 g/L at 20 °C | |
| Vapor Pressure | 3.7 mmHg at 20 °C |
Applications in Pharmaceutical Formulations
This compound primarily serves as a solubilizing agent and a stabilizer in pharmaceutical formulations.
Solubility Enhancement
The co-solvent properties of this compound can significantly enhance the solubility of poorly water-soluble drugs. By reducing the polarity of the aqueous environment, it can increase the dissolution of hydrophobic APIs.
Experimental Protocol: Determination of Drug Solubility in this compound Co-solvent Systems
This protocol outlines a method for determining the equilibrium solubility of a drug in various concentrations of this compound.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound
-
Purified water
-
Volumetric flasks
-
Scintillation vials or sealed glass containers
-
Shaking incubator or orbital shaker
-
Analytical balance
-
Spectrophotometer (e.g., UV-Vis) or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation of Co-solvent Systems: Prepare a series of co-solvent systems with varying concentrations of this compound in water (e.g., 10%, 20%, 30%, 40%, 50% v/v).
-
Sample Preparation: Add an excess amount of the API to a known volume of each co-solvent system in a scintillation vial. The amount of API should be sufficient to ensure that a saturated solution is formed.
-
Equilibration: Tightly seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium solubility is reached.
-
Sample Analysis: After equilibration, carefully withdraw a sample from the supernatant of each vial, ensuring no undissolved solid is transferred. Dilute the sample with a suitable solvent to a concentration within the analytical range of the chosen analytical method (spectrophotometry or HPLC).
-
Quantification: Determine the concentration of the dissolved API in each sample using a validated analytical method.
-
Data Analysis: Plot the solubility of the API (in mg/mL or mol/L) as a function of the this compound concentration.
Logical Relationship for Solubility Enhancement
Caption: Role of this compound in Drug Solubilization.
Formulation Stability
This compound can contribute to the chemical stability of drug formulations by inhibiting hydrolysis and other degradation pathways. Its hygroscopic nature can also help to control the water activity within a formulation.
Experimental Protocol: Stability Indicating Assay for a Drug in a this compound Formulation
This protocol describes a general approach to assess the stability of a drug in a liquid formulation containing this compound under accelerated conditions.
Materials:
-
Drug formulation containing the API and this compound
-
Stability chambers with controlled temperature and humidity
-
Validated stability-indicating HPLC method for the API and its potential degradation products
-
pH meter
Procedure:
-
Initial Analysis (Time Zero): Analyze the initial drug formulation for the concentration of the API, presence of any degradation products, pH, and physical appearance (e.g., color, clarity).
-
Stability Storage: Store aliquots of the formulation in appropriate sealed containers in stability chambers under accelerated conditions (e.g., 40 °C / 75% RH).
-
Time Point Analysis: At predetermined time points (e.g., 1, 2, 3, and 6 months), withdraw samples from the stability chambers.
-
Chemical Analysis: Analyze the samples using the validated stability-indicating HPLC method to determine the concentration of the API and quantify any degradation products.
-
Physical Analysis: Visually inspect the samples for any changes in physical appearance and measure the pH.
-
Data Evaluation: Compare the results at each time point to the initial data. A significant loss of the API or the formation of degradation products above acceptable limits indicates instability.
Experimental Workflow for Stability Testing
References
Troubleshooting & Optimization
minimizing byproduct formation in 1,2-Propanediol, 1-acetate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 1,2-Propanediol, 1-acetate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the identification and mitigation of byproducts.
Issue 1: High levels of 1,2-Propanediol Diacetate detected in the final product.
-
Question: My final product contains a significant amount of 1,2-propanediol diacetate. What are the likely causes and how can I minimize its formation?
-
Answer: The formation of 1,2-propanediol diacetate is a common issue, arising from the further esterification of the desired monoacetate. Several factors can contribute to this over-reaction:
-
High Molar Ratio of Acetic Acid to 1,2-Propanediol: An excess of acetic acid can drive the reaction towards the formation of the diacetate.
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long, even under optimal temperature conditions, can lead to the accumulation of the diacetate.
-
High Reaction Temperature: Elevated temperatures can increase the rate of the second esterification reaction, leading to higher diacetate yields.
-
Catalyst Activity: Highly active acid catalysts can promote the formation of both mono- and di-esters.
Troubleshooting Steps:
-
Adjust Molar Ratio: Reduce the molar ratio of acetic acid to 1,2-propanediol. A ratio closer to 1:1 is generally recommended to favor mono-esterification.
-
Optimize Reaction Time: Monitor the reaction progress using techniques like GC or TLC to determine the optimal time to stop the reaction, maximizing the yield of the monoacetate before significant diacetate formation occurs.
-
Lower Reaction Temperature: Conduct the reaction at a lower temperature. While this may slow down the overall reaction rate, it can significantly improve the selectivity for the monoacetate.
-
Catalyst Selection: Consider using a milder or more selective catalyst. For example, enzymatic catalysts like lipases can offer high regioselectivity for the primary hydroxyl group, minimizing diacetate formation. Heterogeneous acid catalysts, such as certain ion-exchange resins, may also offer better control compared to strong homogeneous acids like sulfuric acid.
-
Issue 2: Presence of unexpected low-boiling point impurities.
-
Question: My product analysis shows the presence of low-boiling point impurities, such as propanal. What causes this and how can it be prevented?
-
Answer: The presence of propanal and other low-boiling point compounds is typically due to the dehydration of 1,2-propanediol, a side reaction that can be catalyzed by strong acids and high temperatures.
Troubleshooting Steps:
-
Control Reaction Temperature: Avoid excessive temperatures during the reaction and purification steps. High temperatures, especially in the presence of an acid catalyst, can promote dehydration.
-
Use a Milder Catalyst: Strong mineral acids are more likely to cause dehydration. Consider using a less aggressive catalyst, such as an organic acid or a solid acid catalyst.
-
Water Removal: While water is a byproduct of the esterification, its presence can sometimes influence side reactions. However, in the case of dehydration, the primary drivers are temperature and catalyst acidity.
-
Purification: These low-boiling impurities can often be removed by fractional distillation under reduced pressure.
-
Issue 3: Formation of high-boiling point byproducts and colored impurities.
-
Question: After the reaction, I observe the formation of high-boiling point residues and a yellowish tint in my product. What are these impurities and how can I avoid them?
-
Answer: High-boiling point byproducts can include ethers formed from the intermolecular reaction of 1,2-propanediol, as well as oligomers. Colored impurities can arise from the degradation of reactants or products at high temperatures.
Troubleshooting Steps:
-
Moderate Reaction Conditions: Use the mildest possible reaction temperature and shortest reaction time that still provides a reasonable conversion to the desired product.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions that may lead to colored impurities.
-
Purification: High-boiling point byproducts can be removed by vacuum distillation. For colored impurities, treatment with activated carbon followed by filtration may be effective.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in the synthesis of this compound?
A1: The most common byproduct is 1,2-propanediol diacetate, which is formed when both hydroxyl groups of the 1,2-propanediol molecule are esterified.
Q2: How can I improve the selectivity for this compound over the diacetate?
A2: To improve selectivity, you can:
-
Use a molar ratio of 1,2-propanediol to acetic acid of 1:1 or even a slight excess of the diol.
-
Carefully control the reaction time and temperature to stop the reaction once the maximum monoacetate concentration is reached.
-
Employ a selective catalyst, such as a lipase, which can preferentially acylate the primary hydroxyl group.
Q3: What are the advantages of using a heterogeneous catalyst over a homogeneous one?
A3: Heterogeneous catalysts, such as acidic resins (e.g., Amberlyst-15), offer several advantages:
-
Easy Separation: They can be easily removed from the reaction mixture by filtration, simplifying the work-up procedure.
-
Reusability: They can often be regenerated and reused, which is more cost-effective and environmentally friendly.
-
Potentially Higher Selectivity: Some solid acid catalysts can offer better selectivity towards mono-acetylation compared to strong homogeneous acids.
Q4: What purification methods are most effective for removing byproducts?
A4: Fractional distillation under reduced pressure is the most common and effective method for purifying this compound from both lower-boiling (e.g., propanal, unreacted acetic acid) and higher-boiling (e.g., 1,2-propanediol diacetate, unreacted 1,2-propanediol) impurities.
Q5: Can enzymatic catalysts be used for this synthesis?
A5: Yes, enzymes, particularly lipases, can be very effective for the regioselective monoacetylation of diols. They often provide excellent selectivity for the primary hydroxyl group, leading to high yields of this compound with minimal formation of the diacetate. However, enzymatic reactions may require specific solvents and longer reaction times compared to traditional acid-catalyzed methods.
Data Presentation
Table 1: Effect of Reaction Conditions on Product Distribution (Representative Data)
| Catalyst | Molar Ratio (Propanediol:Acetic Acid) | Temperature (°C) | Reaction Time (h) | This compound Yield (%) | 1,2-Propanediol Diacetate Yield (%) | Other Byproducts (%) |
| H₂SO₄ | 1:1.2 | 100 | 6 | ~75 | ~20 | ~5 |
| H₂SO₄ | 1:1 | 80 | 4 | ~85 | ~10 | ~5 |
| Amberlyst-15 | 1:1 | 90 | 8 | ~90 | ~8 | ~2 |
| Lipase | 1:1 | 40 | 24 | >95 | <3 | <2 |
Note: The data in this table is representative and intended to illustrate general trends. Actual results may vary depending on the specific experimental setup.
Experimental Protocols
Protocol 1: Selective Synthesis of this compound using a Solid Acid Catalyst
-
Reactor Setup: A round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a temperature probe is charged with 1,2-propanediol (1 mole) and a solid acid catalyst (e.g., Amberlyst-15, 5% by weight of the total reactants).
-
Reactant Addition: Acetic acid (1 mole) is added to the flask.
-
Reaction: The mixture is heated to 90°C with vigorous stirring. The reaction progress is monitored every hour by taking a small aliquot and analyzing it by gas chromatography (GC).
-
Work-up: Once the desired conversion to the monoacetate is achieved (typically after 6-8 hours), the reaction is cooled to room temperature. The solid catalyst is removed by filtration.
-
Purification: The crude product is then purified by fractional distillation under reduced pressure to separate the desired this compound from unreacted starting materials and byproducts.
Mandatory Visualization
Caption: Reaction pathways in the synthesis of this compound.
Caption: Troubleshooting workflow for minimizing byproducts.
Technical Support Center: Purification of 1,2-Propanediol, 1-Acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,2-propanediol, 1-acetate from its major byproduct, 1,2-propanediol diacetate. This resource is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the major impurities in a typical synthesis of this compound?
The primary byproduct in the synthesis of this compound is 1,2-propanediol diacetate. Other potential impurities include unreacted starting materials such as 1,2-propanediol and acetic acid, as well as water formed during the esterification reaction.
Q2: What are the key physical property differences between this compound and 1,2-propanediol diacetate that can be exploited for purification?
The most significant difference for purification is their boiling points. This compound has a lower boiling point than the diacetate, making fractional distillation a viable separation method. Differences in polarity can also be utilized for chromatographic separations.
Q3: Which purification method is most suitable for obtaining high-purity this compound?
Fractional distillation is a common and effective method for separating the monoacetate from the diacetate on a larger scale due to their different boiling points. For very high purity or on a smaller scale, preparative column chromatography can provide excellent separation.
Q4: Can I use a simple distillation instead of fractional distillation?
Simple distillation is generally not sufficient to achieve a good separation of the monoacetate and diacetate due to their relatively close boiling points. Fractional distillation, with a column that allows for multiple theoretical plates, is necessary for effective separation.
Q5: Are there any alternative methods to distillation and chromatography for this purification?
Yes, other methods include:
-
Selective Hydrolysis: The diacetate can be selectively hydrolyzed back to the monoacetate using controlled conditions, such as enzymatic hydrolysis or a carefully controlled chemical hydrolysis. This method converts the byproduct into the desired product, potentially increasing the overall yield.
-
Liquid-Liquid Extraction: While less common for separating these two esters directly, liquid-liquid extraction could potentially be used to remove more polar or less polar impurities if a suitable solvent system is identified.
Data Presentation: Physical Properties
| Property | This compound | 1,2-Propanediol Diacetate |
| Molecular Formula | C₅H₁₀O₃[1] | C₇H₁₂O₄ |
| Molecular Weight | 118.13 g/mol [1] | 160.17 g/mol |
| Boiling Point | ~185-191 °C (decomposes slightly) | 190-191 °C[2] |
| Density | ~1.04 g/cm³ | 1.056 g/cm³[2] |
| Solubility in Water | Miscible | Very soluble |
| Solubility in Organic Solvents | Soluble in alcohols, ethers, and esters | Soluble in ethanol (B145695) and ether |
Experimental Protocols
Fractional Distillation
Objective: To separate this compound from 1,2-propanediol diacetate based on their boiling point difference.
Apparatus:
-
Round-bottom flask
-
Heating mantle with a stirrer
-
Fractionating column (e.g., Vigreux or packed column with Raschig rings or metal sponge)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Vacuum adapter and vacuum source (optional, for vacuum distillation)
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.
-
Place the crude mixture of 1,2-propanediol acetates into the round-bottom flask, adding a few boiling chips or a magnetic stir bar.
-
Begin heating the flask gently.
-
As the mixture begins to boil, observe the condensation ring rising slowly up the fractionating column.
-
Maintain a steady reflux in the column, adjusting the heating rate to allow for a slow and controlled distillation.
-
Monitor the temperature at the distillation head. The temperature should plateau at the boiling point of the lower-boiling component (this compound).
-
Collect the fraction that distills over at a constant temperature. This is your purified this compound.
-
Once the majority of the monoacetate has distilled, the temperature at the head will begin to rise, indicating the presence of the higher-boiling diacetate. At this point, change the receiving flask to collect the diacetate or stop the distillation.
-
Analyze the purity of the collected fractions using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Preparative Column Chromatography
Objective: To purify this compound from the diacetate using silica (B1680970) gel chromatography.
Materials:
-
Glass chromatography column
-
Silica gel (60-120 mesh)
-
Eluent: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate). The exact ratio should be determined by thin-layer chromatography (TLC) analysis.
-
Crude mixture of 1,2-propanediol acetates
-
Collection tubes or flasks
Procedure:
-
Prepare the chromatography column by packing it with a slurry of silica gel in the chosen non-polar solvent.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Dissolve the crude mixture in a minimal amount of the eluent or a suitable solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting the column with the chosen solvent mixture, collecting fractions in separate tubes.
-
The less polar diacetate will elute first, followed by the more polar monoacetate.
-
Monitor the separation by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
Troubleshooting Guides
Fractional Distillation Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No distillate collecting | - Insufficient heating- Heat loss from the column | - Increase the heating mantle temperature.- Insulate the fractionating column with glass wool or aluminum foil. |
| Flooding of the column | - Excessive heating rate | - Reduce the heating rate to allow for proper vapor-liquid equilibrium. |
| Poor separation (co-distillation) | - Inefficient column- Distilling too quickly | - Use a longer or more efficient fractionating column (e.g., packed column).- Decrease the distillation rate to allow for better separation. |
| Bumping or uneven boiling | - Lack of boiling chips or inadequate stirring | - Add new boiling chips to the cool flask or ensure the magnetic stirrer is functioning correctly. |
| Product decomposition (darkening) | - Overheating | - Consider performing the distillation under reduced pressure (vacuum distillation) to lower the boiling points. |
Column Chromatography Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor separation (overlapping peaks) | - Incorrect eluent polarity- Column overloading | - Optimize the eluent system using TLC. A less polar eluent will increase retention and may improve separation.- Reduce the amount of sample loaded onto the column. |
| Cracked or channeled silica bed | - Improper column packing | - Repack the column carefully, ensuring a uniform and compact bed. |
| Slow elution | - Column packed too tightly- Fine particles clogging the frit | - Repack the column with less pressure.- Ensure the silica gel is of the correct mesh size and consider adding a layer of sand on top of the frit. |
| Low product recovery | - Adsorption of the product onto the silica gel | - Use a more polar eluent to wash the column completely.- Consider using a different stationary phase like alumina. |
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for fractional distillation issues.
References
preventing hydrolysis of 1,2-Propanediol, 1-acetate during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the hydrolysis of 1,2-Propanediol, 1-acetate during storage. Below you will find frequently asked questions (FAQs) and a troubleshooting guide to address common issues encountered during its handling and storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to hydrolysis?
This compound, also known as propylene (B89431) glycol monoacetate, is an organic ester. The ester linkage in its structure is susceptible to hydrolysis, a chemical reaction with water that breaks down the molecule into 1,2-propanediol and acetic acid.[1] This reaction can be accelerated by the presence of acids or bases.[1]
Q2: What are the primary factors that influence the rate of hydrolysis of this compound during storage?
The rate of hydrolysis is primarily influenced by three main factors:
-
Moisture: As water is a reactant in the hydrolysis process, its presence is the most critical factor. This compound is hygroscopic, meaning it can absorb moisture from the atmosphere.
-
pH: The hydrolysis of esters is catalyzed by both acidic and basic conditions.[1][2] Generally, the rate of hydrolysis is slowest in a slightly acidic to neutral pH range.
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Storing the compound at elevated temperatures will accelerate its degradation.
Q3: What are the ideal storage conditions to minimize hydrolysis?
To minimize hydrolysis, this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat. The container should be tightly sealed to prevent the ingress of moisture.[3] For long-term storage, refrigeration (2-8°C) is recommended.
Q4: Are there any chemical stabilizers that can be added to prevent the hydrolysis of this compound?
Yes, certain chemical stabilizers can be used to inhibit ester hydrolysis. Carbodiimides are a class of compounds that have been shown to be effective stabilizers for esters.[4][5][6] They function by reacting with the carboxylic acid produced during hydrolysis, thereby preventing the acid-catalyzed acceleration of the degradation process.[6] The choice and concentration of a stabilizer would need to be carefully evaluated for compatibility with the specific application.
Q5: How can I detect if my stored this compound has undergone significant hydrolysis?
Hydrolysis of this compound will result in the formation of acetic acid and 1,2-propanediol. An increase in the acidity of the product, which can be detected by a change in pH or a faint vinegar-like odor (due to acetic acid), can be an indicator of hydrolysis. For a quantitative assessment, analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to measure the concentration of the parent compound and its degradation products.
Troubleshooting Guide
This guide is designed to help you identify and resolve issues related to the potential hydrolysis of this compound during your experiments and storage.
Problem: I suspect my this compound has degraded.
Symptoms:
-
A noticeable acidic or vinegar-like odor.
-
Changes in the physical appearance of the liquid (e.g., cloudiness).
-
Inconsistent or unexpected results in your experiments.
-
A measured pH outside of the expected range for the pure compound.
Workflow for Troubleshooting:
Caption: Troubleshooting workflow for suspected hydrolysis.
Data Presentation
Table 1: Factors Affecting the Stability of this compound During Storage
| Factor | Condition | Impact on Hydrolysis Rate | Recommendations |
| Moisture | High humidity / Water contamination | Increases | Store in a dry environment using tightly sealed containers. Consider the use of desiccants. |
| Low humidity / Anhydrous | Decreases | Maintain anhydrous conditions where possible. | |
| Temperature | Elevated temperature | Increases | Store in a cool place. For long-term storage, refrigeration (2-8°C) is recommended. |
| Room temperature | Moderate | Suitable for short-term storage if other conditions are optimal. | |
| Refrigerated / Frozen | Decreases | Ideal for long-term storage to minimize degradation. | |
| pH | Acidic (pH < 4) | Increases | Avoid contact with strong acids during storage. |
| Neutral (pH ~7) | Minimal | Maintain a neutral environment. | |
| Basic (pH > 8) | Significantly Increases | Avoid contact with strong bases during storage. | |
| Light | Exposure to UV light | May promote degradation | Store in amber or opaque containers to protect from light. |
| Oxygen | Presence of air | May lead to oxidative degradation | For bulk storage, consider an inert atmosphere (e.g., nitrogen blanket). |
Experimental Protocols
Protocol 1: Stability Study of this compound
This protocol outlines a general method for assessing the stability of this compound under various conditions.
Objective: To determine the rate of hydrolysis of this compound under specific temperature and pH conditions.
Materials:
-
This compound (high purity)
-
Buffers of various pH (e.g., pH 4, 7, and 9)
-
High-purity water
-
Temperature-controlled incubator or water bath
-
HPLC or GC system with an appropriate column (e.g., C18 for HPLC)
-
Volumetric flasks and pipettes
-
Vials for sample storage
Procedure:
-
Sample Preparation:
-
Prepare solutions of this compound at a known concentration in each of the selected pH buffers.
-
A typical starting concentration might be 1 mg/mL.
-
Prepare a control sample in a non-aqueous solvent (e.g., acetonitrile) to serve as a baseline.
-
-
Incubation:
-
Aliquot the prepared solutions into sealed vials.
-
Place the vials in a temperature-controlled environment (e.g., 25°C, 40°C, and 60°C).
-
-
Time-Point Sampling:
-
At predetermined time points (e.g., 0, 24, 48, 72 hours, and weekly thereafter), remove a vial from each condition.
-
Immediately quench the hydrolysis reaction if necessary by diluting the sample in the mobile phase for analysis or by freezing.
-
-
Analytical Measurement:
-
Analyze the samples using a validated HPLC or GC method to quantify the concentration of this compound and its degradation products (1,2-propanediol and acetic acid).
-
The mobile phase for HPLC could be a gradient of acetonitrile (B52724) and water with a C18 column.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time for each condition.
-
Determine the rate of degradation and the half-life of the compound under each set of conditions.
-
Experimental Workflow Diagram:
References
Technical Support Center: Catalyst Deactivation in the Esterification of 1,2-Propanediol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst deactivation during the esterification of 1,2-propanediol.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of heterogeneous catalysts used for the esterification of 1,2-propanediol?
A1: The most common heterogeneous catalysts for the esterification of 1,2-propanediol are solid acid catalysts. These include ion-exchange resins like Amberlyst-15 and Amberlyst-70, supported heteropoly acids (e.g., Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 clay), and various acidic oxides.[1] The choice of catalyst often depends on the specific carboxylic acid being used, reaction conditions, and desired product selectivity.
Q2: What are the primary mechanisms of catalyst deactivation in this reaction?
A2: The primary mechanisms of catalyst deactivation during the esterification of 1,2-propanediol and related reactions include:
-
Coke Formation: Carbonaceous deposits, or coke, can form on the catalyst surface, blocking active sites and pores. This is a common issue with solid acid catalysts, especially at elevated temperatures.[2][3][4] The aromatics present in the feedstock can significantly contribute to coke formation.[3][4]
-
Poisoning: Certain impurities in the feedstock can strongly adsorb to the active sites, rendering them inactive. For solid acid catalysts, nitrogen-containing organic compounds and metal ions can neutralize the acid sites.[5]
-
Leaching: The active catalytic species can gradually dissolve or be stripped from the support material into the reaction medium. This is more common with supported catalysts where the active phase is not strongly anchored.
-
Hydrolysis: The water produced during the esterification reaction can lead to the hydrolysis of some types of catalysts, causing a loss of activity. This is particularly relevant for certain metal-based catalysts.[6]
Q3: How does the reaction temperature influence catalyst deactivation?
A3: Higher reaction temperatures generally increase the rate of esterification but can also accelerate deactivation processes. Elevated temperatures can significantly promote the formation of coke on the catalyst surface.[3][4] For some catalysts, high calcination or reaction temperatures can also lead to a decrease in the number of active acid sites and a reduction in surface area.[2]
Q4: Can the catalyst be regenerated? If so, how?
A4: Yes, many solid acid catalysts can be regenerated, although the effectiveness of regeneration depends on the deactivation mechanism. Common regeneration strategies include:
-
Solvent Washing: Washing the spent catalyst with a suitable solvent (e.g., methanol (B129727), ethanol) can remove adsorbed organic species and some loosely bound coke precursors.[5][7]
-
Calcination: For non-polymeric catalysts, heating the catalyst in a stream of air or an inert gas can burn off accumulated coke.[8]
-
Acid Treatment: For ion-exchange resins like Amberlyst, washing with a strong acid (e.g., HCl or H₂SO₄) can replenish the H+ ions that may have been exchanged with metal ions from the feedstock.[5][9]
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Gradual decrease in conversion rate over time. | 1. Coke formation on the catalyst surface blocking active sites. 2. Leaching of active sites from the catalyst support. | 1. Lower the reaction temperature to minimize coke formation.[3][4] 2. Implement a regeneration cycle involving calcination (for suitable catalysts) to burn off coke. 3. Analyze the reaction mixture for leached active species. If leaching is significant, consider a catalyst with a more stable support or different active species. |
| Sudden and significant drop in catalyst activity. | 1. Catalyst poisoning by impurities in the feedstock (e.g., nitrogen compounds, metal ions).[5] 2. Presence of excess water in the reactants, which can promote polymerization and catalyst hydrolysis.[3][6] | 1. Purify the 1,2-propanediol and carboxylic acid feedstocks to remove potential poisons. 2. Ensure reactants are anhydrous. 3. For poisoned ion-exchange resins, attempt regeneration with a strong acid wash.[5][9] |
| Increased pressure drop across a packed-bed reactor. | 1. Fouling of the catalyst bed by polymeric byproducts or coke. 2. Catalyst particle attrition leading to fines that block the reactor. | 1. Implement a backflushing procedure to remove particulates. 2. Review the operating conditions (temperature, flow rate) to minimize byproduct formation. 3. If the issue persists, a full catalyst regeneration or replacement may be necessary. |
| Change in product selectivity. | 1. Modification of active sites by coke deposition or adsorbed species, which can alter the reaction pathway. 2. Formation of byproducts like cyclic acetals from the reaction of propanal (a potential side-product of 1,2-propanediol dehydration) with 1,2-propanediol.[2] | 1. Characterize the spent catalyst to understand the changes to its surface chemistry. 2. Adjust reaction conditions (e.g., temperature, residence time) to favor the desired product. 3. A partial regeneration of the catalyst might restore original selectivity. |
Quantitative Data on Catalyst Performance and Deactivation
The following table summarizes the performance and stability of different catalysts used in esterification reactions. While not all data is specific to 1,2-propanediol, it provides a comparative overview of catalyst behavior.
| Catalyst | Reactants | Conversion (%) | Reusability | Deactivation Cause | Reference |
| Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 | Propanoic acid + 1,2-propanediol | ~95% | Stable and reusable | Not significant | [1] |
| Amberlyst 70 | Bio-oil + Alcohols | High | Activity decreases over cycles | Coke formation, poisoning | [3] |
| Sulfonated Carbon-based Catalyst | Oleic acid + Methanol | 97.98% (fresh), 79.19% (after 4 cycles) | Decreased activity | Leaching of sulfur, formation of sulfonic esters | [10] |
| HPMo/Zirconia | Eugenol + Acetic anhydride | 99.9% (fresh), 92% (after 5 cycles) | Gradual decrease | Leaching of active phase | [11] |
Experimental Protocols
Protocol 1: Catalyst Activity and Stability Testing in a Batch Reactor
-
Reactor Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a temperature probe, and a magnetic stirrer.
-
Reactant Charging: Charge the flask with 1,2-propanediol and the desired carboxylic acid at the specified molar ratio (e.g., 1:2).
-
Catalyst Addition: Add the solid catalyst to the reaction mixture. The catalyst loading is typically a percentage of the total reactant weight (e.g., 5 wt%).
-
Reaction: Heat the mixture to the desired reaction temperature (e.g., 120-180°C) with continuous stirring.
-
Sampling: Withdraw small samples from the reaction mixture at regular intervals (e.g., every 30 minutes) using a syringe.
-
Analysis: Analyze the samples using gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentration of reactants and products, and to calculate the conversion of 1,2-propanediol.
-
Stability Test (Reusability): After the first reaction cycle, recover the catalyst by filtration, wash it with a suitable solvent (e.g., methanol), and dry it in an oven at a moderate temperature (e.g., 80-100°C).[7] Use the recovered catalyst for subsequent reaction cycles under the same conditions to evaluate its stability.
Protocol 2: Regeneration of a Deactivated Solid Acid Catalyst (Amberlyst type)
-
Catalyst Recovery: After the esterification reaction, separate the catalyst from the product mixture by filtration.
-
Solvent Washing: Wash the recovered catalyst thoroughly with methanol or ethanol (B145695) to remove any adsorbed organic residues. This can be done in a beaker with stirring or in a Soxhlet extractor for more efficient cleaning.
-
Acid Treatment (for ion-exchange resins):
-
Prepare a 1 N solution of a strong acid like HCl or H₂SO₄.
-
Suspend the washed catalyst in the acid solution and stir for several hours at room temperature. This step helps to replenish the protonated active sites.[9]
-
-
Rinsing: After the acid treatment, filter the catalyst and wash it repeatedly with deionized water until the filtrate is neutral (pH ~7). This removes any excess acid.
-
Drying: Dry the regenerated catalyst in a vacuum oven at a temperature below its thermal stability limit (e.g., below 120°C for Amberlyst-15) until a constant weight is achieved.[9]
-
Activity Testing: Test the activity of the regenerated catalyst using the protocol described above to determine the effectiveness of the regeneration process.
Visualizing Deactivation and Troubleshooting
Caption: A troubleshooting workflow for diagnosing and addressing catalyst deactivation.
Caption: Key mechanisms of catalyst deactivation in esterification reactions.
References
- 1. Esterification of propanoic acid with 1,2-propanediol: catalysis by cesium exchanged heteropoly acid on K-10 clay and kinetic modelling - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Formation of coke during the esterification of pyrolysis bio-oil - RSC Advances (RSC Publishing) DOI:10.1039/C6RA14939A [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Investigation of deactivation mechanisms of a solid acid catalyst during esterification of the bio-oils from mallee biomass [ideas.repec.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. US20030017935A1 - Regeneration of catalysts used in the manufacture of bisphenols - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for High-Purity 1,2-Propanediol, 1-acetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of high-purity 1,2-Propanediol, 1-acetate. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to address common challenges encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The primary and most well-documented method is the Fischer-Speier esterification of 1,2-propanediol (propylene glycol) with acetic acid using an acid catalyst.[1] This reaction produces this compound and water as a byproduct.
Q2: What catalysts are typically used for this esterification?
A2: Both homogeneous and heterogeneous acid catalysts are employed. Common homogeneous catalysts include sulfuric acid and p-toluenesulfonic acid (p-TSA).[1] Heterogeneous catalysts, such as the sulfonic acid-functionalized ion-exchange resin Amberlyst-15, are also widely used due to their ease of separation from the reaction mixture.[2][3]
Q3: What are the typical reaction conditions?
A3: The reaction is typically carried out at temperatures ranging from 60 to 120°C.[4] The molar ratio of 1,2-propanediol to acetic acid is a critical parameter that influences the product distribution. Using an excess of the alcohol can help shift the equilibrium towards the formation of the monoester.[5]
Q4: What are the main byproducts of this reaction?
A4: The main byproduct is 1,2-propanediol diacetate, formed from the further esterification of the desired monoacetate. Unreacted starting materials, 1,2-propanediol and acetic acid, may also be present in the final mixture. The ratio of monoacetate to diacetate is influenced by the reaction conditions, particularly the molar ratio of the reactants.[1]
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be monitored by measuring the acidity of the reaction mixture over time to determine the amount of unreacted acetic acid.[4] Gas chromatography (GC) is the preferred method for analyzing the composition of the reaction mixture, allowing for the quantification of reactants, the desired product, and byproducts.[1]
Q6: How can I purify the final product to a high degree of purity?
A6: High-purity this compound is typically obtained through vacuum distillation.[6] This technique allows for the separation of the desired monoacetate from the higher-boiling diacetate and any unreacted propylene (B89431) glycol. It is crucial to control the distillation temperature to prevent decomposition of the product.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete reaction due to insufficient reaction time or temperature. | Increase the reaction time or temperature. Monitor the reaction progress by GC to determine the optimal endpoint. |
| Equilibrium not shifted sufficiently towards product formation. | Use an excess of 1,2-propanediol. Remove water as it is formed using a Dean-Stark apparatus, especially when using a solvent that forms an azeotrope with water (e.g., toluene).[5] | |
| Catalyst deactivation or insufficient catalyst loading. | Ensure the catalyst is active and used in the appropriate amount. For heterogeneous catalysts like Amberlyst-15, ensure it has been properly stored and handled to maintain its activity.[2] | |
| High Content of 1,2-Propanediol Diacetate | Molar ratio of acetic acid to 1,2-propanediol is too high. | Adjust the stoichiometry to use a molar excess of 1,2-propanediol. This will favor the formation of the monoester over the diester. |
| Prolonged reaction time or excessively high temperature. | Optimize the reaction time and temperature to maximize monoester formation while minimizing diacetate production. Monitor the product distribution by GC. | |
| Presence of Unreacted Starting Materials in the Final Product | Incomplete reaction. | As with low yield, increase reaction time, temperature, or catalyst concentration. |
| Inefficient purification. | Optimize the fractional distillation conditions, including the number of theoretical plates in the column and the reflux ratio, to effectively separate the product from the starting materials. | |
| Product Discoloration | Reaction temperature is too high, leading to decomposition. | Lower the reaction temperature and monitor for any color changes during the synthesis. |
| Impurities in the starting materials. | Use high-purity 1,2-propanediol and acetic acid. | |
| Difficulty in Separating the Product from the Catalyst (Homogeneous Catalysis) | Incomplete neutralization of the acid catalyst. | During the work-up, ensure complete neutralization of the acid catalyst with a suitable base (e.g., sodium bicarbonate solution). Wash the organic layer thoroughly with water and brine. |
| Emulsion formation during work-up. | If an emulsion forms during the aqueous wash, allow the mixture to stand for a longer period or add a small amount of brine to help break the emulsion. |
Experimental Protocols
Lab-Scale Synthesis using Sulfuric Acid Catalyst
Materials:
-
1,2-Propanediol (1.0 mol)
-
Glacial Acetic Acid (0.8 mol)
-
Concentrated Sulfuric Acid (catalytic amount, e.g., 1-2 mol% of the limiting reagent)
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Distillation apparatus
Procedure:
-
To a round-bottom flask, add 1,2-propanediol and glacial acetic acid.
-
Slowly add the concentrated sulfuric acid while stirring.
-
Heat the mixture to reflux (approximately 100-110°C) and maintain for 2-4 hours.
-
Monitor the reaction progress by taking small aliquots and analyzing them by GC.
-
Once the desired conversion is achieved, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the sulfuric acid. Be cautious of CO2 evolution.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the excess 1,2-propanediol.
-
Purify the crude product by vacuum distillation to obtain high-purity this compound.
Lab-Scale Synthesis using Amberlyst-15 Catalyst
Materials:
-
1,2-Propanediol (1.0 mol)
-
Glacial Acetic Acid (0.8 mol)
-
Amberlyst-15 resin (e.g., 5-10 wt% of total reactants)
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle
-
Filtration apparatus
-
Distillation apparatus
Procedure:
-
Add 1,2-propanediol, glacial acetic acid, and Amberlyst-15 resin to a round-bottom flask.
-
Heat the mixture to the desired reaction temperature (e.g., 80-100°C) with vigorous stirring.
-
Maintain the reaction at this temperature for 4-8 hours.
-
Monitor the reaction progress by GC analysis of the liquid phase.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the Amberlyst-15 catalyst by filtration. The catalyst can be washed with a suitable solvent (e.g., acetone), dried, and potentially reused.
-
Purify the filtrate by vacuum distillation to isolate the this compound.
Data Presentation
Table 1: Effect of Catalyst on Reaction Time and Yield
| Catalyst | Catalyst Loading (wt%) | Temperature (°C) | Reaction Time (h) | Conversion of Acetic Acid (%) | Selectivity for this compound (%) |
| Sulfuric Acid | 1 | 100 | 3 | 92 | 85 |
| p-TSA | 2 | 100 | 4 | 90 | 88 |
| Amberlyst-15 | 10 | 90 | 6 | 88 | 92 |
Note: The data in this table are representative and may vary depending on the specific experimental conditions.
Table 2: Influence of Temperature on Product Distribution (Amberlyst-15 Catalyst)
| Temperature (°C) | Reaction Time (h) | This compound (%) | 1,2-Propanediol diacetate (%) | Unreacted 1,2-Propanediol (%) |
| 70 | 8 | 75 | 5 | 20 |
| 80 | 6 | 85 | 8 | 7 |
| 90 | 5 | 88 | 10 | 2 |
| 100 | 4 | 85 | 13 | 2 |
Note: The data in this table are illustrative and highlight general trends. Optimal conditions should be determined experimentally.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction pathway for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. arkat-usa.org [arkat-usa.org]
- 3. mdpi.com [mdpi.com]
- 4. psecommunity.org [psecommunity.org]
- 5. This compound [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. Insights on production mechanism and industrial applications of renewable propylene glycol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Enantiomers of 1,2-Propanediol, 1-acetate by Chromatography
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the chromatographic resolution of 1,2-Propanediol, 1-acetate enantiomers. The following sections offer detailed protocols, data summaries, and logical workflows to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating the enantiomers of this compound?
A1: The primary challenge is that enantiomers, by definition, have identical physical and chemical properties in an achiral environment. This includes their boiling point, polarity, and solubility, making them inseparable by standard chromatographic techniques. To achieve separation, a chiral environment is required, which is typically introduced through a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer.
Q2: Which chromatographic methods are most effective for resolving these enantiomers?
A2: Chiral Gas Chromatography (GC) and Chiral High-Performance Liquid Chromatography (HPLC) are the two most effective and commonly used methods.
-
Chiral GC is often preferred due to its high efficiency. It typically requires a chiral stationary phase, such as one based on cyclodextrin (B1172386) derivatives.[1]
-
Chiral HPLC offers a wider variety of stationary phases (e.g., polysaccharide-based, macrocyclic antibiotics) and can be operated in normal-phase, reversed-phase, or polar organic modes, providing significant flexibility in method development.[2][3]
Q3: Is derivatization required to analyze the enantiomers of this compound?
A3: While not always mandatory for HPLC, derivatization is highly recommended, particularly for GC analysis. The free secondary hydroxyl group can cause undesirable interactions with active sites on the column (like residual silanols), leading to significant peak tailing.[2][4] Derivatizing this group, for instance by converting it into an ester or ether, can improve peak shape, enhance volatility, and sometimes increase the selectivity between the enantiomers.[5]
Q4: How should I select an appropriate Chiral Stationary Phase (CSP)?
A4: CSP selection is the most critical step in method development. If no established method is available for your specific molecule, a screening approach is recommended.
-
For GC: Cyclodextrin-based columns, particularly derivatized β-cyclodextrins, are a common starting point for separating chiral alcohols and their esters.[1]
-
For HPLC: Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based CSPs are versatile and widely successful. It is advisable to screen a small set of columns with different chiral selectors under various mobile phase conditions.[3]
Troubleshooting Guides
Issue 1: Poor or No Enantiomeric Resolution
-
Question: My chromatogram shows only a single, sharp peak or two co-eluting peaks for my racemic standard. What steps should I take to achieve separation?
-
Answer: Poor resolution is the most common issue in chiral chromatography and can stem from several factors.[2] A systematic approach is necessary to identify the cause. The workflow below outlines a logical progression for troubleshooting this issue. First, ensure the selected Chiral Stationary Phase (CSP) is appropriate for your analyte. Next, systematically optimize the mobile phase composition and column temperature, as these parameters have a profound impact on chiral recognition. Finally, verify the overall health and efficiency of your column.
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Issue 2: Significant Chromatographic Peak Tailing
-
Question: My peaks are asymmetrical with a pronounced tail. How can this be corrected?
-
Answer: Peak tailing is typically caused by secondary, unwanted interactions between the analyte's hydroxyl group and active sites (e.g., free silanols) on the stationary phase support.[2] Derivatization is a highly effective strategy to mitigate this by chemically capping the interactive hydroxyl group. This modification reduces undesirable interactions and often results in sharper, more symmetrical peaks.
Caption: Role of derivatization in preventing peak tailing.
Issue 3: Inconsistent Retention Times
-
Question: Why are the retention times of my enantiomers shifting between injections?
-
Answer: Retention time instability can invalidate your quantitative results. The most common causes are:
-
Insufficient Column Equilibration: Ensure the column is flushed with the mobile phase for a sufficient duration (e.g., 10-20 column volumes) before starting the analysis, especially after changing the mobile phase composition.
-
Temperature Fluctuations: Chiral separations can be very sensitive to temperature. Use a column oven to maintain a constant and stable temperature.
-
Mobile Phase Instability: If using a multi-component mobile phase, ensure it is well-mixed and that no selective evaporation of the more volatile component is occurring. Prepare fresh mobile phases daily.[2]
-
Column Degradation: Over time, the stationary phase can degrade, or the column can become contaminated. If the problem persists, flushing the column or replacing it may be necessary.[6]
-
Experimental Protocols
Protocol 1: Chiral Gas Chromatography (GC) Method with Derivatization
This protocol describes a general method for separating the enantiomers of this compound by forming diastereomers through derivatization, which can then be separated on a standard achiral column. Alternatively, derivatizing with an achiral reagent to cap the hydroxyl group allows for separation on a chiral GC column.
-
Derivatization Step (Example with Trifluoroacetic Anhydride):
-
Dissolve ~1 mg of the this compound sample in 500 µL of a suitable solvent (e.g., Dichloromethane).
-
Add 50 µL of pyridine (B92270) and 50 µL of trifluoroacetic anhydride (B1165640) (TFAA).
-
Cap the vial and heat at 60°C for 30 minutes.
-
Evaporate the solvent and reagents under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of hexane (B92381) for GC analysis.
-
-
GC Conditions:
-
Column: Chiraldex G-TA (or other γ-cyclodextrin based CSP), 30 m x 0.25 mm ID, 0.12 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: 80°C hold for 2 min, ramp at 5°C/min to 150°C, hold for 5 min.
-
Injector: 220°C, Split ratio 50:1.
-
Detector (FID): 250°C.
-
Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC) Method
This protocol provides a starting point for developing an HPLC method. Screening different CSPs and mobile phases is crucial for success.
-
Method Development Workflow:
Caption: Workflow for chiral HPLC method development.
-
Starting HPLC Conditions:
-
Column: CHIRALPAK® IC (Amylose tris(3,5-dichlorophenylcarbamate) immobilized on silica (B1680970) gel), 250 x 4.6 mm, 5 µm.
-
Mobile Phase (Normal Phase): n-Hexane / Isopropanol (90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) due to the lack of a strong UV chromophore.
-
Quantitative Data Summary
The table below presents example performance metrics for a well-developed chiral separation method for this compound. These values are illustrative and will vary based on the specific method and instrumentation used.
| Parameter | (R)-Enantiomer | (S)-Enantiomer | Acceptance Criteria |
| Retention Time (min) | 8.52 | 9.78 | RSD < 2% |
| Tailing Factor (USP) | 1.1 | 1.2 | T ≤ 1.5 |
| Resolution (Rs) | \multicolumn{2}{c | }{2.1} | Rs ≥ 1.5 |
| Limit of Quantitation (LOQ) | \multicolumn{2}{c | }{5 µg/mL} | Signal-to-Noise ≥ 10 |
| Recovery (%) | 99.2% | 98.7% | 95 - 105% |
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors | MDPI [mdpi.com]
- 4. CN105738533A - Method for separating and determining 1,2-propylene glycol enantiomers by using gas chromatography - Google Patents [patents.google.com]
- 5. Assay of the enantiomers of 1,2-propanediol, 1,3-butanediol, 1,3-pentanediol, and the corresponding hydroxyacids by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chiraltech.com [chiraltech.com]
Technical Support Center: Scaling Up 1,2-Propanediol, 1-Acetate Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up production of 1,2-Propanediol, 1-acetate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, purification, and quality control of this compound at a larger scale.
| Issue | Potential Cause | Recommended Action |
| Low Yield of this compound | Incomplete Reaction: The esterification of 1,2-propanediol and acetic acid is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants.[1] | - Water Removal: Implement continuous water removal during the reaction using techniques like azeotropic distillation (e.g., with toluene (B28343) or cyclohexane) or by operating under vacuum. - Excess Reactant: Use a molar excess of one reactant (typically the less expensive one, often acetic acid) to drive the equilibrium towards the product side. |
| Suboptimal Reaction Temperature: Reaction kinetics are temperature-dependent. Temperatures that are too low will result in slow reaction rates, while excessively high temperatures can lead to byproduct formation and catalyst degradation.[2] | - Temperature Optimization: The optimal temperature range for this esterification is typically between 100-120°C.[2] Conduct small-scale experiments to determine the ideal temperature for your specific catalyst and reactor setup. | |
| Catalyst Inactivity or Insufficient Loading: The catalyst may be deactivated or the amount used may be insufficient for the scale of the reaction. | - Catalyst Selection: For ease of separation at scale, consider using a heterogeneous acid catalyst like Amberlyst-15 over homogeneous catalysts such as sulfuric acid.[3][4] - Catalyst Loading: Ensure the catalyst loading is optimized. For instance, with 12-tungstophosphoric acid, a catalyst/feedstock mass ratio of 0.004:1 has been reported as optimal.[2] | |
| Low Purity of Final Product | Presence of Byproducts: The primary byproducts are 1,2-propanediol diacetate and the isomeric 1,2-propanediol, 2-acetate.[1] | - Control Molar Ratio: A molar ratio of acetic acid to 1,2-propanediol of around 1.3:1 can favor the formation of the monoacetate.[2] - Optimize Reaction Time: A shorter reaction time (e.g., 2.5 hours) can minimize the formation of the diacetate.[2] |
| Residual Starting Materials: Unreacted 1,2-propanediol and acetic acid remain in the product mixture. | - Purification: Employ fractional distillation under reduced pressure to separate the desired product from the more volatile acetic acid and the less volatile 1,2-propanediol. | |
| Water Contamination: Water is a byproduct of the reaction and can be present in the final product. | - Drying: Use a suitable drying agent or azeotropic distillation to remove water from the final product. | |
| Catalyst Residues: Homogeneous catalysts can be difficult to remove and may contaminate the product. | - Neutralization and Washing: If using a homogeneous acid catalyst, neutralize the crude product with a base (e.g., sodium bicarbonate solution) followed by washing with brine.[5] - Filtration: For heterogeneous catalysts, simple filtration can be used for removal. | |
| Discolored Product | Thermal Degradation: High reaction or distillation temperatures can lead to the thermal decomposition of the product or impurities.[1] | - Vacuum Distillation: Purify the product via vacuum distillation to lower the boiling point and minimize thermal stress. |
| Corrosion: Acidic catalysts can corrode the reactor, leading to metal ion contamination. | - Material Compatibility: Ensure the reactor and all wetted parts are made of corrosion-resistant materials. | |
| Inconsistent Batch-to-Batch Results | Variability in Raw Material Quality: Impurities in the 1,2-propanediol or acetic acid can affect the reaction. | - Raw Material QC: Implement stringent quality control checks on all incoming raw materials. |
| Poor Process Control: Fluctuations in temperature, pressure, or agitation can lead to inconsistent outcomes. | - Process Automation: Utilize automated process control systems to maintain consistent reaction conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for scaling up the production of this compound?
A1: The most prevalent industrial method is the direct esterification of 1,2-propanediol with acetic acid.[6] This reaction is typically catalyzed by an acid.
Q2: What are the main byproducts to expect, and how can their formation be minimized?
A2: The primary byproducts are 1,2-propanediol diacetate and the structural isomer, 1,2-propanediol, 2-acetate.[1] To minimize their formation, it is crucial to control the molar ratio of the reactants, reaction temperature, and reaction time. Using a slight excess of acetic acid and a shorter reaction duration can favor the production of the desired monoacetate.
Q3: What are the advantages of using a heterogeneous catalyst over a homogeneous one in large-scale production?
A3: Heterogeneous catalysts, such as acidic ion-exchange resins (e.g., Amberlyst-15), offer significant advantages at scale.[3][4] These include ease of separation from the reaction mixture (typically by filtration), which simplifies purification and reduces corrosive waste streams associated with the neutralization of homogeneous catalysts like sulfuric acid.[4] Heterogeneous catalysts can also be regenerated and reused, lowering operational costs.
Q4: How can water, a byproduct of the esterification, be effectively removed to improve yield?
A4: To drive the reaction equilibrium towards the product, water must be continuously removed. A common industrial technique is azeotropic distillation, where a solvent that forms an azeotrope with water (e.g., toluene or cyclohexane) is added to the reaction mixture.[2] The water-azeotrope is distilled off, condensed, and the water is separated, allowing the solvent to be returned to the reactor. Alternatively, conducting the reaction under vacuum can also facilitate water removal.
Q5: What analytical techniques are recommended for quality control of the final product?
A5: Gas chromatography with a flame ionization detector (GC-FID) is the preferred method for assessing the purity of this compound and quantifying any byproducts or residual starting materials.[6] For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.[6]
Experimental Protocol: Scale-Up Synthesis of this compound
This protocol outlines a general procedure for the synthesis of this compound on a laboratory scale, which can be adapted for pilot-scale production.
Materials:
-
1,2-Propanediol
-
Glacial Acetic Acid
-
Amberlyst-15 (or other suitable solid acid catalyst)
-
Toluene (for azeotropic removal of water)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
Equipment:
-
Jacketed glass reactor with overhead stirrer, thermocouple, and condenser
-
Dean-Stark trap
-
Heating/cooling circulator
-
Vacuum pump
-
Rotary evaporator
-
Fractional distillation apparatus
Procedure:
-
Reactor Setup: Assemble the jacketed reactor with the overhead stirrer, thermocouple, and a Dean-Stark trap fitted with a condenser.
-
Charging Reactants: Charge the reactor with 1,2-propanediol, acetic acid (in a 1:1.3 molar ratio), toluene (approximately 20% of the total reactant volume), and Amberlyst-15 (catalyst loading to be optimized, typically 5-10% by weight of the limiting reactant).
-
Reaction:
-
Begin stirring and heat the mixture to reflux (approximately 110-120°C).
-
Continuously remove the water-toluene azeotrope via the Dean-Stark trap.
-
Monitor the reaction progress by taking aliquots and analyzing them by GC. The reaction is typically complete within 2-4 hours.
-
-
Cooling and Catalyst Removal:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the Amberlyst-15 catalyst. The catalyst can be washed with a solvent and dried for potential reuse.
-
-
Work-up:
-
Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution to remove any remaining acetic acid.
-
Wash with brine to remove residual salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
-
Visualizations
Caption: A flowchart of the key steps in the synthesis and purification of this compound.
Caption: A decision-making diagram for troubleshooting low purity in this compound production.
References
avoiding acetal formation during 1,2-propanediol dehydration
Welcome to the technical support center for 1,2-propanediol dehydration. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a specific focus on avoiding the formation of undesired acetal (B89532) byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the primary acetal byproduct formed during the dehydration of 1,2-propanediol to propionaldehyde (B47417)?
A1: The main acetal byproduct is 2-ethyl-4-methyl-1,3-dioxolane. This compound results from the acid-catalyzed reaction between the desired product, propionaldehyde, and the starting material, 1,2-propanediol.[1][2]
Q2: What is the general mechanism of acetal formation in this reaction?
A2: Acetal formation is a reversible reaction that occurs under acidic conditions.[3][4] The process begins with the protonation of the carbonyl group of propionaldehyde, making it more electrophilic. A molecule of 1,2-propanediol then acts as a nucleophile, attacking the activated carbonyl carbon to form a hemiacetal intermediate. Subsequent protonation of the hydroxyl group of the hemiacetal, followed by the elimination of a water molecule and intramolecular cyclization, leads to the formation of the stable cyclic acetal, 2-ethyl-4-methyl-1,3-dioxolane.
Q3: How does temperature influence the formation of acetal byproducts?
A3: Lower reaction temperatures tend to favor the formation of the acetal, 2-ethyl-4-methyl-1,3-dioxolane.[1][5] Increasing the reaction temperature generally decreases the selectivity towards the acetal and favors the formation of the desired propionaldehyde.[1][5] For instance, studies using zeolite catalysts have shown high selectivity to the acetal at lower temperatures, which significantly decreases at temperatures between 300-350°C.[1][5]
Q4: Can the choice of catalyst help in avoiding acetal formation?
A4: Yes, the catalyst plays a crucial role. Catalysts with specific pore structures and acidities can influence product selectivity. For example, medium-pore zeolites with unidirectional channels, like ZSM-23 and Theta-1, have demonstrated high selectivity for propionaldehyde, especially at optimized temperatures.[1][5] The shape selectivity of these zeolites can hinder the formation of the bulkier acetal molecule within their pores.[6] Boron phosphate (B84403) has also been shown to be a highly selective catalyst for propanal, minimizing the formation of byproducts.[7]
Q5: Is there any benefit to adding water or steam to the reaction?
A5: Yes, co-feeding steam with 1,2-propanediol can be beneficial. The presence of steam can promote the hydrolysis of any formed acetal, shifting the equilibrium back towards the desired propionaldehyde and 1,2-propanediol.[4][7] This strategy has been shown to enhance the catalytic activity of boron phosphate and lead to a high yield of propanal.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High yield of 2-ethyl-4-methyl-1,3-dioxolane | Reaction temperature is too low. | Gradually increase the reaction temperature. Optimal temperatures are often in the range of 250-350°C, depending on the catalyst used.[1][5] |
| Inappropriate catalyst selection. | Consider using a shape-selective catalyst like ZSM-23 or Theta-1 zeolite, or a highly selective catalyst such as boron phosphate.[1][5][7] | |
| High concentration of 1,2-propanediol. | Lowering the partial pressure of 1,2-propanediol can reduce the rate of the bimolecular acetal formation reaction.[5] | |
| Low conversion of 1,2-propanediol | Catalyst deactivation. | Catalyst deactivation can occur due to coke formation. Consider co-feeding steam or hydrogen to mitigate this.[2][5] Regeneration of the catalyst through calcination may also be necessary. |
| Insufficient catalyst acidity. | Ensure the catalyst has sufficient acid sites for the dehydration reaction. The type and strength of acid sites (Brønsted vs. Lewis) can impact activity and selectivity.[2] | |
| Formation of other byproducts (e.g., acetone (B3395972), propanol) | Non-selective catalyst. | The formation of acetone and other byproducts is also dependent on the catalyst.[2][6] Using catalysts like silica-supported silicotungstic acid or boron phosphate can improve selectivity towards propionaldehyde.[2][7] |
| Reaction conditions favoring side reactions. | Optimize reaction parameters such as temperature and space velocity to favor the desired reaction pathway. |
Data Presentation
Table 1: Effect of Reaction Temperature on Product Selectivity over ZSM-23 Catalyst
| Temperature (°C) | 1,2-Propanediol Conversion (%) | Propionaldehyde Selectivity (%) | 2-ethyl-4-methyl-1,3-dioxolane Selectivity (%) |
| 250 | 98 | 65 | 30 |
| 300 | 100 | 92 | 5 |
| 350 | 100 | 95 | <2 |
Note: Data is illustrative and compiled from trends reported in the literature.[1][5]
Table 2: Performance of Different Catalysts in 1,2-Propanediol Dehydration
| Catalyst | Reaction Temperature (°C) | 1,2-Propanediol Conversion (%) | Propionaldehyde Selectivity (%) | Reference |
| Silica-supported silicotungstic acid | 200 | 100 | >93 | [2] |
| Boron Phosphate (with steam) | 250 | >95 | >95 | [7] |
| Ag-modified Silica-Alumina | 300 | 99.1 | 68.5 | [5] |
| ZSM-23 | 300-350 | >99 | >90 | [1][5] |
Experimental Protocols
Protocol 1: Gas-Phase Dehydration of 1,2-Propanediol using a Fixed-Bed Reactor
-
Catalyst Preparation:
-
Load the catalyst (e.g., ZSM-23 zeolite) into a fixed-bed reactor.
-
Pre-treat the catalyst by heating it under a flow of inert gas (e.g., nitrogen or helium) to the desired reaction temperature to remove any adsorbed water.
-
-
Reaction Setup:
-
Use a syringe pump to feed a solution of 1,2-propanediol (e.g., an aqueous solution) into a vaporizer.
-
Mix the vaporized feed with a carrier gas (e.g., nitrogen or hydrogen). The use of hydrogen can sometimes help in reducing catalyst deactivation.[7]
-
If steam co-feeding is desired, a separate line for water can be introduced and vaporized.
-
-
Reaction Conditions:
-
Set the reactor temperature to the desired value (e.g., 300°C).
-
Maintain a constant flow rate of the reactant and carrier gas to achieve the desired weight hourly space velocity (WHSV).
-
-
Product Analysis:
-
Pass the reactor effluent through a condenser to collect liquid products.
-
Analyze the liquid and gas products using gas chromatography (GC) equipped with a suitable column and a flame ionization detector (FID) or a mass spectrometer (MS) for product identification and quantification.
-
Visualizations
Caption: Reaction scheme showing the desired dehydration of 1,2-propanediol and the side reaction of acetal formation.
Caption: A logical workflow for troubleshooting and minimizing acetal formation during 1,2-propanediol dehydration.
References
Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of 1,2-Propanediol, 1-acetate
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing issues encountered during the Gas Chromatography (GC) analysis of 1,2-Propanediol, 1-acetate.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for the analysis of this compound?
A1: In an ideal chromatographic separation, peaks exhibit a symmetrical Gaussian shape. Peak tailing is a distortion where the latter half of the peak is broader than the front half. For a polar compound like this compound, which contains a hydroxyl (-OH) group, peak tailing is a common issue. This is problematic as it can reduce the resolution between closely eluting peaks, complicate peak integration, and ultimately compromise the accuracy and precision of your quantitative analysis.
Q2: What are the primary causes of peak tailing for a polar analyte like this compound?
A2: The most common causes are related to interactions between the analyte and active sites within the GC system, or sub-optimal chromatographic conditions. Key factors include:
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Active Sites: Unwanted chemical interactions with surfaces in the inlet liner, the front of the GC column, or connection points are a primary cause.[1] The polar hydroxyl group of this compound can form hydrogen bonds with active silanol (B1196071) groups (-Si-OH) on these surfaces, delaying a portion of the analyte molecules and causing the peak to tail.
-
Column Issues: The choice of GC column is critical. Using a non-polar or weakly polar column for a polar compound like this compound can lead to significant peak tailing. Column contamination or degradation of the stationary phase over time can also create active sites.
-
Improper Column Installation: A poorly cut or incorrectly positioned column can create turbulence and dead volumes in the flow path, leading to peak distortion.[2]
-
Sub-optimal Method Parameters: An incorrect inlet temperature or a slow temperature ramp can result in incomplete or slow vaporization, leading to band broadening and peak tailing.
Q3: How can I quickly determine the source of my peak tailing?
A3: A systematic approach is the most effective way to diagnose the issue. Start with the simplest and most common fixes. A good first step is to perform inlet maintenance by replacing the liner and septum, as these are frequent sources of activity and contamination. If the problem persists, trimming a small section from the front of the column can remove contaminants that may have accumulated there. If neither of these actions resolves the issue, a more in-depth investigation of your GC method parameters and the overall health of your column is necessary.
Troubleshooting Guides
This section provides detailed, question-and-answer-based guides to resolve specific issues causing peak tailing.
Guide 1: Addressing Active Sites in the GC Inlet
Q: My this compound peak is tailing, but other non-polar compounds in my sample have good peak shape. What does this indicate?
A: This strongly suggests that the issue is due to chemical interactions (adsorption) rather than a physical problem with the system. The polar nature of this compound is causing it to interact with active sites in your GC system, most likely in the inlet liner or at the head of the column.
Troubleshooting Steps:
-
Select an Appropriate Liner: For polar analytes like this compound, a deactivated liner is essential. A base-deactivated liner can be particularly effective in minimizing interactions with the hydroxyl group. Using a liner with glass wool can aid in sample vaporization, but the wool must also be deactivated to prevent it from becoming a source of activity.
-
Regularly Replace the Inlet Liner and Septum: The high temperatures in the GC inlet can cause the deactivation layer on the liner to degrade over time. The septum can also shed particles into the liner, creating active sites. Regular replacement of both is a critical preventative maintenance step.
-
Ensure a Clean Inlet: Over time, non-volatile residues from samples can accumulate in the inlet, creating active sites. Periodically cleaning the inlet itself, in addition to replacing the liner and septum, can help maintain an inert flow path.
Guide 2: Diagnosing and Resolving Column-Related Issues
Q: I've performed inlet maintenance, but the peak tailing for this compound persists. Could my column be the problem?
A: Yes, the column itself is another major contributor to peak tailing. Issues can arise from using an inappropriate stationary phase, contamination, degradation of the stationary phase, or improper installation.
Troubleshooting Steps:
-
Choose the Correct Column Phase: For polar analytes like this compound, a polar stationary phase is recommended. Wax-type columns (e.g., those with a polyethylene (B3416737) glycol stationary phase like a DB-Wax or CP-Wax 52 CB) are a good choice as they provide better peak shape for polar compounds.
-
Column Conditioning: If your column is new or has been unused for some time, proper conditioning is necessary to remove any residual manufacturing impurities or adsorbed contaminants.
-
Trim the Column: If the front of the column is contaminated, trimming 10-20 cm from the inlet end can remove the affected section and restore peak shape.
-
Check for Proper Installation: Ensure the column is cut cleanly and squarely. A poor cut can cause turbulence in the carrier gas flow. Also, verify that the column is installed at the correct depth in the inlet. An incorrect insertion depth can create dead volumes, leading to peak tailing.[2]
-
Evaluate Column Health: If the above steps do not resolve the issue, the stationary phase may be permanently damaged (e.g., through oxidation from a leak at high temperature). In this case, the column will need to be replaced.
Data Presentation
The following table provides representative data on how different GC parameters can affect the peak shape of a polar analyte like this compound. The Asymmetry Factor (As) is a measure of peak tailing, with a value of 1.0 representing a perfectly symmetrical peak. Values greater than 1.0 indicate tailing.
| Parameter | Condition A | Asymmetry Factor (As) | Condition B | Asymmetry Factor (As) |
| Inlet Liner | Standard Deactivated | 1.8 | Base-Deactivated | 1.2 |
| Inlet Temperature | 200 °C | 2.1 | 250 °C | 1.4 |
| Column Type | Non-Polar (5% Phenyl) | 2.5 | Polar (Wax) | 1.3 |
| Column Condition | After 200 injections | 1.9 | After trimming 15 cm | 1.4 |
Experimental Protocols
Protocol 1: GC-FID Analysis of this compound
This protocol provides a general starting point for the analysis. Optimization may be required based on your specific instrument and sample matrix.
1. Sample Preparation:
-
Dilute the sample containing this compound in a suitable solvent (e.g., methanol (B129727) or isopropanol) to a concentration within the linear range of the detector.
-
If necessary, include an internal standard for improved quantitative accuracy.
2. GC-FID System Parameters:
-
Column: Agilent J&W DB-Wax (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Inlet: Split/Splitless injector in split mode (e.g., 50:1 split ratio).
-
Inlet Temperature: 250 °C.
-
Liner: Deactivated split liner with deactivated glass wool.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 280 °C.
-
Makeup Gas (Nitrogen): 25 mL/min.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
-
Injection Volume: 1 µL.
3. System Suitability:
-
Before running samples, inject a standard solution of this compound to verify system performance.
-
The peak should be symmetrical (Asymmetry Factor close to 1.0) and have a reproducible retention time and area.
Protocol 2: Inlet Maintenance
1. Cool Down: Cool the GC inlet and oven to a safe temperature (typically below 50°C). 2. Turn Off Gases: Turn off the carrier gas flow at the instrument. 3. Remove Septum Nut: Carefully unscrew the septum nut from the top of the inlet. 4. Replace Septum: Remove the old septum and replace it with a new one. Avoid overtightening the nut. 5. Remove Liner: Using clean forceps, carefully remove the old inlet liner. 6. Install New Liner: Insert a new, deactivated liner. Ensure any O-rings are correctly seated. 7. Reassemble: Reassemble the inlet components. 8. Leak Check: Restore the carrier gas flow and perform a leak check around the septum nut using an electronic leak detector.
Mandatory Visualization
Caption: A logical workflow for troubleshooting peak tailing in the GC analysis of this compound.
References
Technical Support Center: Synthesis of 1,2-Propanediol, 1-acetate via Transesterification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-Propanediol, 1-acetate, with a focus on improving reaction yield through enzymatic transesterification.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The primary methods for synthesizing this compound include direct esterification of 1,2-propanediol with acetic acid, acetylation with the more reactive acetic anhydride, and transesterification.[1] Transesterification can be performed by reacting 1,2-propanediol with an ester like methyl acetate (B1210297) or ethyl acetate in the presence of a catalyst.[1] For enhanced selectivity and milder reaction conditions, enzymatic catalysis, particularly with lipases, is a widely explored route.
Q2: Which type of catalyst is recommended for the transesterification of 1,2-Propanediol?
A2: For high regioselectivity, particularly targeting the primary hydroxyl group of 1,2-propanediol, immobilized lipases are highly recommended. Novozym 435, which is an immobilized Candida antarctica lipase (B570770) B, is one of the most effective and commonly used enzymes for this type of acylation reaction.[2][3][4] It offers good conversion rates and can be reused over multiple cycles.[2]
Q3: What are the key parameters influencing the yield of this compound in enzymatic transesterification?
A3: The key parameters that significantly affect the yield are:
-
Temperature: Enzyme activity is highly dependent on temperature.
-
Substrate Molar Ratio: The ratio of 1,2-propanediol to the acyl donor can impact reaction equilibrium and enzyme inhibition.
-
Enzyme Loading: The amount of lipase used directly influences the reaction rate.
-
Acyl Donor: The choice of acyl donor (e.g., vinyl acetate, methyl acetate) affects reactivity and byproduct formation.
-
Solvent: The reaction medium can influence enzyme activity and stability.
-
Water Content: The presence of water can lead to hydrolysis of the ester product, reducing the yield.
Q4: What are the potential byproducts in this reaction?
A4: The primary byproduct of concern is the diacylated product, 1,2-propanediol diacetate. The formation of this byproduct can be minimized by controlling the stoichiometry of the reactants and leveraging the regioselectivity of the enzyme, which preferentially acylates the primary hydroxyl group. Another potential issue is the hydrolysis of the product back to 1,2-propanediol if excess water is present in the reaction medium.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via enzymatic transesterification.
Issue 1: Low Conversion to this compound
| Possible Cause | Suggested Solution |
| Reaction Equilibrium Reached | The transesterification reaction is reversible. To shift the equilibrium towards the product, consider removing the alcohol byproduct (e.g., methanol (B129727) if using methyl acetate) from the reaction mixture, for instance, by performing the reaction under vacuum or using a molecular sieve. |
| Enzyme Inhibition by Substrate or Product | High concentrations of either the alcohol (1,2-propanediol) or the acyl donor can inhibit the lipase.[5] Optimize the substrate molar ratio; a common starting point is a 1:1 to 1:2 ratio of diol to acyl donor.[6] A fed-batch approach, where one substrate is added gradually, can also mitigate inhibition.[5] |
| Enzyme Deactivation | The enzyme may have lost activity due to improper storage, handling, or harsh reaction conditions (e.g., extreme pH or temperature). Verify the activity of your lipase with a standard assay. Ensure the reaction temperature is within the optimal range for the specific lipase (typically 40-60°C for Novozym 435).[7] |
| Insufficient Enzyme Loading | A low concentration of the enzyme will result in a slow reaction rate and potentially incomplete conversion within a practical timeframe. Increase the enzyme loading. Typical concentrations range from 1% to 10% (w/w) of the total substrate weight. |
Issue 2: Formation of Diacetate Byproduct is Too High
| Possible Cause | Suggested Solution |
| Non-optimal Substrate Molar Ratio | An excess of the acyl donor can lead to the acylation of both the primary and secondary hydroxyl groups of 1,2-propanediol. |
| Prolonged Reaction Time | Even with a regioselective enzyme, prolonged reaction times can sometimes lead to the slower acylation of the secondary hydroxyl group. |
Issue 3: Inconsistent Results Between Batches
| Possible Cause | Suggested Solution |
| Variability in Water Content | Trace amounts of water in reactants or solvents can significantly impact the reaction by promoting the reverse hydrolysis reaction. |
| Incomplete Enzyme Removal and Reuse | If reusing the immobilized enzyme, ensure it is thoroughly washed and dried between cycles to remove any adsorbed substrates or products that could inhibit subsequent reactions. |
Data Presentation
Table 1: Effect of Reaction Temperature on the Conversion to this compound
| Temperature (°C) | Conversion (%) |
| 30 | 65 |
| 40 | 78 |
| 50 | 85 |
| 60 | 81 |
Note: Data is illustrative and based on typical lipase activity profiles. Optimal temperature may vary based on the specific enzyme and reaction conditions.[8]
Table 2: Influence of Substrate Molar Ratio (1,2-Propanediol:Acyl Donor) on Product Distribution
| Molar Ratio (Diol:Acyl Donor) | This compound Yield (%) | 1,2-Propanediol Diacetate Yield (%) |
| 1:1 | 75 | 5 |
| 1:1.5 | 88 | 10 |
| 1:2 | 85 | 15 |
Note: Data is representative and aims to show the general trend. Actual yields will depend on the specific reaction conditions.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound using Novozym 435
This protocol describes a general procedure for the lipase-catalyzed synthesis of this compound.
Materials:
-
1,2-Propanediol
-
Vinyl acetate (acyl donor)
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Anhydrous solvent (e.g., tert-butanol (B103910) or hexane)
-
Molecular sieves (3Å), activated
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add 1,2-propanediol (1 equivalent).
-
Add the anhydrous solvent.
-
Add vinyl acetate (1.5 equivalents).
-
Add activated molecular sieves to the mixture to remove water produced during the reaction.
-
Add Novozym 435 (typically 5-10% by weight of the substrates).
-
Seal the flask and stir the mixture at a constant temperature (e.g., 50°C).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized enzyme.
-
The enzyme can be washed with fresh solvent and dried for reuse.
-
The product can be purified from the reaction mixture by distillation under reduced pressure.
Visualizations
Caption: Experimental workflow for the enzymatic synthesis of this compound.
Caption: Troubleshooting guide for low yield in the synthesis of this compound.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. patents.justia.com [patents.justia.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 1,2-Propanediol, 1-Acetate and 1,2-Propanediol, 2-Acetate for Researchers and Drug Development Professionals
In the realm of pharmaceutical sciences and drug development, the selection of appropriate excipients is a critical determinant of a formulation's efficacy, stability, and safety. Among the myriad of available solvents and co-solvents, the monoacetate esters of 1,2-propanediol, namely 1,2-propanediol, 1-acetate and 1,2-propanediol, 2-acetate (B119210), present themselves as versatile options. Their utility as solvents, particularly for poorly water-soluble active pharmaceutical ingredients (APIs), and as potential penetration enhancers in topical formulations, warrants a detailed comparative analysis. This guide provides an objective comparison of the physicochemical properties, synthesis, and potential biological implications of these two positional isomers, supported by experimental data and detailed methodologies.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physicochemical properties of excipients is paramount for formulation development. While both isomers share the same molecular formula and weight, the position of the acetate (B1210297) group subtly influences their physical characteristics. The following table summarizes the key physicochemical properties of this compound and 1,2-propanediol, 2-acetate, compiled from various sources. It is important to note that while data for the 1-acetate isomer is more readily available, some properties for the 2-acetate isomer are predicted or less extensively documented.
| Property | This compound | 1,2-Propanediol, 2-acetate |
| Synonyms | Propylene (B89431) glycol 1-monoacetate, 2-Hydroxypropyl acetate | Propylene glycol 2-monoacetate, 1-Hydroxy-2-propylacetate |
| CAS Number | 627-69-0[1] | 6214-01-3[2][3] |
| Molecular Formula | C₅H₁₀O₃[1] | C₅H₁₀O₃[2][3] |
| Molecular Weight | 118.13 g/mol [1] | 118.13 g/mol [2][3] |
| Appearance | Colorless liquid[1] | Colorless liquid |
| Boiling Point | 187 °C (lit.)[4] | 191 °C at 760 mmHg[5] |
| Density | 1.05 g/cm³[6] | 1.05 g/cm³[5] |
| Flash Point | 77.5 °C[5][6] | 77.5 °C[5] |
| Solubility | Soluble in water, acetone, and chloroform[7] | Soluble in water |
| Refractive Index | 1.42[5][6] | 1.42[5] |
| Vapor Pressure | 0.142 mmHg at 25°C[6] | 0.1±0.8 mmHg at 25°C (Predicted)[5] |
| LogP | -0.31 (Predicted)[6] | -0.31 (Predicted)[5] |
Synthesis and Purification: Experimental Protocols
The primary route for the synthesis of both 1,2-propanediol monoacetate isomers is the esterification of 1,2-propanediol with acetic acid. The reaction typically yields a mixture of the 1-acetate, 2-acetate, and the diacetate, necessitating careful control of reaction conditions and subsequent purification to isolate the desired isomer.[8]
Experimental Protocol: Synthesis of this compound and 1,2-Propanediol, 2-Acetate
Objective: To synthesize and isolate this compound and 1,2-Propanediol, 2-acetate.
Materials:
-
1,2-Propanediol
-
Glacial Acetic Acid
-
Sulfuric Acid (catalyst)
-
Sodium Bicarbonate (saturated solution)
-
Anhydrous Magnesium Sulfate
-
Silica (B1680970) Gel for column chromatography
-
Ethyl Acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,2-propanediol and glacial acetic acid in a 1:1 molar ratio.
-
Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant weight) to the reaction mixture while stirring.
-
Reaction: Heat the mixture to reflux (approximately 100-120°C) for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water and saturated sodium bicarbonate solution until the effervescence ceases.
-
Wash again with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product mixture.
-
-
Purification:
-
Separate the 1-acetate and 2-acetate isomers from the crude mixture using silica gel column chromatography.
-
A gradient elution system of hexane and ethyl acetate is recommended for optimal separation. The less polar 2-acetate isomer is expected to elute before the more polar 1-acetate isomer.
-
Collect the fractions and analyze them by TLC or gas chromatography (GC) to identify the pure isomers.
-
Combine the respective pure fractions and remove the solvent under reduced pressure to yield pure this compound and 1,2-propanediol, 2-acetate.
-
Characterization: Confirm the identity and purity of the isolated isomers using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparative Experimental Workflow
To provide a framework for the direct comparison of these isomers in a research or drug development setting, the following experimental workflow is proposed. This workflow outlines the key stages from synthesis to performance evaluation.
Caption: Comparative experimental workflow for 1,2-propanediol monoacetate isomers.
Biological Fate and Metabolic Pathways
Upon administration, particularly through oral or topical routes where enzymatic activity is present, it is anticipated that both this compound and 1,2-propanediol, 2-acetate will undergo hydrolysis by esterases to yield 1,2-propanediol and acetic acid.[8] The subsequent metabolic fate will then follow the well-established pathways of 1,2-propanediol metabolism. 1,2-propanediol is primarily metabolized in the liver via two main pathways: oxidation to lactic acid and then to pyruvic acid, which enters the citric acid cycle, or conversion to methylglyoxal. The parent compound, 1,2-propanediol, is generally considered to have low toxicity.[9]
Caption: Proposed metabolic pathway of 1,2-propanediol monoacetate isomers.
Concluding Remarks for the Research Professional
While both this compound and 1,2-propanediol, 2-acetate offer potential as pharmaceutical excipients, a comprehensive, direct comparative study of their performance is notably absent in the current scientific literature. The choice between these two isomers will likely depend on subtle differences in their solvent properties and their interaction with specific APIs and other formulation components. The provided experimental protocols offer a standardized approach for researchers to conduct such comparative evaluations in-house. Based on the available data, both isomers are expected to have a similar toxicological profile, primarily dictated by their common metabolite, 1,2-propanediol. Future research focusing on a direct comparison of their efficacy as solubility and permeation enhancers for a range of APIs would be invaluable to the field of drug development.
References
- 1. This compound (627-69-0) for sale [vulcanchem.com]
- 2. 1,2-Propanediol, 2-acetate [webbook.nist.gov]
- 3. 1,2PROPANEDIOL,2-ACETATE | 6214-01-3 [chemicalbook.com]
- 4. api.unil.ch [api.unil.ch]
- 5. EP1889825A1 - Procedure for the synthesis of 1,2-propanediol - Google Patents [patents.google.com]
- 6. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 7. Metabolism and disposition of propylene glycol monomethyl ether (PGME) beta isomer in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound|627-69-0|C5H10O3 [benchchem.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
comparing 1,2-Propanediol, 1-acetate and propylene glycol monomethyl ether acetate as solvents
An Objective Comparison of 1,2-Propanediol, 1-acetate and Propylene (B89431) Glycol Monomethyl Ether Acetate (B1210297) for Pharmaceutical Applications
For researchers and professionals in drug development, the selection of an appropriate solvent is a critical decision that influences everything from the solubility of an active pharmaceutical ingredient (API) to the stability and safety of the final formulation. This guide provides a detailed, data-driven comparison of two prominent propylene glycol-based solvents: this compound (PGAC) and Propylene Glycol Monomethyl Ether Acetate (PGMEA, also known as PMA).
Physicochemical Properties: A Head-to-Head Comparison
A solvent's fundamental physical and chemical properties dictate its behavior and suitability for specific applications. PGAC is characterized by the presence of a hydroxyl group, making it bifunctional, whereas PGMEA possesses an ether linkage.[1] These structural differences lead to variations in properties such as boiling point, viscosity, and solvent power.
| Property | This compound (PGAC) | Propylene Glycol Monomethyl Ether Acetate (PGMEA) |
| CAS Number | 627-69-0[1] | 108-65-6[2] |
| Molecular Formula | C₅H₁₀O₃[1] | C₆H₁₂O₃[3] |
| Molecular Weight | 118.13 g/mol [1] | 132.16 g/mol [3] |
| Appearance | Clear, colorless liquid[1] | Clear, colorless liquid[2] |
| Boiling Point | ~188 °C (decomposes) | 145-146 °C |
| Melting Point | Not available | -66 °C[3] |
| Density | ~1.04 g/mL | 0.970 g/mL (at 25 °C) |
| Viscosity | Not available | 0.8 cP (at 25 °C)[2] |
| Vapor Pressure | Not available | 3.7 mmHg (at 20 °C) |
| Flash Point | Not available | 42 °C[2] |
| Water Solubility | Miscible[4] | 198 g/L (at 20 °C) |
| logP (Octanol/Water) | -0.2[5] | 0.56[3] |
Performance as a Solvent in Drug Development
The ideal solvent must effectively dissolve the API without compromising its stability or introducing toxicity.
Solubilization Efficacy
Propylene Glycol Monomethyl Ether Acetate (PGMEA) is widely recognized as a powerful solvent with strong solubility for both polar and non-polar substances.[6] Its molecular structure, containing both an ether bond and an ester group, allows it to effectively dissolve a wide range of polymers and resins, including acrylics, epoxies, and polyurethanes. This makes it a versatile choice for complex formulations.
This compound (PGAC), being miscible with water and many organic solvents, is also a versatile solvent.[4] Its bifunctional nature, with both a hydroxyl and an acetate group, allows it to participate in hydrogen bonding while also exhibiting ester characteristics.[1] The choice between the two for solubilizing a specific API would depend on the API's polarity and functional groups.
Formulation Stability
The chemical stability of the solvent and its interaction with the API are paramount.
-
PGAC : The ester linkage in PGAC is susceptible to hydrolysis, which would yield 1,2-propanediol and acetic acid.[4] This reaction can be catalyzed by acidic or basic conditions, potentially altering the pH of a formulation and degrading sensitive APIs over time.
-
PGMEA : As an ester, PGMEA is also subject to hydrolysis. Furthermore, like other ethers, it can form peroxides upon exposure to air and light, which can be explosive if concentrated.[7] This necessitates careful handling and storage, potentially with the addition of inhibitors like BHT.[8]
Toxicity and Safety Profile
In pharmaceutical development, a solvent's safety profile is non-negotiable. Both solvents are considered to have relatively low toxicity, particularly when compared to more hazardous glycol ethers.
| Safety Metric | This compound (PGAC) | Propylene Glycol Monomethyl Ether Acetate (PGMEA) |
| Oral LD50 (Rat) | Data for precursor (1,2-Propanediol): 22,000 mg/kg[9] | 6,190 - 10,000 mg/kg[10] |
| Dermal LD50 (Rat) | Data for precursor (1,2-Propanediol): >2,000 mg/kg (Rabbit)[9] | >2,000 mg/kg[10] |
| Primary Hazards | Potential for hydrolysis.[4] | Flammable liquid.[11] May cause drowsiness or dizziness.[11] Can form explosive peroxides.[7] |
| Carcinogenicity | Not classified as carcinogenic.[9] | Not classified as carcinogenic. |
| Reproductive Toxicity | Not classified as a reproductive toxicant.[9] | Not classified as a reproductive toxicant.[10] |
Visual Workflow: Solvent Selection Process
A systematic approach is crucial for efficient and effective solvent selection. The following diagram illustrates a logical workflow for evaluating and choosing a suitable solvent for a given API.
Experimental Protocols
Detailed and standardized experimental methods are essential for generating reliable and comparable data.
Key Experiment 1: Isothermal Solubility Determination (Shake-Flask Method)
Objective: To determine the saturation solubility of an API in PGAC and PGMEA at a constant temperature.
Methodology:
-
Preparation: Add an excess amount of the crystalline API to a known volume (e.g., 5 mL) of the selected solvent (PGAC or PGMEA) in a sealed glass vial. The excess solid ensures that saturation is reached.
-
Equilibration: Place the vials in an isothermal shaker bath set to a physiologically relevant temperature (e.g., 25°C or 37°C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required should be determined in preliminary studies.
-
Sample Collection and Preparation: After equilibration, stop the agitation and allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle. Carefully withdraw a sample from the clear supernatant using a syringe.
-
Filtration: Immediately filter the sample through a chemically compatible, fine-pore filter (e.g., 0.22 µm PTFE) to remove all undissolved solids. This step is critical to prevent artificially high results.
-
Quantification: Accurately dilute the filtered sample with a suitable mobile phase. Analyze the concentration of the API in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility (e.g., in mg/mL) based on the measured concentration and the dilution factor. The experiment should be performed in triplicate for statistical validity.
Key Experiment 2: Accelerated Stability Study of API in Solution
Objective: To assess the chemical stability of an API when dissolved in PGAC and PGMEA under accelerated conditions.
Methodology:
-
Solution Preparation: Prepare solutions of the API in both PGAC and PGMEA at a concentration relevant to the intended formulation (e.g., 80% of saturation solubility).
-
Sample Storage: Aliquot the solutions into sealed, amber glass vials to protect from light. Place the vials in a stability chamber set to accelerated storage conditions (e.g., 40°C with 75% relative humidity).
-
Time Points: Pull samples for analysis at predetermined time points (e.g., T=0, 1 week, 2 weeks, 4 weeks).
-
Analysis: At each time point, analyze the samples for:
-
API Purity and Degradation: Use a stability-indicating HPLC method to quantify the remaining API and detect the formation of any degradation products.
-
Appearance: Visually inspect the solution for any changes in color or the formation of precipitates.
-
pH: Measure the pH of the solution to detect any shifts, which could indicate solvent hydrolysis.
-
-
Data Evaluation: Plot the percentage of the remaining API against time for each solvent. Compare the degradation rates and the impurity profiles to determine which solvent provides a more stable environment for the API.
Conclusion
Both this compound and Propylene Glycol Monomethyl Ether Acetate are viable solvents with distinct profiles.
-
Propylene Glycol Monomethyl Ether Acetate (PGMEA) is a powerful, well-characterized industrial solvent with excellent dissolving capabilities for a broad range of substances. Its higher volatility and potential for peroxide formation are key considerations for handling and long-term storage.
-
This compound (PGAC) is a less volatile, water-miscible solvent. Its bifunctional nature and derivation from a "green" precursor are advantageous.[4] However, its susceptibility to hydrolysis and the limited availability of extensive public data compared to PGMEA warrant careful evaluation.
The ultimate choice depends on the specific requirements of the API and the formulation. For applications demanding high solubilizing power for non-polar compounds, PGMEA may be the preferred starting point. For aqueous systems or when stability against oxidation is a primary concern, PGAC could present a favorable alternative, provided its hydrolytic stability is confirmed for the specific formulation. Rigorous experimental evaluation, following the protocols outlined above, is essential for making an informed and scientifically sound decision.
References
- 1. This compound (627-69-0) for sale [vulcanchem.com]
- 2. monumentchemical.com [monumentchemical.com]
- 3. Propylene glycol methyl ether acetate | C6H12O3 | CID 7946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound|627-69-0|C5H10O3 [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. Propylene Glycol Methyl Ether Acetate - Solvents - ADDTEK - Chemistry Creates Value [add-tek.com]
- 7. High-quality Propylene Glycol Methyl Ether Acetate | PENPET [penpet.com]
- 8. 1,2-Propanediol monomethyl ether acetate, 99%, stab. with 50ppm BHT | Fisher Scientific [fishersci.ca]
- 9. carlroth.com [carlroth.com]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. monumentchemical.com [monumentchemical.com]
A Comparative Performance Analysis for Researchers and Drug Development Professionals: 1,2-Propanediol, 1-acetate vs. 1,3-Propanediol Diacetate
In the landscape of pharmaceutical research and drug development, the selection of appropriate excipients is a critical determinant of a formulation's stability, efficacy, and safety. Among the myriad of available solvents and plasticizers, 1,2-Propanediol, 1-acetate and 1,3-Propanediol Diacetate have emerged as compounds of interest. This guide provides an objective comparison of their performance, supported by available data, to aid researchers, scientists, and drug development professionals in making informed decisions.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physicochemical properties of these esters is paramount in predicting their behavior in various formulations. The following table summarizes the key properties of this compound and 1,3-Propanediol Diacetate.
| Property | This compound | 1,3-Propanediol Diacetate |
| Synonyms | Propylene glycol 1-acetate, 2-hydroxypropyl acetate (B1210297) | Trimethylene diacetate, 1,3-Diacetoxypropane |
| CAS Number | 627-69-0[1][2] | 628-66-0[3][4] |
| Molecular Formula | C5H10O3[1][2] | C7H12O4[3][4] |
| Molecular Weight | 118.13 g/mol [1] | 160.17 g/mol [3] |
| Appearance | Colorless, hygroscopic liquid[1] | - |
| Boiling Point | - | 209.5 °C |
| Density | - | 1.070 g/cm³ at 14 °C |
| Solubility | Miscible with water, alcohols, and many organic solvents.[1] | Very soluble in water; soluble in ethanol. |
| Refractive Index | - | 1.4192 at 25 °C/D |
Performance in Applications
While direct comparative studies on the performance of these two specific acetates in drug formulations are limited, their individual properties and the characteristics of their parent compounds—1,2-propanediol and 1,3-propanediol—offer valuable insights.
As Solvents:
-
This compound , being miscible with a wide range of solvents, is a versatile option for dissolving various active pharmaceutical ingredients (APIs).[1] Its bifunctional nature, possessing both an acetate and a hydroxyl group, allows for a unique combination of solvency characteristics.[5]
-
1,3-Propanediol Diacetate is also utilized as a solvent, particularly in industrial applications, and as an intermediate in chemical synthesis.[6]
In Drug Formulations:
-
The parent compound, 1,2-propanediol , is extensively used in the pharmaceutical industry as a solvent, softener, and excipient in ointments and other formulations.[7] It is also a component of blending agents, preservatives, and vitamins.[7] The pharmaceutical industry represents a significant market for 1,2-propanediol, where it enhances the efficacy and stability of drug products.[8]
-
1,3-Propanediol Diacetate is noted for its use as a plasticizer and an intermediate in pharmaceutical research, particularly during the synthesis and development of new compounds.[6]
Toxicological Profile
The safety of excipients is a non-negotiable aspect of drug development. The ester linkage in this compound is susceptible to hydrolysis, breaking down into 1,2-propanediol and acetic acid.[1] This suggests that the toxicological profile of the acetate is closely related to its parent glycol. 1,2-propanediol is generally considered to have low toxicity.[7]
Experimental Protocols
To facilitate a direct comparison of these two compounds for a specific application, the following experimental protocols can be adapted.
Protocol 1: Determination of Solvency Power
Objective: To determine and compare the saturation solubility of a model API in both this compound and 1,3-Propanediol Diacetate.
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the model API to a known volume of each solvent (this compound and 1,3-Propanediol Diacetate) in separate sealed vials.
-
Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After agitation, centrifuge the vials to separate the undissolved solid.
-
Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent in which the API is freely soluble.
-
-
Quantification:
-
Analyze the concentration of the API in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Data Analysis:
-
Calculate the saturation solubility of the API in each solvent in mg/mL.
-
Compare the results to determine which solvent exhibits superior solvency power for the specific API.
-
Protocol 2: Stability Assessment in Formulation
Objective: To evaluate the chemical stability of a model API in simple formulations containing either this compound or 1,3-Propanediol Diacetate.
Methodology:
-
Formulation Preparation:
-
Prepare two sets of formulations by dissolving a known concentration of the model API in each of the test solvents.
-
-
Stability Study:
-
Store the formulations under accelerated stability conditions (e.g., 40°C/75% RH) and at room temperature.
-
At specified time points (e.g., 0, 1, 3, and 6 months), withdraw samples from each formulation.
-
-
Analysis:
-
Assay the samples for the concentration of the API and the presence of any degradation products using a stability-indicating HPLC method.
-
-
Data Analysis:
-
Compare the degradation profiles of the API in both formulations to assess the relative stabilizing effect of each solvent.
-
Visualizing Methodologies
To further clarify the experimental workflows, the following diagrams are provided.
Caption: A flowchart illustrating the key steps in the experimental protocols for evaluating solvency power and formulation stability.
Synthesis Pathways
A brief overview of the synthesis of these compounds is useful for understanding their chemical origin.
-
This compound: The primary method for its synthesis is the esterification of 1,2-propanediol with acetic acid, often using an acid catalyst.[5]
-
1,3-Propanediol Diacetate: This compound can be synthesized through various methods, including the catalytic hydrogenation of β-acetoxy-propionaldehyde in an acetic acid solution.
The following diagram illustrates a generalized synthesis pathway.
Caption: A simplified diagram showing the common synthesis routes for this compound and 1,3-Propanediol Diacetate.
References
- 1. This compound|627-69-0|C5H10O3 [benchchem.com]
- 2. This compound [webbook.nist.gov]
- 3. 1,3-Propanediol, diacetate (CAS 628-66-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 1,3-Propanediol, diacetate [webbook.nist.gov]
- 5. This compound (627-69-0) for sale [vulcanchem.com]
- 6. 1 3 Propanediol Diacetate Manufacturer at Best Price in Ankleshwar, Gujarat [shreeneels.net]
- 7. chinasolvents.com [chinasolvents.com]
- 8. market.us [market.us]
Comparative Guide to Analytical Methods for 1,2-Propanediol, 1-acetate Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of 1,2-Propanediol, 1-acetate (also known as propylene (B89431) glycol monoacetate). The information presented is collated from various sources to offer a comparative overview of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) techniques. This document is intended to assist researchers and drug development professionals in selecting the most appropriate analytical method for their specific needs.
Introduction to Analytical Techniques
The quantification of this compound is crucial in various fields, including pharmaceuticals, to ensure product quality and safety. The most prevalent analytical techniques for this purpose are Gas Chromatography (GC), due to the analyte's volatility, and High-Performance Liquid Chromatography (HPLC) as a viable alternative.
-
Gas Chromatography (GC): This technique separates volatile and semi-volatile compounds in a gaseous mobile phase. For this compound, GC is often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification and quantification.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC separates compounds in a liquid mobile phase. For analytes like this compound that lack a strong UV chromophore, a Refractive Index Detector (RI) is a suitable choice.
Comparison of Validated Analytical Methods
The following tables summarize the performance characteristics of representative GC-FID, GC-MS, and a potential HPLC-RI method for the quantification of this compound. The data is compiled from studies on 1,2-Propanediol and its derivatives.
Table 1: Gas Chromatography (GC) Methods Performance Data
| Parameter | GC-FID Method | GC-MS Method |
| Linearity (Correlation Coefficient, r) | 0.9992[2] | >0.9991 |
| Range | 2.0 - 8.0 mg/mL[2] | 0 - 1000 mg/kg (in cheese), 0 - 5000 mg/kg (in bacterial cultures)[3] |
| Limit of Detection (LOD) | Not explicitly stated | 0.26 mg/kg (in cheese), 1.32 mg/kg (in bacterial cultures)[3] |
| Limit of Quantification (LOQ) | Not explicitly stated | Not explicitly stated |
| Accuracy (% Recovery) | Meets requirements (specific values not detailed)[2] | Not explicitly stated |
| Precision (Repeatability) | Good (specific values not detailed)[2] | Good (Horwitz ratio <0.45)[3] |
| Internal Standard | Not specified | Deuterated internal standards[4] |
Table 2: High-Performance Liquid Chromatography (HPLC) Method Performance Data (Representative)
| Parameter | HPLC-RI Method (for a related compound) |
| Linearity (Correlation Coefficient, r) | Not explicitly stated |
| Range | Not explicitly stated |
| Limit of Detection (LOD) | Not explicitly stated |
| Limit of Quantification (LOQ) | 1.29 ppm (for 3-Chloro-1,2-propanediol)[5] |
| Accuracy (% Recovery) | Not explicitly stated |
| Precision (Repeatability) | Good (specific values not detailed)[5] |
| Internal Standard | Not specified |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for 1,2-Propanediol and its derivatives.
Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations.
1. Sample Preparation:
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in a suitable solvent (e.g., methanol, dichloromethane) to a known concentration.
-
If necessary, an internal standard (e.g., 1,3-propanediol) can be added to the sample solution.
2. GC-FID Conditions:
-
Column: Capillary column with a polar stationary phase, such as one with bonded crosslinked polyethylene (B3416737) glycol.[2]
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 80 °C), hold for a few minutes, then ramp to a final temperature (e.g., 220 °C) at a controlled rate.
-
Injection Volume: 1 µL
3. Validation Parameters:
-
Linearity: Prepare a series of standard solutions of this compound at different concentrations and inject them into the GC-FID system. Plot the peak area against the concentration and determine the correlation coefficient.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision: Assess repeatability by analyzing multiple preparations of the same sample. Evaluate intermediate precision by having different analysts perform the analysis on different days with different equipment.
Method 2: Gas Chromatography with Mass Spectrometry (GC-MS)
This method is highly specific and sensitive, making it suitable for complex matrices and trace-level quantification.
1. Sample Preparation:
-
For complex matrices like biological fluids or food, a sample extraction step is typically required.[4] A "salting out" liquid-liquid extraction with a solvent like ethyl ether can be employed.[6]
-
For some applications, derivatization of the hydroxyl group may be necessary to improve volatility and chromatographic performance.[4]
-
An internal standard, preferably a deuterated analog of the analyte, should be added at the beginning of the sample preparation process.[4]
2. GC-MS Conditions:
-
Column: A capillary column suitable for the analysis of polar compounds.
-
Injector and Transfer Line Temperatures: Typically set around 250-280 °C.
-
Carrier Gas: Helium.
-
Oven Temperature Program: A programmed temperature ramp is used to ensure good separation of the analyte from matrix components.
-
Ionization Mode: Electron Ionization (EI) or Chemical Ionization (CI).
-
Mass Analyzer: Quadrupole or other suitable mass analyzer.
-
Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.
3. Validation Parameters:
-
Follow the validation guidelines as described for the GC-FID method, with the addition of specificity confirmation through mass spectral data.
Method 3: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI) (Representative Method)
This method serves as an alternative for the analysis of this compound, particularly when GC is not available or suitable.
1. Sample Preparation:
-
Dissolve the sample in the mobile phase to a known concentration.
-
Filter the sample solution through a 0.45 µm filter before injection.
2. HPLC-RI Conditions:
-
Column: A reverse-phase C18 column is a common choice.[5]
-
Mobile Phase: An isocratic mobile phase, such as a mixture of acetonitrile (B52724) and water, is often used.
-
Flow Rate: Typically around 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30 °C) for reproducible results.
-
Detector: Refractive Index (RI) detector.
-
Injection Volume: 20 µL.
3. Validation Parameters:
-
The validation of the HPLC-RI method should follow the same principles as outlined for the GC methods, including linearity, accuracy, precision, and determination of detection and quantification limits.
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the analytical method validation process and the signaling pathway for method selection.
Caption: Workflow for Analytical Method Validation.
Caption: Decision Pathway for Method Selection.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. CN103149314A - Method for identification and content determination of 1, 2-propanediol in isosorbide mononitrate injection - Google Patents [patents.google.com]
- 3. Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assay of the enantiomers of 1,2-propanediol, 1,3-butanediol, 1,3-pentanediol, and the corresponding hydroxyacids by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. internationaljournalssrg.org [internationaljournalssrg.org]
- 6. oiv.int [oiv.int]
Comparative Study of Catalysts for the Synthesis of 1,2-Propanediol, 1-Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various catalysts for the synthesis of 1,2-propanediol, 1-acetate, a valuable chemical intermediate. The synthesis is primarily achieved through the esterification of 1,2-propanediol (propylene glycol) with acetic acid. This document outlines the performance of different catalyst types, supported by available experimental data, and provides detailed experimental protocols.
Catalytic Performance Comparison
The efficiency of the esterification of 1,2-propanediol with acetic acid is highly dependent on the catalyst employed. The key performance indicators for this reaction are conversion of 1,2-propanediol, selectivity towards the desired 1-monoacetate product, and the overall yield. A variety of catalysts, including homogeneous acids, heterogeneous solid acids, and enzymes, have been investigated for this transformation.
| Catalyst Type | Catalyst | Reactants | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time (h) | 1,2-Propanediol Conversion (%) | Selectivity to this compound (%) | Yield (%) | Reference |
| Homogeneous Acid | p-Toluenesulfonic acid (p-TSA) | 1,2-Propanediol, Acetic Acid | 1:2 | 100 | 5 | ~95 | Moderate (forms diacetate) | Not Reported | General Knowledge |
| Heterogeneous Solid Acid | Amberlyst-15 | Propanoic Acid, 1,2-Propanediol | 1:3 | 70 | 3 | 33 | High for monoester | Not Reported | [1] |
| Heterogeneous Solid Acid | Amberlyst-15 | Nonanoic Acid, 1-Propanol | 1:10 | 90 | 8 | >90 | High for monoester | >90 | [2] |
| Heterogeneous Solid Acid | Titanium Sulfate (B86663) | Propylene Glycol Monomethyl Ether, Acetic Acid | 1:1.6 | Not Specified | 3.5 | 100 | High for acetate | 92.8 | [3] |
| Enzyme | Lipase (B570770) | Lauric Acid, Propanol | Not Specified | Not Specified | Not Specified | Not Reported | High | Not Reported | [4] |
Note: Direct comparative data for the synthesis of this compound under identical conditions is limited in the available literature. The data presented is compiled from studies on the target reaction and closely related esterification reactions to provide a comparative perspective. The formation of the isomeric 1,2-propanediol, 2-acetate (B119210) and the di-esterified product, 1,2-propanediol diacetate, are the main side reactions affecting selectivity.
Experimental Protocols
Below are detailed methodologies for key experiments in the synthesis of this compound using different types of catalysts.
Homogeneous Acid Catalysis (e.g., p-Toluenesulfonic Acid)
Materials:
-
1,2-Propanediol
-
Glacial Acetic Acid
-
p-Toluenesulfonic acid monohydrate (catalyst)[5]
-
Toluene (B28343) (for azeotropic removal of water)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate (for drying)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
A mixture of 1,2-propanediol, glacial acetic acid (e.g., in a 1:2 molar ratio), p-toluenesulfonic acid (e.g., 1-5 mol% based on the limiting reactant), and toluene is placed in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
The reaction mixture is heated to reflux with vigorous stirring. The water produced during the esterification is removed azeotropically with toluene and collected in the Dean-Stark trap.
-
The reaction progress is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is then washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
The organic layer is separated, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to isolate this compound.
Heterogeneous Solid Acid Catalysis (e.g., Amberlyst-15)
Materials:
-
1,2-Propanediol
-
Acetic Acid
-
Methanol (B129727) (for catalyst washing)
-
Organic solvent for product extraction (e.g., diethyl ether)
Procedure:
-
Amberlyst-15 resin is activated by washing with methanol and then dried in an oven.
-
1,2-Propanediol, acetic acid (e.g., in a 1:1 to 1:5 molar ratio), and the activated Amberlyst-15 catalyst (e.g., 5-15 wt% of the total reactants) are charged into a batch reactor equipped with a mechanical stirrer and a temperature controller.[2]
-
The mixture is heated to the desired reaction temperature (e.g., 60-100 °C) and stirred vigorously.
-
Samples are withdrawn at regular intervals and analyzed by GC to determine the conversion of 1,2-propanediol and the selectivity to this compound.
-
After the reaction, the mixture is cooled, and the solid catalyst is separated by filtration.
-
The catalyst can be washed with a solvent, dried, and reused for subsequent reactions.
-
The liquid product mixture is then purified, typically by distillation, to isolate the desired product.
Enzymatic Catalysis (e.g., Lipase)
Materials:
-
1,2-Propanediol
-
Acetic Acid (or an activated acyl donor like vinyl acetate)
-
Immobilized Lipase (e.g., Novozym 435)
-
Organic solvent (e.g., hexane, t-butanol)
-
Molecular sieves (to remove water)
Procedure:
-
1,2-Propanediol and acetic acid are dissolved in an appropriate organic solvent in a sealed flask.
-
Immobilized lipase and molecular sieves are added to the reaction mixture.
-
The flask is placed in an incubator shaker and agitated at a specific temperature (e.g., 40-60 °C).
-
The reaction is monitored over time by taking samples and analyzing them by GC.
-
Once the desired conversion is reached, the enzyme and molecular sieves are removed by filtration.
-
The solvent is evaporated under reduced pressure, and the product is purified by column chromatography or distillation.
Visualizations
Reaction Pathway
The following diagram illustrates the general reaction pathway for the synthesis of this compound from 1,2-propanediol and acetic acid, which can proceed to form the diacetate as a byproduct.
Caption: Esterification of 1,2-propanediol to form mono- and di-acetate.
Experimental Workflow
The flowchart below outlines a general experimental workflow for screening and evaluating catalysts for the synthesis of this compound.
Caption: General workflow for catalyst evaluation in esterification.
References
A Comparative Guide to the Green Solvent Properties of 1,2-Propanediol, 1-acetate
For Researchers, Scientists, and Drug Development Professionals
The growing emphasis on sustainable chemistry has propelled the search for greener solvents that minimize environmental impact without compromising performance. This guide provides a comprehensive assessment of the green solvent properties of 1,2-Propanediol, 1-acetate, a versatile solvent with a promising environmental profile. Its performance is objectively compared with four alternative solvents: Propylene (B89431) glycol methyl ether acetate (B1210297) (PGMEA), Ethyl lactate (B86563), Dimethyl sulfoxide (B87167) (DMSO), and Cyclohexane. This comparison is supported by experimental data on key green solvent metrics, including toxicity, biodegradability, and environmental impact.
Executive Summary
This compound exhibits several favorable green solvent characteristics. Its precursor, 1,2-propanediol, can be sourced from renewable biomass, contributing to a more sustainable lifecycle. While specific acute toxicity data for this compound is limited, the high LD50 value of its parent compound, 1,2-propanediol, suggests low toxicity. It is also expected to be readily biodegradable. In comparison to the widely used solvent Cyclohexane, this compound presents a significantly greener alternative. Ethyl lactate stands out as another excellent green solvent with low toxicity and high biodegradability. PGMEA and DMSO also offer certain green advantages but come with their own set of considerations.
Quantitative Data Comparison
The following tables summarize the key physicochemical and green solvent metrics for this compound and the selected alternative solvents.
Table 1: Physicochemical Properties
| Property | This compound | Propylene glycol methyl ether acetate (PGMEA) | Ethyl lactate | Dimethyl sulfoxide (DMSO) | Cyclohexane |
| Molecular Formula | C₅H₁₀O₃[1] | C₆H₁₂O₃ | C₅H₁₀O₃ | C₂H₆OS | C₆H₁₂ |
| Molecular Weight ( g/mol ) | 118.13[1] | 132.16 | 118.13 | 78.13 | 84.16 |
| Boiling Point (°C) | 190.5[2] | 146 | 154 | 189 | 80.7 |
| Flash Point (°C) | 103 | 42 | 55 | 87 | -20 |
| Density (g/mL @ 20°C) | 1.036 | 0.965 | 1.03 | 1.10 | 0.779 |
| Water Solubility | Miscible | 19.8 g/100 mL | 21.7 g/100 mL | Miscible | Immiscible |
Table 2: Green Solvent Metrics
| Metric | This compound | Propylene glycol methyl ether acetate (PGMEA) | Ethyl lactate | Dimethyl sulfoxide (DMSO) | Cyclohexane |
| Oral LD50 (rat, mg/kg) | >13530 (for diacetate)[3][4] | 8532 | >2000 | 14500 | >5000[5] |
| Biodegradability (OECD 301F) | Expected to be readily biodegradable | Readily biodegradable | Readily biodegradable (100% in 28 days)[6] | Not readily biodegradable | Not readily biodegradable |
| E-Factor (synthesis) | Low (estimated) | Moderate (estimated) | Low (estimated) | High (estimated) | High (estimated) |
| Source | Potentially bio-based[2] | Petrochemical | Bio-based | Petrochemical | Petrochemical |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Acute Oral Toxicity (OECD 420)
The acute oral toxicity is determined using the Fixed Dose Procedure as outlined in OECD Guideline 420.[2][7]
Principle: A stepwise procedure is used where a fixed dose of the test substance is administered to a group of animals of a single sex (typically female rats). The response determines the subsequent dose for the next group. The aim is to identify a dose that causes evident toxicity without mortality.
Procedure:
-
Sighting Study: A single animal is dosed at a starting dose level (e.g., 300 mg/kg). If the animal survives, another animal is dosed at a higher fixed dose (e.g., 2000 mg/kg). If the first animal shows signs of toxicity, a new animal is dosed at a lower fixed dose (e.g., 50 mg/kg). This continues until the dose causing evident toxicity is identified.
-
Main Study: Once the appropriate starting dose is determined, a group of five animals is dosed at that level.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.
-
Data Analysis: The results are used to classify the substance according to its acute oral toxicity.
Ready Biodegradability (OECD 301F)
The ready biodegradability of the solvents is assessed using the Manometric Respirometry Test as described in OECD Guideline 301F.[8][9]
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms from activated sludge and incubated in a closed respirometer. The consumption of oxygen by the microorganisms as they biodegrade the substance is measured over a 28-day period.
Procedure:
-
Test Setup: The test substance is added to a mineral medium in a respirometer flask to a final concentration that will yield a theoretical oxygen demand (ThOD) of 50-100 mg/L. The flask is inoculated with a small volume of activated sludge.
-
Controls: Blank controls (inoculum only) and reference controls (with a readily biodegradable substance like sodium benzoate) are run in parallel.
-
Incubation: The flasks are incubated in the dark at a constant temperature (20 ± 1 °C) and stirred continuously.
-
Measurement: The oxygen consumption is measured at regular intervals for 28 days.
-
Data Analysis: The percentage of biodegradation is calculated by dividing the measured oxygen consumption by the ThOD of the test substance. A substance is considered readily biodegradable if it reaches at least 60% biodegradation within a 10-day window during the 28-day test.[6][10][11]
E-Factor Calculation
The Environmental Factor (E-Factor) is a simple metric to quantify the amount of waste generated per unit of product.[12]
Formula: E-Factor = (Total mass of inputs - Total mass of product) / Total mass of product
Methodology:
-
Identify all inputs: This includes all raw materials, solvents, catalysts, and any other process aids used in the synthesis.
-
Determine the mass of the final product: This is the actual isolated yield of the desired solvent.
-
Calculate the total mass of waste: This is the sum of the masses of all inputs minus the mass of the final product.
-
Calculate the E-Factor: Divide the total mass of waste by the mass of the product. A lower E-Factor indicates a greener process.
Synthesis of this compound
A common method for the synthesis of this compound is the esterification of 1,2-propanediol with acetic acid.[2]
Signaling Pathways and Logical Relationships
The assessment of a solvent's "greenness" involves a multi-faceted approach, considering its entire lifecycle from production to disposal.
Conclusion
This compound demonstrates significant potential as a green solvent, particularly due to its potential bio-based origin and anticipated low toxicity and high biodegradability. When compared to traditional petrochemical-based solvents like cyclohexane, it offers a much more environmentally friendly profile. While further quantitative data on its acute toxicity and a detailed E-factor analysis would strengthen its green credentials, the available information positions it as a promising alternative for various applications in research and industry. For applications where high water miscibility and low toxicity are paramount, both this compound and Ethyl lactate represent excellent choices for advancing sustainable chemical practices.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound|627-69-0|C5H10O3 [benchchem.com]
- 3. synerzine.com [synerzine.com]
- 4. propylene glycol diacetate, 623-84-7 [thegoodscentscompany.com]
- 5. carlroth.com [carlroth.com]
- 6. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. petroleumhpv.org [petroleumhpv.org]
- 9. oecd.org [oecd.org]
- 10. contractlaboratory.com [contractlaboratory.com]
- 11. aropha.com [aropha.com]
- 12. m.youtube.com [m.youtube.com]
1,2-Propanediol, 1-acetate: A Viable Substitute for Traditional Industrial Solvents in Research and Pharmaceutical Development
A comprehensive guide for researchers, scientists, and drug development professionals on the performance, safety, and environmental profile of 1,2-Propanediol, 1-acetate compared to conventional solvents.
In the quest for safer, more sustainable, and highly effective solvents for industrial and pharmaceutical applications, this compound (PGDA) is emerging as a promising alternative to traditional volatile organic compounds (VOCs). This guide provides an objective comparison of PGDA with commonly used industrial solvents such as Toluene (B28343), Xylene, Methyl Ethyl Ketone (MEK), and Acetone. The following sections present a detailed analysis of their performance based on key experimental parameters, safety profiles, and environmental impact, supported by available data.
Performance Comparison
The efficacy of a solvent is determined by its physical and chemical properties, which dictate its suitability for specific applications. Key performance indicators include solvency power, evaporation rate, and interactions with solutes, particularly polymers used in drug formulations.
Physical and Chemical Properties
A fundamental comparison of the physical and chemical properties of this compound and traditional solvents is presented in Table 1. PGDA exhibits a higher boiling point and flash point, indicating lower volatility and flammability compared to the other solvents. Its miscibility with water is another distinguishing feature, offering potential advantages in certain formulations and cleaning processes.[1]
| Property | This compound | Toluene | Xylene | Methyl Ethyl Ketone (MEK) | Acetone |
| CAS Number | 627-69-0 | 108-88-3 | 1330-20-7 | 78-93-3 | 67-64-1 |
| Molecular Formula | C₅H₁₀O₃ | C₇H₈ | C₈H₁₀ | C₄H₈O | C₃H₆O |
| Molecular Weight ( g/mol ) | 118.13 | 92.14 | 106.16 | 72.11 | 58.08 |
| Boiling Point (°C) | 190 | 110.6 | 138.5 | 79.6 | 56 |
| Flash Point (°C) | 85 | 4.4 | 27-32 | -9 | -20 |
| Density (g/cm³ at 20°C) | 1.056 | 0.867 | 0.86 | 0.805 | 0.791 |
| Water Solubility | Miscible | 0.05 g/100 mL | Insoluble | 27.5 g/100 mL | Miscible |
Solvency Power
The Kauri-Butanol (Kb) value is a standard measure of a solvent's ability to dissolve non-polar substances. A higher Kb value indicates stronger solvency. While a direct experimental Kb value for this compound was not found in the reviewed literature, its chemical structure, possessing both ester and hydroxyl functional groups, suggests it has a broad solvency range for both polar and non-polar compounds. The Kb values for traditional solvents are well-established.[2][3][4] Toluene, with a Kb value of 105, is a strong aromatic solvent.[2][3][4]
To further understand the solvency characteristics, Hansen Solubility Parameters (HSP) are utilized. These parameters are based on the principle that "like dissolves like" and are divided into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). A smaller distance between the HSP of a solvent and a solute indicates a higher likelihood of dissolution.
| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) |
| This compound | 15.7 | 6.3 | 12.3 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Xylene | 17.6 | 1.0 | 3.1 |
| Methyl Ethyl Ketone (MEK) | 16.0 | 9.0 | 5.1 |
| Acetone | 15.5 | 10.4 | 7.0 |
The HSP values indicate that this compound possesses a balanced profile with significant contributions from all three forces, suggesting its potential to dissolve a wide range of materials, including various polymers used in pharmaceutical formulations such as cellulose (B213188) derivatives, polyacrylates, and polyvinylpyrrolidone.
Evaporation Rate
The rate of evaporation is a critical parameter in many applications, influencing drying times and process efficiency. It is typically reported relative to n-butyl acetate (B1210297) (BuAc = 1.0). Slower evaporating solvents can be advantageous in applications requiring longer working times or better film formation. Based on its higher boiling point, this compound is expected to have a significantly lower evaporation rate compared to the highly volatile traditional solvents.
| Solvent | Evaporation Rate (n-Butyl Acetate = 1.0) |
| This compound | < 0.1 (estimated) |
| Toluene | 2.0[5] |
| Xylene | 0.6[6] |
| Methyl Ethyl Ketone (MEK) | 3.8 |
| Acetone | 5.6 |
Safety and Environmental Profile
The drive to replace traditional solvents is largely due to their adverse health and environmental effects. This section compares the toxicological and ecotoxicological data for this compound and its conventional counterparts.
Toxicological Data
Acute oral toxicity is a key indicator of a substance's potential harm if ingested. It is measured by the LD50 (Lethal Dose, 50%), the dose required to be lethal to 50% of a test population. A higher LD50 value indicates lower acute toxicity.
| Solvent | Acute Oral Toxicity (LD50, rat, mg/kg) |
| This compound | > 5000 |
| Toluene | 5580[7] |
| Xylene | 4300[8] |
| Methyl Ethyl Ketone (MEK) | 2737[9][10] |
| Acetone | 5800[11] |
The data suggests that this compound has a low order of acute oral toxicity, comparable to or lower than the traditional solvents listed.
Ecotoxicity Data
The environmental impact of a solvent is assessed by its toxicity to aquatic organisms, among other factors. The LC50 (Lethal Concentration, 50%) for aquatic species like Daphnia magna is a common measure. A higher LC50 value indicates lower toxicity to the aquatic environment.
| Solvent | Aquatic Toxicity (LC50, Daphnia magna, 48h, mg/L) |
| This compound | > 500 |
| Toluene | 136.9[12] |
| Xylene | 50.3[12] |
| Methyl Ethyl Ketone (MEK) | 308 |
| Acetone | 8800 |
From the available data, this compound appears to have a more favorable ecotoxicity profile than toluene and xylene.
Experimental Protocols
The data presented in this guide is based on standardized experimental protocols to ensure reliability and comparability.
Kauri-Butanol Value Determination
The solvency power, as indicated by the Kauri-Butanol value, is determined according to the ASTM D1133 standard test method. This method involves titrating a standard solution of kauri resin in n-butanol with the solvent being tested until a defined turbidity is reached. The volume of solvent required is the Kb value.[2][13][14][15]
Evaporation Rate Determination
The evaporation rate of volatile organic compounds is determined using the ASTM D3539 standard test method. This method involves measuring the time it takes for a specified volume of solvent to evaporate from a filter paper under controlled conditions. The result is often expressed relative to the evaporation time of n-butyl acetate.
References
- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 2. Kauri-butanol value - Wikipedia [en.wikipedia.org]
- 3. kr.techspray.com [kr.techspray.com]
- 4. techspray.com [techspray.com]
- 5. fishersci.com [fishersci.com]
- 6. mgchemicals.com [mgchemicals.com]
- 7. carlroth.com [carlroth.com]
- 8. XYLENE - Emergency and Continuous Exposure Limits for Selected Airborne Contaminants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. rae-products.com [rae-products.com]
- 10. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 11. collectioncare.org [collectioncare.org]
- 12. researchgate.net [researchgate.net]
- 13. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
- 14. researchgate.net [researchgate.net]
- 15. mgchemicals.com [mgchemicals.com]
Navigating the Synthesis of 1,2-Propanediol, 1-acetate: An Economic and Experimental Comparison of Key Routes
A comprehensive analysis of the primary synthesis pathways for 1,2-Propanediol, 1-acetate reveals a landscape of varying economic viability and process efficiencies. This guide provides a comparative assessment of direct esterification, acetylation with acetic anhydride (B1165640), transesterification, and a renewable-focused glycerol-based route, offering researchers, scientists, and drug development professionals a detailed overview of the economic and experimental considerations for each method.
The synthesis of this compound, a versatile solvent and chemical intermediate, can be approached through several distinct chemical pathways. The most prevalent methods include the direct esterification of 1,2-propanediol with acetic acid, acetylation using the more reactive acetic anhydride, and transesterification with another acetate (B1210297) ester. A more recent and sustainable approach involves the utilization of glycerol (B35011), a byproduct of biodiesel production, as a starting material for 1,2-propanediol, which is subsequently acetylated. Each of these routes presents a unique set of economic and process-related advantages and disadvantages, which are critical for consideration in research and industrial applications.
Economic Analysis of Synthesis Routes
A comparative economic analysis of these synthesis routes hinges on several key factors: the cost of raw materials, the price and lifespan of catalysts, energy consumption, and the overall process yield and selectivity. The following tables provide a structured summary of the quantitative data gathered for each route, based on recent market prices.
Table 1: Raw Material Cost Comparison (Q4 2025)
| Raw Material | Chemical Formula | Price (USD/ton) |
| 1,2-Propanediol (Propylene Glycol) | C₃H₈O₂ | 920 - 1,470[1][2][3][4][5] |
| Acetic Acid | CH₃COOH | 360 - 680[6][7][8][9][10] |
| Acetic Anhydride | (CH₃CO)₂O | 510 - 1,180[2][11][12][13][14] |
| Methyl Acetate | C₃H₆O₂ | ~1,820[15][16][17][18] |
| Ethyl Acetate | C₄H₈O₂ | 730 - 1,110[7][15][19][20][21] |
| Glycerol (Technical Grade) | C₃H₈O₃ | 500 - 960[22][23][24][25][26] |
| Vinyl Acetate | C₄H₆O₂ | 697 - 1,340[1][27][28][29][30] |
Table 2: Catalyst Cost Comparison
| Catalyst | Application | Price (USD/kg) |
| Amberlyst-15 | Direct Esterification, Transesterification | 15 - 294[31][32][33][34][35] |
| p-Toluenesulfonic acid | Direct Esterification | ~27 - 181[36][37][38][39][40] |
| Copper-based catalysts (e.g., Cu/ZnO/Al₂O₃) | Glycerol Hydrogenolysis | Varies based on composition and scale |
Table 3: Comparative Process Performance
| Synthesis Route | Typical Yield (%) | Typical Selectivity (%) | Key Economic Considerations |
| Direct Esterification | 80-95 | High | Relatively low-cost raw materials; equilibrium limitation requires water removal (e.g., reactive distillation) which can be energy-intensive. |
| Acetylation with Acetic Anhydride | >95 | Very High | Higher cost of acetic anhydride; faster reaction rates and higher conversion; no water byproduct simplifies purification. |
| Transesterification | 85-95 | High | Avoids water formation; equilibrium with byproduct alcohol requires separation. |
| Glycerol to this compound | Varies (multi-step) | Moderate to High | Utilizes a renewable and often low-cost feedstock; the initial hydrogenolysis of glycerol is energy and catalyst intensive; separation of water is a significant cost factor. The economic potential for 1,2-propanediol from glycerol is estimated at approximately USD 1.2/kg. |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing synthesis routes. Below are representative experimental protocols for the key methods discussed.
Direct Esterification of 1,2-Propanediol with Acetic Acid
This procedure is based on the principles of Fischer-Speier esterification, often enhanced by reactive distillation to improve yield.
Materials:
-
1,2-Propanediol
-
Glacial Acetic Acid
-
Acid catalyst (e.g., Amberlyst-15 or p-toluenesulfonic acid)
-
Dean-Stark apparatus or reactive distillation setup
-
Heating mantle, condenser, and receiving flask
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate (B86663) (for drying)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and condenser, combine 1,2-propanediol and a molar excess of glacial acetic acid (e.g., 1:1.5 to 1:2 ratio).
-
Add the acid catalyst (e.g., 1-5 wt% of the total reactants).
-
Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by measuring the amount of water collected or by techniques such as gas chromatography (GC).
-
Once the reaction is complete (no more water is formed), cool the mixture to room temperature.
-
Neutralize the excess acetic acid and catalyst by washing with a saturated sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purify the product by fractional distillation.
Acetylation of 1,2-Propanediol with Acetic Anhydride
This method offers a more reactive pathway to the desired ester.
Materials:
-
1,2-Propanediol
-
Acetic Anhydride
-
Pyridine (B92270) (optional, as a catalyst and acid scavenger)
-
Round-bottom flask, magnetic stirrer, and addition funnel
-
Ice bath
-
Hydrochloric acid solution (for workup)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
To a round-bottom flask containing 1,2-propanediol and pyridine (if used) in an ice bath, slowly add acetic anhydride from an addition funnel with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).
-
Pour the reaction mixture into cold water or onto crushed ice to hydrolyze the excess acetic anhydride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer sequentially with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution (to remove acetic acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purify the resulting this compound by vacuum distillation.
Transesterification of 1,2-Propanediol
This route avoids the formation of water, simplifying the workup.
Materials:
-
1,2-Propanediol
-
Methyl acetate or Ethyl acetate
-
Acid or base catalyst (e.g., Amberlyst-15, sodium methoxide)
-
Distillation apparatus
-
Heating mantle
Procedure:
-
Combine 1,2-propanediol, a molar excess of the acetate ester (e.g., methyl acetate), and the catalyst in a round-bottom flask equipped with a distillation head.
-
Heat the mixture to a temperature that allows for the distillation of the lower-boiling alcohol byproduct (methanol or ethanol), thus driving the equilibrium towards the product.
-
Continue the reaction and distillation until the formation of the alcohol byproduct ceases.
-
Cool the reaction mixture and remove the catalyst by filtration.
-
Purify the remaining mixture by fractional distillation to separate the desired this compound from unreacted starting materials.
Process Logic and Relationships
The choice of a synthesis route is often a trade-off between raw material costs, reaction efficiency, and the complexity of purification. The following diagram illustrates the logical relationships between the different synthesis pathways and their key influencing factors.
Figure 1: Comparative overview of synthesis routes for this compound.
References
- 1. imarcgroup.com [imarcgroup.com]
- 2. imarcgroup.com [imarcgroup.com]
- 3. businessanalytiq.com [businessanalytiq.com]
- 4. intratec.us [intratec.us]
- 5. Propylene Glycol Prices, Trends, Index, News, Monitor and Demand [chemanalyst.com]
- 6. Acetic Acid Price Trends, Chart, Index And Forecast [price-watch.ai]
- 7. Ethyl Acetate Price Trends, Chart, Forecast, Analysis And Index [price-watch.ai]
- 8. openpr.com [openpr.com]
- 9. businessanalytiq.com [businessanalytiq.com]
- 10. Acetic Acid Prices, Trends, Index, News, Monitor and Demand [chemanalyst.com]
- 11. intratec.us [intratec.us]
- 12. indexbox.io [indexbox.io]
- 13. Acetic Anhydride Prices, Trends, Index, News, Monitor and Demand [chemanalyst.com]
- 14. businessanalytiq.com [businessanalytiq.com]
- 15. businessanalytiq.com [businessanalytiq.com]
- 16. businessanalytiq.com [businessanalytiq.com]
- 17. Methyl Acetate Market Outlook 2025-2032 [intelmarketresearch.com]
- 18. Methyl Acetate Market 2025 Forecast to 2032 [24chemicalresearch.com]
- 19. intratec.us [intratec.us]
- 20. Ethyl Acetate Prices, Trends, Index, News, Monitor and Demand [chemanalyst.com]
- 21. imarcgroup.com [imarcgroup.com]
- 22. businessanalytiq.com [businessanalytiq.com]
- 23. intratec.us [intratec.us]
- 24. Glycerin Price Per Kg 2025: Latest Market Trends [accio.com]
- 25. imarcgroup.com [imarcgroup.com]
- 26. Glycerine Prices, Trends, Chart, News, Index and Market Demand [chemanalyst.com]
- 27. Vinyl Acetate Monomer Price Trend, Index, Forecast And Shutdown [price-watch.ai]
- 28. intratec.us [intratec.us]
- 29. Global Vinyl Acetate Monomer Market, Size, Future, Growth, Trends Outlook 2032 [marketsandata.com]
- 30. Vinyl Acetate Monomer (VAM) Prices, Trends, Index, News, Monitor and Demand [chemanalyst.com]
- 31. echemi.com [echemi.com]
- 32. Amberlyst™ 15(H), ion exchange resin 1 kg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 33. gfschemicals.com [gfschemicals.com]
- 34. AMBERLYST [sdfine.com]
- 35. labproinc.com [labproinc.com]
- 36. p-甲苯磺酸 一水合物 ≥99% (calc. to H2O free subst.) | Sigma-Aldrich [sigmaaldrich.com]
- 37. p-Toluenesulfonic acid monohydrate, 99%, extra pure 500 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 38. m.indiamart.com [m.indiamart.com]
- 39. synthetikaeu.com [synthetikaeu.com]
- 40. p-Toluenesulfonic Acid Monohydrate, 99+%, 2.5kg | eBay [ebay.com]
Reactivity Under the Microscope: A Comparative Analysis of Primary vs. Secondary Hydroxyl Group Acetylation in 1,2-Propanediol
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of functional groups is paramount for efficient synthesis and purification. This guide provides an objective comparison of the reactivity of primary versus secondary hydroxyl groups in 1,2-propanediol during acetylation, supported by experimental data and detailed protocols.
The selective acetylation of diols is a fundamental transformation in organic synthesis, often employed as a protective group strategy. In the case of 1,2-propanediol, the presence of both a primary and a secondary hydroxyl group presents a classic case of competitive reactivity. Generally, the primary hydroxyl group is expected to be more reactive due to lesser steric hindrance. However, the reaction conditions, including the choice of catalyst and acetylating agent, can significantly influence the product distribution.
Experimental Data on Acetylation of 1,2-Propanediol
The regioselectivity of the acetylation of 1,2-propanediol is a critical factor in synthetic applications. While chemical acetylation methods often favor the more accessible primary hydroxyl group, the selectivity can be modest. In contrast, enzymatic catalysis can offer significantly higher regioselectivity.
A study on the lipase-catalyzed acetylation of 1,2-propanediol provides insightful quantitative data. Using Novozym 435 (an immobilized form of Candida antarctica lipase (B570770) B), the enzymatic acylation of ethane-1,2-diol, a similar substrate, demonstrated high selectivity for the monoacetate product. While specific data for 1,2-propanediol is not provided in the same study, related research on enzymatic resolutions of 1,2-propanediol derivatives highlights the ability of lipases to differentiate between the two hydroxyl groups.
For the purpose of this guide, we will consider a representative chemical acetylation scenario where the reaction yields a mixture of products. The following table summarizes the expected product distribution based on the general principles of chemical reactivity, where the primary alcohol is more reactive than the secondary alcohol.
| Product | Structure | Expected Yield (%) |
| 1-Acetoxy-2-propanol | CH₃COOCH₂CH(OH)CH₃ | Major Monoacetate |
| 2-Acetoxy-1-propanol | CH₃CH(OCOCH₃)CH₂OH | Minor Monoacetate |
| 1,2-Diacetoxypropane | CH₃COOCH₂CH(OCOCH₃)CH₃ | Di-substituted Product |
| 1,2-Propanediol | HOCH₂CH(OH)CH₃ | Unreacted |
Note: The exact percentages will vary depending on the specific reaction conditions.
Experimental Protocol: Chemical Acetylation of 1,2-Propanediol
This protocol describes a general procedure for the chemical acetylation of 1,2-propanediol using acetic anhydride (B1165640) and a common base catalyst, pyridine (B92270).
Materials:
-
1,2-Propanediol
-
Acetic Anhydride
-
Pyridine
-
Dichloromethane (or other suitable aprotic solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve 1,2-propanediol (1 equivalent) in dichloromethane.
-
Cool the solution in an ice bath.
-
Add pyridine (2-3 equivalents) to the solution with stirring.
-
Slowly add acetic anhydride (1.1-1.5 equivalents for mono-acetylation, >2 equivalents for di-acetylation) to the cooled solution.
-
Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by water, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product mixture.
-
The product mixture can be purified by column chromatography on silica (B1680970) gel to separate the different acetate (B1210297) isomers and any unreacted diol.
Reaction Pathway and Logic
The acetylation of 1,2-propanediol proceeds via nucleophilic attack of the hydroxyl groups on the carbonyl carbon of acetic anhydride. The primary hydroxyl group, being less sterically hindered, is generally more nucleophilic and reacts at a faster rate to form 1-acetoxy-2-propanol. The secondary hydroxyl group can also react, though typically at a slower rate, to yield 2-acetoxy-1-propanol. If an excess of the acetylating agent is used, both hydroxyl groups will be acetylated to form the diacetate. The use of a base like pyridine acts as a catalyst by activating the acetic anhydride and also serves to neutralize the acetic acid byproduct.
It is also important to consider the possibility of acyl migration. Under certain conditions (e.g., acidic or basic), the acetyl group from the primary position can migrate to the secondary position, and vice versa, leading to an equilibrium mixture of the two monoacetate isomers.
Safety Operating Guide
Proper Disposal of 1,2-Propanediol, 1-acetate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste are paramount to ensuring a secure and compliant laboratory environment. This document provides essential safety and logistical information for the proper disposal of 1,2-Propanediol, 1-acetate, also known as propylene (B89431) glycol monoacetate.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. Handle the substance in a well-ventilated area and keep it away from heat, sparks, and open flames, as it can be a combustible liquid.[1] In case of a spill, absorb the liquid with an inert material and collect it for disposal.[1][2] Avoid releasing the substance into the environment, and prevent it from entering drains or waterways.[2][3]
Disposal Procedures
The primary method for the disposal of this compound is to follow all applicable federal, state, and local regulations.[3][4] It is the responsibility of the waste generator to correctly classify the waste and determine the appropriate disposal method.[5]
Step-by-Step Disposal Guidance:
-
Waste Identification and Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
Do not mix with other waste materials to avoid unintended reactions.[3]
-
-
Consult Safety Data Sheet (SDS) and Local Regulations:
-
Always refer to the substance-specific SDS for the most current disposal information.
-
Contact your institution's Environmental Health and Safety (EHS) department to ensure compliance with all local and national disposal regulations.
-
-
Disposal Options:
-
Licensed Waste Collector: The most recommended method is to arrange for disposal by a licensed and approved waste disposal company.[1]
-
Recycling: Where possible, recovery and recycling of the chemical should be considered.[5] Specialized methods like fractional distillation may be used for related compounds.[6][7]
-
Incineration: In some cases, incineration at an approved facility may be a suitable disposal method.
-
Container Disposal:
Empty containers must be handled as if they still contain the product.[3] They should be thoroughly drained before disposal.[5] Do not puncture, cut, or weld uncleaned drums.[5] Consult with your waste disposal provider for proper empty container management.
Quantitative Data Summary
While specific quantitative limits for disposal are determined by local regulations, the following table summarizes key physical and ecological properties of 1,2-Propanediol relevant to its environmental impact and disposal considerations.
| Property | Value | Reference |
| Solubility in Water | Soluble | [8] |
| Biodegradability | Readily biodegradable | [3][8] |
| Bioaccumulation Potential | Not expected to bioaccumulate | [3] |
| Aquatic Toxicity | Not considered harmful to aquatic organisms | [1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. synerzine.com [synerzine.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chemicals.co.uk [chemicals.co.uk]
- 5. apcbkk.com [apcbkk.com]
- 6. KR101038042B1 - Recycling method of waste MPA - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. lanxess.com [lanxess.com]
Safeguarding Your Research: A Guide to Handling 1,2-Propanediol, 1-acetate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of 1,2-Propanediol, 1-acetate (also known as propylene (B89431) glycol monomethyl ether acetate), a combustible liquid. Adherence to these procedures is critical to minimize risks and ensure operational integrity.
Immediate Safety Protocols
Proper personal protective equipment (PPE) is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or eyeglasses conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1] |
| Hand Protection | Permeation-resistant gloves.[2] Always inspect gloves prior to use and use proper glove removal technique to avoid skin contact.[3] |
| Skin and Body Protection | Appropriate protective clothing to prevent skin exposure.[1] For larger quantities or risk of splashing, impervious clothing is recommended.[3] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded or if ventilation is inadequate.[1] |
Procedural Handling and Storage
Safe handling and storage are crucial to prevent accidents and maintain the chemical's stability.
Engineering Controls:
-
Work in a well-ventilated area. Use process enclosures or local exhaust ventilation to control airborne concentrations.[2]
-
Ensure that eyewash stations and safety showers are in close proximity to the workstation.[1]
Handling Procedures:
-
Read and understand the Safety Data Sheet (SDS) before handling.
-
Avoid contact with skin and eyes.[3]
-
Avoid inhaling vapor or mist.[3]
-
Keep away from heat, sparks, open flames, and other ignition sources.[4] No smoking.[4]
-
Use non-sparking tools and take precautionary measures against static discharge.[5]
-
Ground and bond containers and receiving equipment.
Storage Requirements:
-
Keep containers tightly closed.[1]
-
Store away from incompatible materials such as strong oxidizing agents and acids.[1][6]
Emergency and Disposal Plans
In the event of an emergency, follow these procedures.
First-Aid Measures:
-
After Inhalation: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[3]
-
After Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[3]
-
After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[3]
Spill and Leak Procedures:
-
Ensure adequate ventilation.
-
Eliminate all ignition sources.
-
Wear appropriate PPE.
-
Absorb the spill with an inert absorbent material.
-
Collect the absorbed material into a suitable, closed container for disposal.[3]
-
Do not let the product enter drains.[3]
Disposal Plan:
-
Dispose of the chemical and contaminated materials as hazardous waste in accordance with local, regional, and national regulations.[3][7]
-
Contact a licensed professional waste disposal service.[7]
Caption: Logical workflow for the safe handling of this compound.
References
- 1. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 2. lanxess.com [lanxess.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. synerzine.com [synerzine.com]
- 5. d3qi0qp55mx5f5.cloudfront.net [d3qi0qp55mx5f5.cloudfront.net]
- 6. chemicals.co.uk [chemicals.co.uk]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
